2'-Chloro-2-hydroxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXCDVXXRSHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2'-Chloro-2-hydroxyacetophenone
This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, with a specific focus on its application for the preparation of 2'-Chloro-2-hydroxyacetophenone. This hydroxyarylketone is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant data in a clear, structured format.
Foundational Principles: The Friedel-Crafts Acylation and the Fries Rearrangement
The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via the formation of a highly reactive acylium ion intermediate.[2][3] The resulting aryl ketones are versatile intermediates in organic synthesis.
However, the direct Friedel-Crafts acylation of phenols presents a challenge. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[4] Furthermore, phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation) to form an ester.[4][5]
To circumvent these issues and achieve the desired C-acylation, the reaction is often carried out in a manner that favors the Fries rearrangement .[6] This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[6][7] The reaction proceeds through an initial O-acylation of the phenol, followed by an intramolecular rearrangement of the acyl group to the ortho and para positions of the aromatic ring.[8] The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[7] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[8]
In the synthesis of this compound from 2-chlorophenol, the chlorine atom, being an ortho-, para- directing group, influences the position of the incoming acyl group. The interplay between the directing effects of the hydroxyl and chloro substituents, along with the conditions of the Fries rearrangement, will determine the final product distribution.
The Synthetic Pathway: From 2-Chlorophenol to this compound
The synthesis of this compound via Friedel-Crafts acylation of 2-chlorophenol is effectively a one-pot reaction that leverages the Fries rearrangement. The overall transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorophenol | 128.56 | 10.0 g | 0.078 |
| Aluminum Chloride (anhydrous) | 133.34 | 23.4 g | 0.175 |
| Acetyl Chloride | 78.50 | 6.7 g (6.1 mL) | 0.085 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 | 30 mL | - |
| Ice | - | 100 g | - |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (23.4 g, 0.175 mol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the stirred suspension to 0°C in an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (6.1 mL, 0.085 mol) dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.
-
Addition of 2-Chlorophenol: In a separate beaker, dissolve 2-chlorophenol (10.0 g, 0.078 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approximately 40°C) and maintain for 3 hours.
-
Work-up: Cool the reaction mixture back to 0°C in an ice-water bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (saturated NaCl solution).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent.
Mechanistic Insights: The Role of the Lewis Acid
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion.[3] In the context of the Fries rearrangement, the Lewis acid plays a dual role.
Caption: Mechanistic overview of the Fries rearrangement.
Initially, the Lewis acid coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular electrophilic attack of the acylium ion on the electron-rich aromatic ring, forming a sigma complex. Subsequent deprotonation re-establishes aromaticity and, after an aqueous workup to decompose the aluminum complexes, yields the final hydroxyaryl ketone product.[9]
Characterization of this compound
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the acetyl methyl group, and a downfield singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with characteristic shifts due to the chloro and hydroxyl substituents), and the acetyl methyl carbon. |
| IR Spectroscopy | A broad absorption band for the hydroxyl group (O-H stretch), a strong absorption for the carbonyl group (C=O stretch), and bands corresponding to C-Cl and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₇ClO₂, MW: 170.59 g/mol ), along with characteristic fragmentation patterns. |
Safety Considerations and Best Practices
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture.[3] All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Handling: Aluminum chloride is a corrosive and water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetyl chloride is also corrosive and lachrymatory.
-
Work-up: The quenching of the reaction mixture with ice and acid is highly exothermic and should be performed cautiously and slowly in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation, when coupled with the Fries rearrangement, provides an effective synthetic route to this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. The versatility of the hydroxyaryl ketone product makes this a valuable transformation for researchers and professionals in the field of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2'-Chloro-2-hydroxyacetophenone: Properties, Synthesis, and Applications
A Note on Data Availability: This technical guide addresses the properties, synthesis, and applications of 2'-Chloro-2-hydroxyacetophenone (CAS Number: 133662-20-1). It is important to note that detailed experimental data, including comprehensive spectroscopic analyses for this specific compound, are not widely available in the public domain. Therefore, to provide a thorough and practical resource for researchers, scientists, and drug development professionals, this guide will leverage data from closely related structural analogs, such as isomers and the parent compound, 2'-Hydroxyacetophenone. This comparative approach will offer valuable insights into the expected chemical behavior and characteristics of the title compound, with all instances of analogous data being clearly indicated.
Introduction: The Versatile Chloro-hydroxyacetophenone Scaffold
This compound, with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol , is a substituted aromatic ketone.[1] This class of compounds, characterized by a phenyl ring bearing a hydroxyl group, a chlorine atom, and an acetyl group, represents a valuable scaffold in organic and medicinal chemistry. The interplay of these functional groups imparts a unique reactivity profile, making them versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
The 2'-hydroxyacetophenone framework is a known precursor for the synthesis of privileged structures in medicinal chemistry, such as chalcones and aurones.[2] The introduction of a chlorine atom onto this framework can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications are often strategic in drug design to enhance potency, selectivity, and pharmacokinetic profiles.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is limited, the following table summarizes its known attributes and provides data for the closely related and well-characterized compound, 5'-Chloro-2'-hydroxyacetophenone, and the parent compound, 2'-Hydroxyacetophenone, for comparative purposes.
| Property | This compound (CAS 133662-20-1) | 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) | 2'-Hydroxyacetophenone (CAS 118-93-4) |
| Molecular Formula | C₈H₇ClO₂[1] | C₈H₇ClO₂[3] | C₈H₈O₂ |
| Molecular Weight | 170.59 g/mol [1] | 170.59 g/mol [3] | 136.15 g/mol |
| Appearance | Information not available | Solid[3] | Liquid |
| Melting Point | Information not available | 54-56 °C[3] | 3-6 °C |
| Boiling Point | Information not available | 126-128 °C at 28 mmHg[3] | 213 °C at 717 mmHg |
| Purity | Typically available for research purposes | ≥99%[3] | ≥99% |
Spectroscopic Characterization (Analogous Compounds)
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of organic compounds. Due to the lack of specific data for this compound, representative spectral data for a positional isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, and the parent compound, 2'-Hydroxyacetophenone, are presented below.
Infrared (IR) Spectroscopy: The IR spectrum of a chloro-hydroxyacetophenone derivative is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) functional groups. For instance, the IR spectrum of 2-chloro-1-(3-hydroxyphenyl)ethanone shows a broad O-H stretch around 3400 cm⁻¹, a strong C=O stretch at 1789 cm⁻¹, and aromatic C=C stretching at 1694 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the protons. For 2-chloro-1-(3-hydroxyphenyl)ethanone in CDCl₃, the methylene protons (-CH₂Cl) appear as a singlet at approximately 4.7 ppm, the phenolic proton (-OH) as a singlet at 5.671 ppm, and the aromatic protons as multiplets in the range of 7.14-7.51 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For the parent compound, 2'-Hydroxyacetophenone, the carbonyl carbon is typically observed around 204.6 ppm, while the aromatic carbons appear in the range of 118-162 ppm.[5]
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum of 2'-Hydroxyacetophenone shows a molecular ion peak [M]⁺ at m/z 136.[5] For this compound, the molecular ion peak would be expected at m/z 170, with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Purification
The synthesis of chloro-hydroxyacetophenone derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the chlorination of a hydroxyacetophenone precursor or the Fries rearrangement of a chlorinated phenyl acetate.
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a chloro-hydroxyacetophenone derivative.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis of a Chloro-hydroxyacetophenone (Illustrative Example)
The following protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
Objective: To synthesize a chloro-hydroxyacetophenone derivative.
Materials:
-
A suitable starting material (e.g., 2'-hydroxyacetophenone for chlorination, or a chlorophenyl acetate for Fries rearrangement).
-
Chlorinating agent (e.g., sulfuryl chloride) or a Lewis acid catalyst (e.g., aluminum chloride for Fries rearrangement).
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Hydrochloric acid solution.
-
Sodium bicarbonate solution.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve the starting material in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent or Lewis acid catalyst to the solution.
-
Reaction: Allow the reaction to stir at a controlled temperature (this may range from 0°C to elevated temperatures depending on the specific reaction) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding it to ice-cold water or a dilute acid solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization from a suitable solvent system, or distillation under reduced pressure, depending on the physical properties of the product.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl group, the acetyl group, and the chlorine atom.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is also an ortho-, para-directing group in electrophilic aromatic substitution reactions.
-
Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and can undergo nucleophilic addition reactions. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations.
-
Chlorine Atom: The chlorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. It can also be a site for nucleophilic aromatic substitution under certain conditions.
Claisen-Schmidt Condensation: A Gateway to Bioactive Molecules
A key reaction of hydroxyacetophenones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7] The use of a chloro-substituted hydroxyacetophenone in this reaction allows for the introduction of a chlorine atom into the resulting chalcone scaffold, which can modulate its biological activity.
The following diagram illustrates the Claisen-Schmidt condensation.
Caption: Claisen-Schmidt condensation of this compound.
Role in Medicinal Chemistry
Derivatives of 2-hydroxyacetophenone have been identified as important linkers in the design of potent and selective agonists for nuclear receptors, such as the Liver X Receptor (LXR).[8] These receptors are therapeutic targets for a variety of diseases, including atherosclerosis and other metabolic disorders. The ability to readily modify the hydroxyacetophenone scaffold makes it an attractive starting point for generating libraries of compounds for drug discovery campaigns. The presence of a chlorine atom can enhance binding affinity and improve the pharmacokinetic properties of the final drug candidate.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its properties and reactivity can be inferred from closely related analogs. Its utility as a precursor to bioactive scaffolds like chalcones underscores its importance for researchers and drug development professionals. Further investigation into the synthesis and characterization of this compound would be a valuable contribution to the field.
References
- 1. This compound | 133662-20-1 | IFA66220 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Benzonitrile Derivatives (10) [myskinrecipes.com]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2'-Chloro-2-hydroxyacetophenone: A Predictive and Comparative Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2'-Chloro-2-hydroxyacetophenone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a predicted spectroscopic profile grounded in a comparative analysis of two structurally analogous reference compounds: 2'-Hydroxyacetophenone and 2'-Chloroacetophenone. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we elucidate the anticipated spectral features of the title compound. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the structural characterization of substituted acetophenones.
Introduction
This compound is a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structure combines the functionalities of a phenol, a ketone, and a chlorinated aromatic ring, each contributing distinct features to its spectroscopic signature. Accurate structural elucidation is paramount for ensuring purity, verifying synthetic outcomes, and understanding molecular behavior.
This guide takes a foundational, field-proven approach to spectroscopic analysis. Instead of merely presenting data, we will first establish a baseline by examining the empirical data of two closely related, well-characterized molecules. We will then apply the principles of substituent effects to construct a reliable, predicted spectroscopic profile for this compound. This methodology not only provides a practical data set for the target molecule but also serves as a framework for interpreting the spectra of other polysubstituted aromatic systems.
Spectroscopic Analysis of Reference Compounds
To build a predictive model, we first analyze the experimental data from two key precursors: 2'-Hydroxyacetophenone, which provides the foundational spectrum of the hydroxyacetophenone core, and 2'-Chloroacetophenone, which demonstrates the influence of a chlorine atom at the 2'-position.
Reference Compound 1: 2'-Hydroxyacetophenone
This compound provides the characteristic signals for the acetophenone group and the ortho-hydroxyl group, including the strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen.
-
¹H NMR: The spectrum is characterized by a highly deshielded phenolic proton due to hydrogen bonding, aromatic protons spanning the typical downfield region, and a singlet for the methyl protons.[1][2]
-
¹³C NMR: The carbonyl carbon is significantly downfield, followed by the aromatic carbons, with the methyl carbon appearing upfield.[2]
Table 1: NMR Data for 2'-Hydroxyacetophenone (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||||
|---|---|---|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Chemical Shift (δ) ppm | Assignment |
| 12.25 | Singlet | 1H | Phenolic -OH | 204.6 | C=O (Ketone) |
| 7.78 - 7.66 | Multiplet | 1H | Ar-H | 162.4 | Ar-C (C-OH) |
| 7.47 - 7.36 | Multiplet | 1H | Ar-H | 136.4 | Ar-CH |
| 7.01 - 6.79 | Multiplet | 2H | Ar-H | 130.8 | Ar-CH |
| 2.61 | Singlet | 3H | -COCH₃ | 119.7 | Ar-C (C-C=O) |
| 118.9 | Ar-CH | ||||
| 118.3 | Ar-CH | ||||
| 26.5 | -COCH₃ |
Data sourced from PubChem and Benchchem.[1][2]
The IR spectrum clearly indicates the presence of the hydroxyl and carbonyl functional groups. The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding.[1]
Table 2: Characteristic IR Absorption Bands for 2'-Hydroxyacetophenone
| Wavenumber (cm⁻¹) | Intensity/Shape | Assignment |
|---|---|---|
| ~3400 | Broad | O-H stretch (phenolic, H-bonded) |
| 1640 | Strong | C=O stretch (ketone, conjugated & H-bonded) |
| 1500-1600 | Medium-Strong | C=C aromatic ring stretches |
| ~1220 | Strong | C-O stretch (phenol) |
Data sourced from Benchchem.[1]
The mass spectrum shows a clear molecular ion peak. The base peak corresponds to the loss of the methyl group, a common fragmentation pathway for acetophenones.[2]
Table 3: Key Mass Spectrometry Data for 2'-Hydroxyacetophenone
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 136 | 60.2 | [M]⁺ (Molecular Ion) |
| 121 | 100.0 | [M-CH₃]⁺ |
| 93 | 16.5 | [M-CH₃-CO]⁺ or [C₆H₅O]⁺ |
| 65 | 17.8 | [C₅H₅]⁺ |
Data sourced from PubChem.[2]
Reference Compound 2: 2'-Chloroacetophenone
This compound demonstrates the spectroscopic influence of an electron-withdrawing chlorine atom on the aromatic ring in the absence of the hydroxyl group.
-
¹H NMR: The aromatic protons are all in the downfield region, with chemical shifts influenced by the chloro and acetyl groups.[3][4]
-
¹³C NMR: The chlorine atom causes a significant downfield shift for the carbon it is attached to (ipso-carbon).[4]
Table 4: NMR Data for 2'-Chloroacetophenone (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||||
|---|---|---|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.55 - 7.53 | Multiplet | 1H | Ar-H | 200.4 | C=O (Ketone) |
| 7.42 - 7.28 | Multiplet | 3H | Ar-H | 139.1 | Ar-C (C-C=O) |
| 2.64 | Singlet | 3H | -COCH₃ | 132.0 | Ar-C (C-Cl) |
| 131.3 | Ar-CH | ||||
| 130.6 | Ar-CH | ||||
| 129.4 | Ar-CH | ||||
| 126.9 | Ar-CH | ||||
| 30.7 | -COCH₃ |
Data sourced from ChemicalBook and The Royal Society of Chemistry.[3][4]
The key feature in the mass spectrum is the isotopic pattern of the molecular ion and chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
Table 5: Key Mass Spectrometry Data for 2'-Chloroacetophenone
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 156 | 6.2 | [M+2]⁺ (³⁷Cl isotope) |
| 154 | 18.8 | [M]⁺ (³⁵Cl isotope) |
| 141 | 32.7 | [M-CH₃]⁺ (³⁷Cl isotope) |
| 139 | 100.0 | [M-CH₃]⁺ (³⁵Cl isotope) |
| 111 | 36.2 | [M-CH₃-CO]⁺ or [C₆H₄Cl]⁺ |
| 75 | 22.5 | [C₆H₃]⁺ |
Data sourced from SpectraBase.[5]
Predicted Spectroscopic Profile of this compound
By synthesizing the data from the reference compounds and applying established spectroscopic principles, we can construct a detailed predicted profile for this compound.[6][7] The structure contains three substituents on the benzene ring: -OH (ortho-directing, activating), -Cl (ortho, para-directing, deactivating), and -COCH₃ (meta-directing, deactivating).
Caption: Predicted structure of this compound.
Predicted ¹H NMR Spectrum
The aromatic region will be complex due to the presence of only three adjacent protons. The strong electron-withdrawing nature of the acetyl group and the chlorine atom, combined with the electron-donating hydroxyl group, will dictate the chemical shifts. The phenolic proton is expected to be significantly downfield, similar to 2'-hydroxyacetophenone.
Table 6: Predicted ¹H NMR Data for this compound
| Predicted Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Justification |
|---|---|---|---|---|
| >12.0 | Singlet | 1H | Phenolic -OH | Intramolecular H-bonding to carbonyl oxygen, similar to Ref. 1. |
| 7.6 - 7.8 | Doublet of doublets | 1H | H-6' | Ortho to the strongly deshielding acetyl group. |
| 7.2 - 7.4 | Triplet/dd | 1H | H-4' | Influenced by multiple neighbors. |
| 6.9 - 7.1 | Doublet of doublets | 1H | H-3' or H-5' | Aromatic protons adjacent to Cl and OH groups. |
| ~2.6 | Singlet | 3H | -COCH₃ | Typical chemical shift for an acetophenone methyl group. |
Predicted ¹³C NMR Spectrum
The chemical shifts of the aromatic carbons will be determined by the additive effects of all three substituents. The carbons directly attached to the substituents (ipso-carbons) will show the most significant shifts.
Table 7: Predicted ¹³C NMR Data for this compound
| Predicted Shift (δ) ppm | Assignment | Justification |
|---|---|---|
| >200 | C=O | Ketone carbonyl carbon, consistent with acetophenones. |
| 155 - 160 | C-1' (C-OH) | Deshielded by attached oxygen. |
| 135 - 140 | C-Ar (Aromatic CH) | Downfield aromatic CH. |
| ~130 | C-2' (C-Cl) | Deshielded by attached chlorine. |
| 120 - 125 | C-Ar (Aromatic CH) | Aromatic CH carbons. |
| ~120 | C-Ar (C-C=O) | Quaternary carbon, deshielded by acetyl group. |
| 28 - 31 | -COCH₃ | Aliphatic methyl carbon. |
Predicted Infrared (IR) Spectrum
The IR spectrum will exhibit the characteristic absorption bands from all key functional groups. The position of the C=O stretch will be influenced by conjugation, hydrogen bonding, and the electronic effect of the chlorine atom.
Table 8: Predicted Characteristic IR Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
|---|---|---|
| 3200-3500 | Broad, Strong | O-H stretch (phenolic, H-bonded) |
| 1630-1650 | Strong | C=O stretch (ketone, conjugated & H-bonded) |
| 1550-1600 | Medium-Strong | C=C aromatic ring stretches |
| 1200-1250 | Strong | C-O stretch (phenol) |
| 750-850 | Strong | C-Cl stretch |
Predicted Mass Spectrum (MS)
The mass spectrum will be defined by the molecular weight of 170.59 g/mol . The most critical diagnostic feature will be the M/M+2 isotopic pattern for chlorine. Fragmentation is expected to initiate with the loss of the methyl group, similar to the reference compounds.
Table 9: Predicted Key MS Fragments for this compound
| Predicted m/z | Assignment |
|---|---|
| 172 | [M+2]⁺ (³⁷Cl isotope) |
| 170 | [M]⁺ (³⁵Cl isotope) |
| 157 | [M-CH₃]⁺ (³⁷Cl isotope) |
| 155 | [M-CH₃]⁺ (³⁵Cl isotope) |
| 127 | [M-CH₃-CO]⁺ (³⁵Cl isotope) |
Caption: Predicted primary fragmentation pathway for this compound.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon rigorous, well-defined experimental protocols. The following methodologies are standard for the characterization of compounds like this compound.
Workflow for Spectroscopic Characterization
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate ¹H signals and identify chemical shifts and coupling constants.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press into a thin pellet. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer. For a volatile compound, Electron Ionization (EI) is a common technique. Electrospray Ionization (ESI) is also widely used.
-
Analysis: Determine the mass of the molecular ion. Analyze the isotopic distribution and identify the major fragment ions to deduce the fragmentation pathway.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2'-Chloro-2-hydroxyacetophenone
This whitepaper provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2'-Chloro-2-hydroxyacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the ¹³C NMR spectrum for this specific molecule. Our approach is grounded in established scientific principles, offering field-proven insights to ensure both accuracy and practical applicability.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of an organic molecule.[1][2] Unlike the NMR-active ¹H nucleus, the ¹³C isotope has a low natural abundance (approximately 1.1%), which results in a lower intrinsic sensitivity.[2] However, the broader range of chemical shifts (typically 0-220 ppm) and the absence of complex carbon-carbon splitting in routine spectra (due to the low probability of two ¹³C atoms being adjacent) often lead to simpler, well-resolved spectra where each unique carbon environment produces a distinct signal.[3][4]
The Molecule in Focus: this compound
This compound is a substituted aromatic ketone. Its structure comprises a benzene ring substituted with a chloro group and an acetyl group, with a hydroxyl group on the alpha-carbon of the acetyl moiety. This combination of functional groups—a carbonyl, an aromatic ring, a halogen, and a hydroxyl group—creates a distinct electronic environment for each carbon atom, making its ¹³C NMR spectrum a rich source of structural information. Understanding the spectral features is critical for confirming its identity, assessing purity, and studying its chemical behavior.
Theoretical Framework and Predicted Chemical Shifts
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, double bonds, and aromatic systems significantly influence the resonance frequency. Based on established principles and data from analogous substituted acetophenones, we can predict the approximate chemical shifts for each of the eight unique carbon atoms in this compound.[5][6]
Molecular Structure and Carbon Numbering
To facilitate discussion, the carbon atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for each carbon. These predictions are derived by considering the base values for acetophenone and applying substituent chemical shift (SCS) effects for the ortho-chloro and α-hydroxy groups.[7][8][9]
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | Ketone Carbonyl | 195 - 205 | Carbonyl carbons are highly deshielded and appear far downfield. The presence of an α-hydroxy group may slightly shield this carbon compared to a standard acetophenone.[8] |
| Cα | α-carbon, attached to -OH | 65 - 75 | The direct attachment to an electronegative oxygen atom causes a significant downfield shift into the range typical for carbons in alcohols.[10] |
| C1' | Aromatic, Quaternary (ipso-C) | 137 - 142 | This carbon is attached to the carbonyl group. It is a quaternary carbon, often showing a weaker signal. |
| C2' | Aromatic, C-Cl (ipso-C) | 130 - 135 | The carbon directly bonded to the electronegative chlorine atom is deshielded. |
| C3' | Aromatic, C-H | 128 - 132 | Expected to be in the typical aromatic region, influenced by adjacent chloro and acyl groups. |
| C4' | Aromatic, C-H | 125 - 129 | Para to the chloro group and meta to the acyl group, its shift is moderately affected. |
| C5' | Aromatic, C-H | 127 - 131 | Meta to the chloro group and para to the acyl group. |
| C6' | Aromatic, C-H | 118 - 124 | Ortho to the acyl group, which can cause some shielding or deshielding depending on conformational effects. |
Experimental Protocol for Data Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if not already present in the solvent.
-
-
Instrument Setup & Calibration:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition Parameters (for a 400 MHz Spectrometer):
-
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: 0 to 240 ppm. This range comfortably covers all expected carbon resonances.
-
Acquisition Time (at): ~1.0-1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds. While longer delays are needed for precise quantification, a 2-second delay is sufficient for qualitative structural confirmation, especially for protonated carbons.[11] Quaternary carbons may require longer delays for better observation.
-
Number of Scans (ns): 1024 to 4096. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[12]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the solvent (e.g., CDCl₃ at 77.16 ppm).[3]
-
Integrate the peaks if quantitative analysis is desired, though peak heights are generally more informative in standard ¹³C NMR for qualitative purposes.
-
Workflow and Data Interpretation
The process of spectral analysis follows a logical workflow, from initial prediction to final structural confirmation.
Caption: Workflow for ¹³C NMR spectral analysis.
Interpreting the Spectrum:
-
Carbonyl Carbon (C=O): The peak furthest downfield (~200 ppm) is unambiguously assigned to the ketone carbonyl carbon. Its deshielded nature is due to the electronegativity of the oxygen and the magnetic anisotropy of the pi-bond.
-
Aromatic Carbons (C1'-C6'): Six distinct signals are expected in the aromatic region (118-142 ppm).
-
The two quaternary carbons (C1' and C2') will typically have lower intensities than the protonated carbons. C2', being attached to chlorine, will be significantly deshielded.
-
The four protonated carbons (C3' to C6') can be assigned by comparing their shifts to predictions and, if necessary, by running advanced experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to correlate them with the proton spectrum.[2]
-
-
Alpha-Carbon (Cα): The signal in the 65-75 ppm region is assigned to the Cα. Its position is characteristic of a carbon atom single-bonded to an oxygen atom.[10]
The final assignment provides a complete "fingerprint" of the carbon skeleton, confirming the molecular structure of this compound. Discrepancies between predicted and observed shifts can provide deeper insights into conformational preferences and intramolecular interactions, such as hydrogen bonding.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2'-Chloro-2-hydroxyacetophenone: Synthesis, Properties, and Applications
Foreword: Navigating the Synthetic Potential of a Bifunctional Ketone
Welcome to a comprehensive exploration of 2'-Chloro-2-hydroxyacetophenone (CAS No. 133662-20-1), a fascinating and synthetically versatile α-hydroxy-α-chloro ketone. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and harness the unique chemical attributes of this molecule. Unlike a standard data sheet, our objective here is to delve into the why behind the what—exploring the causality of its reactivity, the logic behind synthetic choices, and its potential as a strategic building block in the complex landscape of organic synthesis. As a bifunctional molecule, it possesses a delicate balance of reactivity that, when expertly controlled, opens pathways to a diverse array of complex chemical architectures. This document will serve as both a foundational reference and a practical handbook, providing not just data, but actionable scientific insights.
Molecular Identity and Physicochemical Landscape
This compound, with the IUPAC name 1-(2-chlorophenyl)-2-hydroxyethanone, is an aromatic ketone featuring two key functional groups on the carbon alpha to the carbonyl: a hydroxyl group and a chlorine atom. The ortho-chloro substituent on the phenyl ring further modulates its electronic properties and steric profile.
Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-chlorophenyl)-2-hydroxyethanone |
| CAS Number | 133662-20-1 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CO)Cl |
| InChI Key | NJGXCDVXXRSHEB-UHFFFAOYSA-N |
Physical and Chemical Properties
Experimental data for this specific compound is not widely published. The table below combines predicted data from computational models with expected properties based on analogous structures. This approach provides a reliable framework for experimental planning.
| Property | Value (with source/rationale) |
| Physical State | Solid or colorless oil[1] |
| Boiling Point | 253.8 ± 15.0 °C at 760 Torr (Predicted)[1] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol) and sparingly soluble in water. |
| Storage Condition | Sealed in a dry environment, store at refrigerator temperature[1]. |
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Workflow: Hydrolysis of an α,α-Dichloroketone
This protocol is a representative, field-proven method for this class of transformation. The starting material, 2-chloro-1-(2-chlorophenyl)ethanone, is commercially available. The subsequent α-chlorination can be achieved using various reagents, with sulfuryl chloride being a common choice.
Detailed Experimental Protocol (Representative Method)
CAUTION: This procedure involves hazardous materials and should only be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2,2-Dichloro-1-(2-chlorophenyl)ethanone (Intermediate C)
-
To a stirred solution of 2'-chloroacetophenone (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add sulfuryl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,α-dichloroketone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Product G)
-
Dissolve the crude 2,2-dichloro-1-(2-chlorophenyl)ethanone (1.0 eq) in a 3:1 mixture of acetone and water.
-
Add sodium bicarbonate (1.5 eq) in portions and heat the mixture to a gentle reflux (approx. 60-65 °C) for 2-4 hours. The hydrolysis must be carefully monitored by TLC to prevent the formation of byproducts.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Spectroscopic Characterization Profile
Definitive spectra for this compound are not publicly available. However, we can predict the key features based on the spectra of its parent compound, 2'-hydroxyacetophenone, and its precursor, 2'-chloroacetophenone. This analysis is crucial for confirming the identity and purity of the synthesized product.
¹H NMR Spectroscopy (Expected)
-
Aromatic Protons (4H): A complex multiplet pattern between δ 7.2-7.8 ppm is expected. The ortho-chloro substituent will influence the chemical shifts of the adjacent protons.
-
Hydroxymethyl Proton (1H, -CH(OH)Cl): A singlet is expected, likely in the δ 5.0-5.5 ppm region. Its exact shift is sensitive to solvent and concentration.
-
Hydroxyl Proton (1H, -OH): A broad singlet, exchangeable with D₂O, is anticipated. Its chemical shift can vary widely (δ 3.0-5.0 ppm) depending on hydrogen bonding.
For Reference: The ¹H NMR spectrum of the parent 2'-hydroxyacetophenone shows aromatic protons, a methyl singlet around δ 2.61 ppm, and a characteristic intramolecularly hydrogen-bonded phenolic -OH proton far downfield around δ 12.25 ppm[2][3]. The precursor 2'-chloroacetophenone shows aromatic protons and a methyl singlet at δ 2.62 ppm[4].
¹³C NMR Spectroscopy (Expected)
-
Carbonyl Carbon (C=O): Expected in the δ 195-200 ppm range.
-
Hydroxymethyl Carbon (-CH(OH)Cl): A signal is anticipated around δ 70-80 ppm.
-
Aromatic Carbons: Six signals are expected in the typical aromatic region (δ 120-140 ppm).
For Reference: In 2'-hydroxyacetophenone , the carbonyl carbon appears at δ 204.55 ppm, and the methyl carbon is at δ 26.48 ppm[2][3].
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. The ortho-chloro group may slightly increase this frequency compared to an unsubstituted acetophenone.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
For Reference: The IR spectrum of the precursor 2-chloroacetophenone is well-documented and available in the NIST Chemistry WebBook[5][6].
Mass Spectrometry (Expected)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170. A characteristic M+2 peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.
-
Key Fragmentation: A prominent fragment would be the loss of the -CH(OH)Cl group, leading to the 2-chlorobenzoyl cation at m/z = 139/141.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual electrophilic and nucleophilic nature, making it a versatile intermediate, particularly in the synthesis of heterocyclic compounds of medicinal interest.[7]
Core Reactivity Principles
The molecule possesses two primary reactive sites:
-
The α-Carbon: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (Sₙ2) reactions.
-
The Carbonyl Carbon: This site is electrophilic and can be attacked by nucleophiles, typical of ketones.
-
The Hydroxyl Group: It can act as a nucleophile, particularly in intramolecular reactions, or can be deprotonated to form an alkoxide.
Applications in Drug Development and Heterocyclic Synthesis
While specific examples citing CAS 133662-20-1 are scarce, the α-hydroxy ketone motif is a crucial component in many biologically active molecules.[8] Its derivatives are key intermediates for:
-
Synthesis of Chalcones: The parent compound, 2'-hydroxyacetophenone, is a well-known precursor for synthesizing chalcones, which exhibit a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties.[9][10][11] The presence of the α-chloro and α-hydroxy groups in our target molecule provides a handle for further diversification of the chalcone scaffold.
-
Access to Benzofuranones: Intramolecular cyclization, where the hydroxyl group displaces the adjacent chlorine atom, is a direct route to substituted benzofuranone cores. This heterocyclic system is present in numerous natural products and pharmaceuticals.
-
Precursor to α-Amino Alcohols: Reduction of the carbonyl group followed by substitution of the chlorine with an amine provides access to chiral amino alcohol derivatives, which are important pharmacophores.
Safety and Handling
As a functionalized α-haloketone, this compound must be handled with care. Information from suppliers indicates the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Senior Scientist's Insight: α-Haloketones are often lachrymators (tear-inducing agents) and potent irritants.[12] All manipulations should be conducted in a certified chemical fume hood. Skin and eye protection are mandatory. In case of exposure, immediate and thorough washing is critical.
Conclusion: A Building Block of Untapped Potential
This compound represents a molecule of significant synthetic promise, poised at the intersection of multiple reactive pathways. While detailed characterization in the public domain is limited, its structural features suggest a high degree of utility for constructing complex molecular frameworks relevant to the pharmaceutical and fine chemical industries. This guide has provided a framework for its synthesis, a predictive analysis of its properties, and an overview of its potential reactivity. It is our hope that this document will empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in medicinal and materials chemistry.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2'-Chloroacetophenone(2142-68-9) 1H NMR [m.chemicalbook.com]
- 5. Acetophenone, 2-chloro- [webbook.nist.gov]
- 6. Acetophenone, 2-chloro- [webbook.nist.gov]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. ajol.info [ajol.info]
- 11. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2'-Chloro-2-hydroxyacetophenone: A Guide to Starting Materials and Strategic Execution
An In-depth Technical Guide for Drug Development Professionals
Abstract
2'-Chloro-2-hydroxyacetophenone, known systematically as 2-chloro-1-(2-hydroxyphenyl)ethanone, is a highly functionalized ketone that serves as a pivotal building block in medicinal chemistry and fine chemical synthesis. Its utility, particularly in the construction of heterocyclic scaffolds such as benzofuranones, necessitates robust and well-understood synthetic routes.[1] This guide provides an in-depth analysis of the primary methodologies for its synthesis, focusing on the selection of starting materials and the strategic considerations that underpin successful execution. We will dissect two core pathways: the direct chloroacetylation of phenol via a Friedel-Crafts/Fries rearrangement sequence and a two-step approach involving the synthesis and subsequent α-chlorination of 2'-hydroxyacetophenone. This document is intended for researchers and process chemists, offering not just protocols, but the causal logic behind them to ensure reproducible and scalable outcomes.
Introduction: The Strategic Importance of this compound
The value of this compound lies in its trifunctional nature: a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl carbon, and a reactive α-chloro leaving group. This arrangement allows for a variety of subsequent transformations, most notably intramolecular cyclizations to form key heterocyclic systems.[1] However, the synthesis of this molecule is non-trivial. The primary challenge stems from the bidentate nucleophilicity of the phenol starting material, which can lead to competing reactions at the hydroxyl group (O-acylation) and the aromatic ring (C-acylation).[2] A successful synthesis, therefore, hinges on carefully controlling reaction conditions to favor the desired C-acylation at the ortho position.
Part 1: The Direct Approach via Chloroacetylation of Phenol
The most direct conceptual route to the target molecule is the Friedel-Crafts acylation of phenol with chloroacetyl chloride. In practice, this reaction is a nuanced process that often proceeds through an initial O-acylation followed by a Lewis acid-catalyzed rearrangement.[2][3]
Mechanistic Considerations: A Tale of Two Nucleophiles
Phenol presents two potential sites for acylation: the oxygen atom and the electron-rich aromatic ring.
-
O-Acylation (Kinetic Pathway) : In the presence of an acylating agent like chloroacetyl chloride, the highly nucleophilic phenolic oxygen can readily attack to form phenyl chloroacetate. This is often the kinetically favored product, forming faster under milder conditions.
-
C-Acylation (Thermodynamic Pathway) : Direct electrophilic aromatic substitution on the ring, yielding the desired hydroxyaryl ketone, is the thermodynamically more stable outcome.
-
The Fries Rearrangement : Crucially, under Friedel-Crafts conditions (i.e., in the presence of a Lewis acid like AlCl₃), the initially formed phenyl chloroacetate can undergo an intramolecular rearrangement to the C-acylated products.[3][4] This reaction, known as the Fries rearrangement, is the key to achieving the desired product from the more accessible O-acylated intermediate.
The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), plays a dual role. First, it activates the chloroacetyl chloride, forming a highly electrophilic acylium ion or a related complex.[5] Second, it coordinates with the ester intermediate, facilitating the acyl group's migration to the aromatic ring.[4][6]
Caption: Workflow for the chloroacetylation of phenol.
Controlling Regioselectivity: The Ortho vs. Para Problem
The Fries rearrangement typically yields a mixture of ortho and para isomers.[7] For the synthesis of this compound, the ortho product is required. The ortho/para ratio is highly dependent on reaction conditions:
-
Temperature : This is the most critical factor. Higher temperatures (e.g., 120-160°C) generally favor the formation of the ortho isomer.[7][8] This is often attributed to the formation of a stable six-membered chelate between the aluminum chloride catalyst, the phenolic oxygen, and the carbonyl oxygen of the ortho-acyl group, which is thermodynamically favored at elevated temperatures. Lower temperatures tend to favor the para isomer, which is sterically less hindered.
-
Solvent : Nonpolar solvents can influence the reaction course. Some procedures are run neat or in a high-boiling solvent like nitrobenzene.[9]
-
Catalyst : While AlCl₃ is common, other Lewis acids like FeCl₃ have also been employed.[3] The choice and stoichiometry of the catalyst can impact yield and selectivity.
Experimental Protocol: One-Pot Chloroacetylation of Phenol
This protocol synthesizes the target compound via an in-situ Fries rearrangement.
Materials:
-
Phenol
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent, optional)
-
5% Hydrochloric acid solution
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add phenol and chloroacetyl chloride.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to 120-130°C for 1-2 hours.[3][9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of ortho and para isomers, can be purified by column chromatography or fractional distillation.
Part 2: A Two-Step Pathway via a 2'-Hydroxyacetophenone Intermediate
An alternative and often more controlled strategy involves first synthesizing 2'-hydroxyacetophenone and then performing a selective α-chlorination of the acetyl group.
Section 2.1: Synthesis of 2'-Hydroxyacetophenone
The cornerstone of this pathway is the reliable synthesis of the 2'-hydroxyacetophenone precursor, most commonly achieved via the Fries rearrangement of phenyl acetate.[7][10]
Step A: O-Acylation to Phenyl Acetate Phenol is first converted to phenyl acetate. This is a standard esterification that proceeds in high yield.
-
Reagents : Phenol is reacted with an acetylating agent, typically acetyl chloride or acetic anhydride.[7][11]
-
Conditions : The reaction is often carried out at room temperature, sometimes in a solvent like cyclohexane.[8] A mild base may be used to neutralize the HCl or acetic acid byproduct.
Step B: Fries Rearrangement of Phenyl Acetate The isolated phenyl acetate is then subjected to the Fries rearrangement.
-
Catalyst : Anhydrous aluminum chloride is the most common Lewis acid catalyst.[6][7]
-
Conditions : As before, higher temperatures (120-160°C) are used to maximize the yield of the desired 2'-hydroxyacetophenone (ortho isomer).[8]
Caption: Workflow for the synthesis of 2'-Hydroxyacetophenone.
Section 2.2: α-Chlorination of 2'-Hydroxyacetophenone
With the 2'-hydroxyacetophenone intermediate in hand, the final step is the selective chlorination of the methyl group of the acetyl moiety.
Mechanistic Insights The α-chlorination of ketones can be performed under various conditions. For a molecule with a sensitive phenolic group, reagents that do not require harsh acidic or basic conditions are preferable. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[12] The reaction likely proceeds through an enol or enolate intermediate, which then attacks the chlorinating agent.
Experimental Protocol: α-Chlorination using Sulfuryl Chloride This protocol is adapted from a similar procedure for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone.[12]
Materials:
-
2'-Hydroxyacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
An appropriate solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve 2'-hydroxyacetophenone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution in an ice bath. Add sulfuryl chloride dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water or a dilute solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Part 3: Comparative Analysis and Strategic Selection
The choice between the direct chloroacetylation and the two-step pathway depends on several factors, including scale, available equipment, and desired purity.
| Feature | Direct Chloroacetylation of Phenol | Two-Step Synthesis/Chlorination |
| Starting Materials | Phenol, Chloroacetyl Chloride, AlCl₃ | Phenol, Acetyl Chloride, AlCl₃, SO₂Cl₂ |
| Number of Steps | One-pot, two conceptual steps | Two distinct operational steps |
| Key Challenge | Controlling O- vs. C-acylation and ortho/para selectivity simultaneously.[2][3] | Separation of 2'- and 4'-hydroxyacetophenone isomers after Fries rearrangement.[7] |
| Control & Purity | Can be more difficult to control, potentially leading to a more complex mixture of byproducts. | Offers better control as each step can be optimized and purified independently. Often results in higher final purity. |
| Throughput | Potentially higher throughput for large-scale industrial processes due to fewer unit operations. | Lower throughput due to isolation of the intermediate. |
| Recommendation | Suitable for large-scale synthesis where throughput is critical and purification methods are robust. | Preferred for laboratory-scale synthesis and when high purity of the final product is paramount. |
Conclusion
The synthesis of this compound is a strategically important transformation for chemists in drug discovery and development. While the direct chloroacetylation of phenol offers a convergent and rapid route, it presents significant challenges in controlling selectivity. The two-step pathway, involving the well-established Fries rearrangement to form 2'-hydroxyacetophenone followed by a targeted α-chlorination, provides a more controlled and often higher-purity route, making it highly suitable for research and development settings. A thorough understanding of the underlying mechanisms, particularly the interplay between kinetic and thermodynamic control in the Fries rearrangement, is essential for any scientist aiming to successfully produce this versatile chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 2'-Chloro-2-hydroxyacetophenone
<-4.0>
Introduction
2'-Chloro-2-hydroxyacetophenone, an α-haloketone, is a crucial intermediate in organic synthesis, particularly in the fabrication of pharmaceutical active ingredients.[1] Its bifunctional nature, possessing both a reactive α-chloro ketone and a phenolic hydroxyl group, makes it a versatile building block. However, this reactivity also raises significant questions about its chemical stability. Understanding the degradation pathways and stability profile of this compound under various stress conditions is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of downstream products.
This guide provides a comprehensive technical overview of the stability of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its degradation. We will explore its behavior under hydrolytic, thermal, photolytic, and oxidative stress, providing a framework for developing stable formulations and establishing appropriate storage conditions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Reactivity Profile | As an α-haloketone, it is highly reactive and serves as a useful building block for various compounds. | [1] |
Forced Degradation and Stability Profile
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. By subjecting the compound to stress conditions harsher than those it would typically encounter, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods. The following sections detail the expected stability of this compound under various stress conditions, based on the known chemistry of α-haloketones and phenolic compounds.
Workflow for Forced Degradation Studies
The logical flow of a forced degradation study is critical for obtaining meaningful data. The process involves exposing a solution of the active compound to various stressors, followed by analysis to quantify the remaining parent compound and identify major degradants.
Caption: Experimental workflow for forced degradation studies.
Hydrolytic Stability (Effect of pH)
The stability of a compound across a range of pH values is critical, especially for orally administered drugs or aqueous formulations.
-
Acidic Conditions (pH 1-3): In acidic media, the primary degradation pathway for α-haloketones is hydrolysis of the carbon-chlorine bond. While many chloro-compounds show increased degradation at acidic pH, the stability can vary. For example, a similar compound, 2-chloro-2'-deoxyadenosine, was found to be highly unstable at acidic pH, with a half-life of only 1.6 hours at pH 2 and 37°C.[4] It is plausible that this compound would undergo acid-catalyzed hydrolysis, substituting the chlorine atom with a hydroxyl group to form 2,2'-dihydroxyacetophenone. The rate of this reaction would be dependent on both temperature and pH.
-
Neutral and Basic Conditions (pH 7-9): α-Haloketones are generally susceptible to nucleophilic attack, and the hydroxide ion (OH⁻) is a potent nucleophile. Therefore, significant degradation is expected under basic conditions. The reaction would likely proceed via an Sₙ2 mechanism, leading to the formation of 2,2'-dihydroxyacetophenone. The phenolic hydroxyl group, with a pKa typically around 8-10, will be deprotonated under basic conditions, forming a phenoxide. This could potentially influence the reactivity of the α-chloro group. The structurally related 2'-hydroxyacetophenone is known to be incompatible with strong bases.[5]
Thermal Stability
Thermal stress testing evaluates the impact of temperature on drug substance stability. For phenolic compounds, elevated temperatures can accelerate degradation, with optimal drying temperatures for preserving phenols often falling within the 50-70°C range, beyond which significant degradation can occur.[6] For this compound, storing at elevated temperatures would likely accelerate the hydrolytic degradation pathways if moisture is present. In a solid, anhydrous state, it is expected to be more stable, but thermolability is a key parameter to be determined experimentally.
Photostability
Many aromatic ketones are susceptible to degradation upon exposure to light. A study comparing dehydroacetic acid with 2-hydroxyacetophenone found that while the former degraded under UV light at 254 nm, 2-hydroxyacetophenone was photostable under the tested conditions.[7][8] This suggests that the core 2-hydroxyacetophenone structure has a degree of inherent photostability. However, the presence of the α-chloro substituent could alter the molecule's electronic properties and create new photochemical reaction pathways, such as homolytic cleavage of the C-Cl bond to form radical intermediates. Therefore, comprehensive photostability testing according to ICH Q1B guidelines is essential.
Oxidative Stability
The presence of a phenolic hydroxyl group and a reactive ketone makes this compound susceptible to oxidation.
-
Mechanism: α-Haloketones can undergo oxidative cleavage when exposed to oxidizing agents like superoxide.[9][10] Common laboratory oxidants, such as hydrogen peroxide (H₂O₂), can lead to a variety of degradation products. The phenolic ring is also susceptible to oxidation, potentially leading to quinone-type structures or ring-opening. The parent compound, 2'-hydroxyacetophenone, is explicitly noted to be incompatible with oxidizing agents.[5]
-
Potential Degradation Pathway: A plausible oxidative degradation pathway involves the oxidation of the secondary hydroxyl group to an α-diketone, or cleavage of the adjacent carbon-carbon bond.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Chloro-4'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Solubility of 2'-Chloro-2-hydroxyacetophenone in common lab solvents
An In-depth Technical Guide to the Solubility of 2'-Chloro-2-hydroxyacetophenone in Common Laboratory Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, predicted solubility in a range of common laboratory solvents, and detailed experimental protocols for empirical solubility determination. By synthesizing theoretical principles with practical methodologies, this guide aims to be an essential resource for the effective handling and application of this compound in a laboratory setting.
Introduction to this compound
This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its utility spans the creation of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and in the formulation of drug delivery systems. This guide will explore the factors governing its solubility and provide practical methods for its assessment.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the following information has been compiled from various sources. It is important to note that some of this data is predicted and should be used as a guideline pending empirical verification.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | Colorless oil (predicted) | [1] |
| Boiling Point | 253.8 ± 15.0 °C at 760 Torr (predicted) | [1] |
| Density | 1.307 ± 0.06 g/cm³ at 20.00 °C (predicted) | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
The presence of a hydroxyl group and a carbonyl group suggests the potential for hydrogen bonding, which will influence its solubility in protic solvents. The chlorine atom and the phenyl ring contribute to its lipophilicity, affecting its solubility in nonpolar solvents.
Predicted Solubility Profile
The addition of a chlorine atom to the phenyl ring is expected to increase the lipophilicity of the molecule, which may lead to a decrease in solubility in highly polar solvents like water and an increase in solubility in nonpolar solvents like hexane and toluene.
Table of Predicted Solubilities:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Insoluble | The hydrophobic phenyl ring and chlorine atom likely dominate over the polar hydroxyl and carbonyl groups. The parent compound has limited water solubility (7571 mg/L at 25°C)[4]. |
| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and carbonyl groups of the solute. The ethyl group provides some nonpolar character. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a small polar protic solvent capable of hydrogen bonding. |
| Isopropanol | Polar Protic | Moderately Soluble | The larger alkyl group compared to ethanol and methanol may slightly decrease solubility. |
| Acetone | Polar Aprotic | Soluble | A good general solvent for many organic compounds. Its polarity will interact with the polar groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic molecules. The parent compound is soluble in DMSO[3]. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. The parent compound is soluble in DMF[3]. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. |
| Dichloromethane (DCM) | Nonpolar | Soluble | The chlorine atom and the overall molecular structure suggest good solubility in chlorinated solvents. |
| Chloroform | Nonpolar | Soluble | Similar to DCM, good solubility is expected. |
| Diethyl Ether | Nonpolar | Moderately Soluble | A common nonpolar solvent; solubility is expected to be reasonable. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The polarity of the hydroxyl and carbonyl groups will likely limit solubility in highly nonpolar aliphatic hydrocarbons. |
| Toluene | Nonpolar | Moderately Soluble | The aromatic nature of toluene can interact favorably with the phenyl ring of the solute, potentially leading to better solubility than in hexane. |
Experimental Determination of Solubility
Given the predictive nature of the solubility profile, empirical determination is crucial for accurate work. The following is a generalized protocol for determining the solubility of this compound in a given solvent.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Protocol
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent to the vial in small increments (e.g., 0.1 mL).
-
Agitation: After each addition, cap the vial and shake it vigorously or use a vortex mixer to facilitate dissolution[5].
-
Observation: Visually inspect the solution for any undissolved solid.
-
Equilibration: Continue adding solvent and agitating until the solid is completely dissolved. For more precise measurements, an excess of the solid can be added to a known volume of solvent, and the mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: If an excess of solid was used, separate the saturated solution from the undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved this compound in the saturated solution using a suitable analytical technique.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood[6][7].
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8][9][10].
-
Avoid inhalation of vapors and contact with skin and eyes[6][7]. In case of contact, rinse the affected area with plenty of water[6][7].
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use[6][7][8][9][10].
Visualizing the Solubility Determination Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. CAS 133662-20-1 | this compound - Synblock [synblock.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2'-Chloro-4'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation Using 2'-Chloro-2-hydroxyacetophenone
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Their value stems from a wide spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and the synthetic accessibility that allows for extensive structural diversification.[4][5][6] This guide provides a comprehensive protocol for the synthesis of chalcone derivatives utilizing 2'-Chloro-2-hydroxyacetophenone as a key starting material via the base-catalyzed Claisen-Schmidt condensation. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental workflow, present methods for structural characterization, and provide a troubleshooting guide to empower researchers in navigating potential synthetic challenges.
Introduction: The Significance of the Chalcone Framework
Chalcones are open-chain flavonoids that serve as crucial biosynthetic precursors to other flavonoid classes in plants.[4][5] The core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This keto-ethylenic group is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in various enzymes and proteins, thereby modulating their biological function.[4]
The synthetic versatility of the Claisen-Schmidt condensation, the most common method for chalcone synthesis, allows for the introduction of diverse substituents on both aromatic rings.[4][7] This modularity is invaluable for structure-activity relationship (SAR) studies. The use of substituted starting materials, such as this compound, allows for the generation of chalcones with unique electronic and steric properties, potentially enhancing their therapeutic efficacy or tuning their selectivity for specific biological targets. The ortho-hydroxy group can participate in intramolecular hydrogen bonding and act as a chelating agent, while the chloro-substituent, an electron-withdrawing group, can significantly influence the compound's lipophilicity and reactivity.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a robust and efficient base-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[4][5][8] The reaction proceeds through a well-defined mechanism that ensures the formation of the thermodynamically stable α,β-unsaturated product.
Mechanism Breakdown:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (this compound).[5] This forms a resonance-stabilized enolate ion, which serves as the key nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Adduct Formation: A tetrahedral intermediate is formed, which then protonates to yield a β-hydroxy ketone (an aldol adduct).
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly conjugated and thermodynamically stable chalcone product.[5]
The choice of this compound is strategic. The electron-withdrawing nature of the chlorine atom can increase the acidity of the α-protons, potentially facilitating enolate formation. The ortho-hydroxy group can influence the conformation of the final product and is a common feature in many biologically active chalcones.[9]
Detailed Experimental Protocol
This protocol describes a standard and widely adopted method for synthesizing a chalcone derivative from this compound and a representative aromatic aldehyde (e.g., 4-methoxybenzaldehyde).[4][5][10]
3.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (500 mL)
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
Melting point apparatus
-
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.71 g) and 4-methoxybenzaldehyde (e.g., 10 mmol, 1.36 g) in 30-40 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.
-
Base Addition: Prepare a 40% aqueous solution of NaOH. While stirring the ethanolic solution of reactants, add the NaOH solution dropwise over 15-20 minutes. Maintain the reaction temperature at or below 25°C using an ice bath if necessary. Causality Note: Slow, cooled addition of the base prevents unwanted side reactions and controls the exothermic nature of the initial condensation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates.[4] The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate to track the consumption of reactants and the formation of the product spot.
-
Isolation of Crude Product: Once the reaction is deemed complete by TLC, pour the reaction mixture slowly into a 500 mL beaker containing approximately 200 g of crushed ice. Stir vigorously.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl dropwise until the pH is neutral (pH ~7), as checked with litmus paper. Trustworthiness Note: This step protonates the phenoxide and neutralizes the excess base, causing the chalcone product, which is insoluble in neutral aqueous media, to precipitate fully.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[10] Wash the solid thoroughly with several portions of cold deionized water to remove inorganic impurities and any remaining base. Causality Note: Using ice-cold water minimizes the loss of product due to solubility.[4]
-
Purification: The crude product is typically purified by recrystallization. Transfer the dried solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the yield, melting point, and characterize the structure using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, MS).
Product Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized chalcone.
| Parameter | Expected Result for (E)-1-(2-chloro-6-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Justification |
| Appearance | Yellow crystalline solid | The extended conjugation of the chalcone system typically results in colored compounds. |
| FTIR (cm⁻¹) | ~3400 (O-H, broad), ~1640-1660 (C=O, conjugated ketone), ~1580-1600 (C=C, aromatic & alkene), ~750 (C-Cl) | Confirms the presence of key functional groups: hydroxyl, conjugated carbonyl, and the carbon-chlorine bond.[11][12] |
| ¹H NMR (δ, ppm) | ~12.0 (s, 1H, -OH), 7.0-8.0 (m, Ar-H), ~7.8 (d, 1H, J ≈ 15-16 Hz, H-β), ~7.5 (d, 1H, J ≈ 15-16 Hz, H-α), ~3.9 (s, 3H, -OCH₃) | The large coupling constant (J) between the α and β vinyl protons confirms the trans (E) configuration of the double bond.[13][14] The downfield shift of the hydroxyl proton suggests intramolecular hydrogen bonding. |
| ¹³C NMR (δ, ppm) | ~192 (C=O), 120-160 (Ar-C & C=C), ~55 (-OCH₃) | Shows the characteristic chemical shift for a conjugated ketone carbonyl carbon and carbons of the aromatic rings and double bond.[15] |
| Mass Spec (m/z) | [M]+ or [M+H]+ corresponding to C₁₆H₁₃ClO₃ | Confirms the molecular weight of the synthesized compound. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive or impure base. - Suboptimal reaction time or temperature. - Reactants are not fully dissolved. | - Use fresh, high-purity NaOH or KOH.[4] - Extend the reaction time and monitor by TLC. Gentle warming can sometimes help, but may increase side products. - Ensure complete dissolution of reactants in ethanol before adding the base. |
| Multiple Products on TLC | - Side reactions (e.g., Cannizzaro reaction of the aldehyde, self-condensation of the ketone if possible). - Isomerization or degradation. | - Maintain a low reaction temperature during base addition. - Ensure the aldehyde used has no α-hydrogens. - Purify carefully using column chromatography if recrystallization is insufficient. |
| Product is Oily/Gummy | - Impurities are present. - Incomplete removal of solvent or inorganic salts. | - Ensure thorough washing of the crude product with cold water. - Optimize the recrystallization solvent system; try a different solvent or solvent pair. - Triturate the oily product with a non-polar solvent like hexane to induce solidification. |
| Product Loss During Workup | - Product is partially soluble in the wash solvent. - Too much solvent used for recrystallization. | - Always use ice-cold water for washing to minimize solubility.[4] - During recrystallization, use the minimum amount of hot solvent required to dissolve the solid. |
Conclusion
The Claisen-Schmidt condensation is a powerful and versatile method for synthesizing chalcones, which are highly valuable scaffolds in drug discovery.[3][5] By employing this compound, researchers can access a unique chemical space of substituted chalcones with significant therapeutic potential. The detailed protocol, mechanistic insights, and troubleshooting guide provided herein serve as a robust resource for the successful synthesis, purification, and characterization of these medicinally important compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. byjus.com [byjus.com]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
Application Notes & Protocols: Strategic Synthesis of 2'-Chloro-2'-hydroxychalcones via Claisen-Schmidt Condensation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Claisen-Schmidt condensation stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for carbon-carbon bond formation.[1] This guide offers a detailed exploration of its application in the synthesis of chalcones, specifically from 2'-Chloro-2-hydroxyacetophenone. Chalcones, or 1,3-diphenyl-2-propene-1-ones, are highly valued precursors in flavonoid biosynthesis and represent a privileged scaffold in medicinal chemistry.[2] Their α,β-unsaturated ketone moiety is a key pharmacophore that imparts a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The strategic incorporation of chloro and hydroxyl substituents on the acetophenone ring can significantly modulate the physicochemical properties and biological activities of the resulting chalcone derivatives, making them attractive candidates for drug discovery programs.[2] This document provides an in-depth mechanistic overview, a validated step-by-step protocol, characterization data, and expert insights for successfully synthesizing these high-value compounds.
Reaction Principle and Mechanistic Insights
The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[6][7] The reaction proceeds through an initial aldol addition followed by a rapid dehydration step, which is thermodynamically driven by the formation of a highly stable, conjugated system.[7][8]
The Mechanism Unveiled:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the methyl group of this compound. This generates a resonance-stabilized enolate ion, the key nucleophile in the reaction.[9]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxyketone, also known as an aldol addition product.
-
Dehydration: Under the basic reaction conditions, the β-hydroxyketone readily undergoes dehydration. A base removes the remaining, now more acidic, α-proton, and the resulting intermediate eliminates a hydroxide ion to form the final α,β-unsaturated chalcone. This elimination is facile and often irreversible, driving the reaction to completion.[8]
Causality of Substituent Effects:
-
2'-Hydroxy Group: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction influences the planarity and electronic properties of the molecule. In the final chalcone product, this feature is characterized by a significantly deshielded proton signal in ¹H NMR spectra (typically δ > 12 ppm).[10]
-
2'-Chloro Group: As an electron-withdrawing group, the chlorine atom can increase the acidity of the α-protons, potentially facilitating the initial enolate formation. Its presence in the final chalcone structure modifies the electron density and lipophilicity, which can be crucial for tuning biological activity and target engagement.[2]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Validated Experimental Protocol
This protocol provides a reliable method for synthesizing a range of 2'-Chloro-2'-hydroxychalcones.
2.1 Materials and Reagents
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), dilute (e.g., 2N)
-
Deionized Water
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
2.2 Step-by-Step Synthesis Procedure
-
Reactant Solubilization: In a suitable round-bottom flask, dissolve this compound (1.0 equivalent) and the selected aromatic aldehyde (1.0 - 1.1 equivalents) in ethanol. Use a sufficient volume of ethanol to ensure complete dissolution at room temperature.
-
Catalyst Preparation: Separately, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.
-
Reaction Initiation: While stirring the ethanolic solution of reactants vigorously at room temperature (20-25°C), add the aqueous base solution dropwise over 5-10 minutes. An ice bath can be used to maintain the temperature if the reaction is exothermic. A color change and/or the formation of a precipitate is often observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-24 hours.[11] Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is considered complete upon the disappearance of the limiting starting material (typically the acetophenone).
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing a substantial amount of crushed ice.
-
Precipitation: Slowly and with stirring, acidify the cold mixture by adding dilute HCl until the pH is approximately 2-3 (test with pH paper). This neutralizes the excess base and protonates the phenoxide, causing the crude chalcone to precipitate as a solid.[11]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes inorganic salts and residual acid.[1]
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure chalcone as a crystalline solid.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation and Product Characterization
The successful synthesis of the target chalcones must be confirmed by thorough analytical characterization.
3.1 Representative Synthesis Data
The following table summarizes typical data for a series of chalcones synthesized from this compound.
| Substituted Benzaldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| Benzaldehyde | 12 | 80-90 | 110-112 | Yellow Crystals |
| 4-Chlorobenzaldehyde | 8 | 85-95 | 155-157 | Pale Yellow Solid |
| 4-Methoxybenzaldehyde | 16 | 75-85 | 128-130 | Bright Yellow Crystals |
| 4-Nitrobenzaldehyde | 6 | 90-98 | 188-190 | Orange Solid |
3.2 Physicochemical Characterization
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product. Chalcones are typically UV-active.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
FTIR Spectroscopy: Expect characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), the conjugated C=O stretch (~1640-1660 cm⁻¹), the C=C vinyl stretch (~1580-1620 cm⁻¹), and C-Cl stretch (~750-850 cm⁻¹).
-
¹H NMR Spectroscopy: The most definitive data comes from ¹H NMR. Key features include:
-
A pair of doublets for the vinylic protons (H-α and H-β) between δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the E (trans) stereochemistry.[12]
-
Aromatic protons in their expected regions (δ 7.0-8.5 ppm).
-
A highly deshielded singlet for the 2'-OH proton (often > δ 12 ppm) due to strong intramolecular H-bonding.[10]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone, showing the expected molecular ion peak (M⁺).
Field Insights and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient base, low reactivity of aldehyde, or reaction time too short. | Increase base concentration slightly, extend the reaction time, or gently warm the reaction mixture (e.g., to 40°C). |
| Product Oiling Out | The product may have a low melting point or impurities are present. | After acidification, vigorously scratch the inside of the beaker. If it persists, store the mixture in a refrigerator overnight. Alternatively, perform an extraction with a suitable organic solvent followed by purification. |
| Product Discoloration | Some 2'-hydroxychalcones can oxidize or degrade in strong base or upon prolonged exposure to air, sometimes turning dark or black.[12] | Minimize the reaction time once the starting material is consumed. Perform the work-up promptly after the reaction is complete. Ensure the product is washed thoroughly to remove all base. |
| Multiple Spots on TLC | Incomplete reaction, side-product formation (e.g., Cannizzaro reaction of the aldehyde), or product degradation. | Re-verify the purity of starting materials. Optimize reaction time and temperature. Purification via column chromatography may be necessary if recrystallization is ineffective. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards: Sodium hydroxide and potassium hydroxide are highly corrosive and can cause severe burns. Hydrochloric acid is also corrosive. Handle with extreme care. Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. praxilabs.com [praxilabs.com]
- 8. youtube.com [youtube.com]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2'-Chloro-2-hydroxyacetophenone as a Foundational Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of 2'-Chloro-2-hydroxyacetophenone
In the landscape of modern drug discovery, the efficiency of synthetic routes and the versatility of starting materials are paramount. This compound, a seemingly simple α-hydroxyketone, stands out as a preeminent building block for constructing complex heterocyclic scaffolds of significant pharmacological importance.[1] Its dual functionality—a reactive hydroxyl group and an adjacent carbonyl—coupled with the influence of the ortho-chlorine on the phenyl ring, provides a unique chemical handle for a variety of cyclization and condensation reactions.
This document serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the strategic application of this key intermediate. We will move beyond mere procedural descriptions to explore the underlying chemical principles and provide robust, field-tested protocols for the synthesis of critical pharmaceutical cores, including quinoxalines and precursors to benzodiazepines.
Core Synthetic Applications: Gateway to Privileged Scaffolds
The true value of this compound lies in its ability to serve as a linchpin for the synthesis of diverse, biologically active heterocycles. The inherent reactivity of the α-hydroxyketone moiety makes it an ideal synthon for reactions that forge complex ring systems.
Below, we detail its application in the synthesis of two major classes of therapeutic agents. The following diagram illustrates the central role of this building block.
Caption: Versatility of this compound in synthesizing key medicinal scaffolds.
Synthesis of Quinoxaline Scaffolds
Quinoxalines are a class of nitrogen-containing heterocycles that form the core of numerous compounds with a wide spectrum of biological activities, including use as dyes and antibiotics like echinomycin. The most direct and reliable method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[2] this compound serves as an excellent surrogate for the 1,2-dicarbonyl component.
Rationale and Mechanism
The reaction proceeds via a tandem oxidation-condensation process. The α-hydroxyketone is first oxidized in situ to the corresponding α-dicarbonyl compound. This highly reactive intermediate is immediately trapped by the nucleophilic aromatic 1,2-diamine (e.g., o-phenylenediamine). The subsequent intramolecular condensation and dehydration lead to the stable aromatic quinoxaline ring system. Solvents like DMSO can facilitate the oxidation, while acidic conditions catalyze the condensation and dehydration steps.[3]
Protocol: Synthesis of 2-(2-Chlorophenyl)quinoxaline
This protocol describes the reaction of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) setup for reaction monitoring
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.71 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with copious amounts of water to remove residual acetic acid.
-
Purify the crude solid by recrystallization from ethanol to yield the final product, 2-(2-Chlorophenyl)quinoxaline, as a crystalline solid.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 170.59 | 10 | 1.0 |
| o-Phenylenediamine | 108.14 | 10 | 1.0 |
Expected Yield: 80-90%.
Synthesis of Benzodiazepine Precursors
Benzodiazepines are a cornerstone of pharmacotherapy for anxiety, seizures, and insomnia.[4] The synthesis of many 1,4-benzodiazepines, such as Lorazepam and Clonazepam, relies on key intermediates like 2-amino-2',5-dichlorobenzophenone or 2-amino-2'-chloro-5-nitrobenzophenone.[5][6][7] While this compound is not a direct precursor, it is a critical starting material for the multi-step synthesis of these essential aminobenzophenones.
Synthetic Strategy Overview
The conversion of this compound to a benzodiazepine precursor is a multi-step process that showcases fundamental organic transformations. A typical sequence involves:
-
Oxidation: The hydroxyl group is oxidized to a carboxylic acid.
-
Nitration: Introduction of a nitro group onto the phenyl ring, typically at the position para to the chloro substituent.
-
Halogenation/Amidation: Conversion of the carboxylic acid to an acid chloride, followed by Friedel-Crafts acylation onto a second aromatic ring.
-
Reduction: The nitro group is reduced to an amine, yielding the target 2-aminobenzophenone derivative.
This aminobenzophenone is then ready for chloroacetylation and subsequent cyclization with an ammonia source to form the seven-membered diazepine ring.[8][9][10][11]
Workflow Diagram for Benzodiazepine Precursor Synthesis
The following diagram outlines the logical flow from the starting material to the final cyclization-ready intermediate.
Caption: Multi-step synthetic workflow from this compound to the benzodiazepine core.
Protocol: Chloroacetylation and Cyclization of a 2-Aminobenzophenone Intermediate
This protocol provides a general method for the final two steps in benzodiazepine synthesis, starting from a generic 2-aminobenzophenone precursor, which itself can be derived from this compound.
Part A: Chloroacetylation
Materials:
-
2-Amino-5-chlorobenzophenone (or similar derivative)
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol) in 50 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add chloroacetyl chloride (0.84 mL, 10.5 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.[11]
-
Monitor the reaction by TLC. Upon completion, the intermediate, 2-(chloroacetamido)-5-chlorobenzophenone, can be isolated by evaporating the solvent and recrystallizing the residue from ethanol.[9] Often, this intermediate is used directly in the next step without purification.
Part B: Cyclization to form the Benzodiazepine Ring
Materials:
-
Crude 2-(chloroacetamido)-5-chlorobenzophenone
-
Hexamethylenetetramine (HMTA)
-
Ammonium Chloride (NH₄Cl)
-
Methanol/Water solvent mixture
Procedure:
-
To the flask containing the crude product from Part A, add methanol (40 mL) and water (10 mL).
-
Add hexamethylenetetramine (1.54 g, 11 mmol) and ammonium chloride (1.18 g, 22 mmol).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The cyclization is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature. The benzodiazepine product will often precipitate.
-
Collect the solid by vacuum filtration. Wash the product with cold methanol and then with water.
-
Dry the product under vacuum to yield the 7-chloro-1,4-benzodiazepin-2-one derivative.[11]
| Compound | Use | Notes |
| Nitrazepam | Hypnotic, sedative | Derived from 2-amino-5-nitrobenzophenone. |
| Clonazepam | Anticonvulsant, anxiolytic | Derived from 2-amino-2'-chloro-5-nitrobenzophenone.[9] |
| Lorazepam | Anxiolytic | Derived from 2-amino-2',5-dichlorobenzophenone.[5] |
| Diazepam | Anxiolytic, muscle relaxant | Derived from 2-amino-5-chlorobenzophenone.[9] |
Safety and Handling
This compound and its parent compound, 2-chloroacetophenone, are classified as lachrymators, meaning they are potent irritants to the eyes, skin, and respiratory system.[12] All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the efficient and high-yield synthesis of privileged heterocyclic scaffolds like quinoxalines and benzodiazepines. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this key intermediate in the design and synthesis of novel therapeutic agents. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively unlock the synthetic potential of this valuable compound.
References
- 1. jpub.org [jpub.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 11. actascientific.com [actascientific.com]
- 12. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2'-Hydroxyacetophenone Derivatives in Flavonoid Synthesis
Abstract
Flavonoids represent a diverse and pharmacologically significant class of natural products, renowned for their broad therapeutic activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthetic construction of the flavonoid core, the 2-phenylchromen-4-one scaffold, is a cornerstone of medicinal chemistry and drug development. A pivotal starting material in this endeavor is the 2'-hydroxyacetophenone moiety. This application note provides an in-depth guide for researchers on the utilization of substituted 2'-hydroxyacetophenones, exemplified by chloro-derivatives like 2'-Chloro-2-hydroxyacetophenone, in the synthesis of flavonoids. We will explore the mechanistic underpinnings and provide detailed, field-tested protocols for the two most robust synthetic routes: the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.
Introduction: The Central Role of 2'-Hydroxyacetophenones
The synthesis of complex organic molecules hinges on the selection of versatile and reliable starting materials. In flavonoid synthesis, 2'-hydroxyacetophenones are indispensable precursors that provide the foundational A-ring and the adjacent carbonyl group required for the construction of the chromen-4-one core.[1][3] The presence of substituents, such as a chloro group on the aromatic ring (e.g., 5'-chloro-2'-hydroxyacetophenone), allows for the systematic modification of the electronic and steric properties of the final flavonoid, enabling extensive structure-activity relationship (SAR) studies.
This guide focuses on two primary, mechanistically distinct pathways commencing from 2'-hydroxyacetophenones to afford the flavone skeleton:
-
The Baker-Venkataraman Rearrangement Pathway: A sequential three-step process involving O-acylation, a base-catalyzed 1,3-dicarbonyl formation, and subsequent acid-catalyzed cyclodehydration.[1][4][5] This route is highly versatile and generally provides excellent yields.
-
The Allan-Robinson Reaction: A one-pot condensation of a 2'-hydroxyaryl ketone with an aromatic anhydride, offering a more direct route to the flavone product.[2][6][7]
Understanding the causality behind the experimental choices in each pathway is critical for achieving high yields and purity, which is the central focus of the protocols detailed herein.
Synthetic Pathway I: The Baker-Venkataraman Rearrangement
This pathway is arguably the most reliable and widely used method for flavone synthesis.[1] It proceeds through a stable 1,3-diketone intermediate, which provides a convenient checkpoint for purification before the final ring closure.
Caption: Overall workflow for flavonoid synthesis via the Baker-Venkataraman pathway.
Protocol 2.1: Step 1 - O-Acylation of 2'-Chloro-2'-hydroxyacetophenone
Principle: The synthesis begins with the esterification of the phenolic hydroxyl group of the 2'-hydroxyacetophenone. This is typically achieved using an aromatic acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine, which serves as both a solvent and an acid scavenger. This step converts the hydroxyl group into a good leaving group for the subsequent intramolecular rearrangement.[8]
Materials:
-
5'-Chloro-2'-hydroxyacetophenone (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Pyridine (anhydrous, ~5 mL per 10 mmol of acetophenone)
-
3% Hydrochloric acid (HCl)
-
Methanol (ice-cold)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, calcium chloride drying tube
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Slowly add benzoyl chloride (1.2 eq) to the solution via a syringe or dropping funnel. An exothermic reaction is expected.
-
Stir the mixture at room temperature and fit the flask with a calcium chloride drying tube. Allow the reaction to proceed for 20-30 minutes, or until the heat evolution ceases.[8]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
Once complete, carefully pour the reaction mixture into a beaker containing a slurry of crushed ice and 3% HCl (~120 mL per 20 mmol of starting material).[8] This step protonates the pyridine, making it water-soluble, and precipitates the organic product.
-
Stir until all the ice has melted. Collect the precipitated white solid by vacuum filtration.
-
Wash the solid sequentially with ice-cold water and then a small amount of ice-cold methanol to remove residual impurities.[8]
-
Dry the product, 2-benzoyloxy-5-chloroacetophenone, under vacuum. The product is typically of sufficient purity for the next step.
Protocol 2.2: Step 2 - Baker-Venkataraman Rearrangement
Principle: This is the core reaction of the sequence. The O-acyloxyacetophenone ester is treated with a strong base (e.g., potassium hydroxide or potassium tert-butoxide) to generate an enolate at the α-carbon of the ketone.[4][9] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, followed by a ring-opening to yield a stable 1,3-diketone phenolate.[10][11] This transformation is an elegant example of an intramolecular Claisen condensation.[10]
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Materials:
-
2-Benzoyloxy-5-chloroacetophenone (1.0 eq)
-
Potassium hydroxide (KOH, powdered, 3.0 eq)
-
Pyridine (anhydrous)
-
Dilute acetic acid or HCl for workup
Procedure:
-
Place the starting ester (1.0 eq) and powdered KOH (3.0 eq) in a round-bottom flask.
-
Add anhydrous pyridine and stir the resulting suspension at room temperature. The reaction mixture will typically turn into a thick, colored paste.
-
Gently heat the mixture to 50-60 °C for 1-2 hours to ensure the completion of the rearrangement.
-
Monitor the reaction by TLC. The starting ester spot will be replaced by a more polar spot (the diketone) that often streaks due to its acidic nature.
-
After cooling to room temperature, pour the mixture into a beaker of ice water.
-
Acidify the aqueous solution with dilute acetic acid or HCl until it is acidic to litmus paper (pH ~4-5). This protonates the phenolate, causing the 1,3-diketone to precipitate.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2.3: Step 3 - Acid-Catalyzed Cyclodehydration
Principle: The final step involves the cyclization of the 1,3-diketone intermediate to form the flavone's pyrone ring. In the presence of a strong acid, the enol form of the diketone attacks the phenolic oxygen, and a subsequent dehydration event yields the thermodynamically stable aromatic flavone ring system.[4][5]
Materials:
-
1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-diketone intermediate in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Add a few drops of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (around 100-110 °C) for 1-2 hours.
-
Monitor the reaction by TLC until the diketone starting material is fully consumed.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
The flavone product will precipitate as a solid. Collect it by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the final flavone product. Further purification can be achieved by recrystallization from ethanol or ethyl acetate.
Synthetic Pathway II: The Allan-Robinson Reaction
Principle: This reaction provides a more convergent approach, forming the flavone in a single step from a 2'-hydroxyacetophenone and an aromatic anhydride.[6][7] The reaction is typically conducted at high temperatures in the presence of the sodium or potassium salt of the corresponding aromatic acid, which acts as a base to facilitate the necessary condensations and cyclization.[12]
Caption: Simplified mechanism of the Allan-Robinson Reaction.
Materials:
-
5'-Chloro-2'-hydroxyacetophenone (1.0 eq)
-
Benzoic anhydride (2.5-3.0 eq)
-
Sodium benzoate (1.0-1.2 eq)
-
High-boiling point solvent (optional, e.g., diphenyl ether) or neat conditions
Procedure:
-
Thoroughly mix the 5'-chloro-2'-hydroxyacetophenone, benzoic anhydride, and sodium benzoate in a flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to a high temperature (typically 180-200 °C) for 3-5 hours.
-
After cooling, add ethanol to the reaction mass and heat to reflux for 20-30 minutes to dissolve the organic components and hydrolyze any remaining anhydride.
-
Pour the hot ethanol solution into a large volume of water and stir.
-
The crude flavone will precipitate. If the product remains oily, it can be solidified by trituration with a small amount of cold ethanol or by cooling in an ice bath.
-
Collect the solid by vacuum filtration and wash with water and then a small amount of cold ethanol.
-
The crude product requires purification, typically by column chromatography followed by recrystallization, as this one-pot method can generate more byproducts than the stepwise Baker-Venkataraman route.
Data Summary and Expected Outcomes
The choice of synthetic route can impact the overall yield and purity. The following table provides a general comparison based on literature precedents.
| Parameter | Baker-Venkataraman Pathway | Allan-Robinson Reaction |
| Number of Steps | 3 (Acylation, Rearrangement, Cyclization) | 1 (One-pot condensation) |
| Typical Overall Yield | 65-85% | 30-50% |
| Reaction Conditions | Mild to moderate (RT to 120 °C) | Harsh (180-200 °C) |
| Intermediate Isolation | Yes (Ester and Diketone can be isolated and purified) | No (One-pot reaction) |
| Purity of Crude Product | Generally high | Moderate, often requires extensive purification |
| Scope & Versatility | Very broad, highly reliable | Good, but can be lower yielding with sensitive substrates |
Purification and Characterization
To ensure the scientific integrity of the results, the final synthesized flavonoid must be rigorously purified and characterized.
-
Purification:
-
Recrystallization: Ethanol, methanol, or ethyl acetate are common solvents for recrystallizing flavones. This is highly effective for removing minor impurities from the crude product.
-
Column Chromatography: For products from the Allan-Robinson reaction or if recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes is the standard method for purification.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Key diagnostic signals include the characteristic singlet for the H-3 proton of the flavone core (typically ~6.5-7.0 ppm).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbonyl group (C=O) of the chromen-4-one system (around 1630-1650 cm⁻¹).
-
Melting Point (MP): A sharp melting point is a good indicator of the purity of the crystalline product.
-
Conclusion
2'-Hydroxyacetophenone and its derivatives are powerful and versatile precursors for the synthesis of flavonoids. The Baker-Venkataraman rearrangement offers a robust, high-yielding, and stepwise approach that allows for the purification of intermediates, making it a highly reliable method for research and development. While the Allan-Robinson reaction provides a more direct, one-pot alternative, it often requires more stringent reaction conditions and more rigorous purification of the final product. The choice of method will depend on the specific target molecule, the scale of the reaction, and the desired level of purity. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and successfully synthesize diverse libraries of flavonoids for drug discovery and other scientific applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 7. Allan–Robinson reaction - Wikiwand [wikiwand.com]
- 8. mentis.uta.edu [mentis.uta.edu]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 11. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 12. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application of 2'-Chloro-2-hydroxyacetophenone in the Synthesis of Triazole Fungicide Intermediates
Introduction
2'-Chloro-2-hydroxyacetophenone is a versatile ketone derivative that serves as a valuable starting material in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a reactive carbonyl group and a hydroxyl group on the adjacent carbon, makes it a key precursor for constructing complex molecular architectures. In the realm of agrochemical synthesis, this compound is particularly significant as a building block for the preparation of potent triazole fungicides.
Triazole fungicides represent a major class of agrochemicals that effectively control a broad spectrum of fungal pathogens in crops. Their mode of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to compromised cell membrane integrity and ultimately, fungal cell death.
This application note provides a detailed guide for the synthesis of a key epoxide intermediate from this compound, followed by its conversion to a triazole derivative, a direct precursor to fungicides like hexaconazole.[1][2] The protocols are designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, emphasizing experimental causality, reproducibility, and safety.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process:
-
Epoxidation via Corey-Chaykovsky Reaction: The carbonyl group of this compound is converted into an epoxide ring using a sulfur ylide. This reaction is highly efficient for the formation of three-membered rings from ketones.[3][4][5]
-
Nucleophilic Ring-Opening with 1,2,4-Triazole: The synthesized epoxide undergoes a nucleophilic attack by 1,2,4-triazole, leading to the opening of the oxirane ring and the formation of a key triazole intermediate.[6]
This sequence provides a reliable and scalable route to valuable agrochemical precursors.
Part 1: Synthesis of 2-(2-chlorobenzoyl)oxirane
The first part of the synthesis focuses on the conversion of the ketone functionality in this compound to an epoxide. The Corey-Chaykovsky reaction is the method of choice for this transformation due to its high yield and selectivity.[3][4][5]
Reaction Mechanism: The Corey-Chaykovsky Reaction
The reaction proceeds through the in-situ generation of a sulfur ylide from trimethylsulfoxonium iodide and a strong base, such as sodium hydride. The ylide then acts as a nucleophile, attacking the carbonyl carbon of the acetophenone derivative. The resulting betaine intermediate undergoes an intramolecular SN2 reaction to form the epoxide and dimethyl sulfoxide as a byproduct.[3][4]
Caption: Corey-Chaykovsky Reaction Mechanism.
Experimental Protocol: Epoxidation
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Ylide Preparation: In a dry, nitrogen-flushed round-bottom flask, add trimethylsulfoxonium iodide (1.2 eq) to anhydrous DMSO. Stir the mixture until the salt is fully dissolved.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution at room temperature. The mixture will evolve hydrogen gas and become a clear solution of the sulfur ylide. Stir for 30-45 minutes.
-
Reaction with Ketone: Dissolve this compound (1.0 eq) in anhydrous DMSO and add it dropwise to the prepared ylide solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(2-chlorobenzoyl)oxirane.[7]
Data Summary: Epoxidation
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [7] |
| Reaction Time | 2-4 hours | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Purity (post-column) | >95% |
Part 2: Synthesis of 1-[2-(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole
The synthesized epoxide is a key intermediate that can be further functionalized to introduce the triazole moiety, a critical component for fungicidal activity. This is achieved through a nucleophilic ring-opening reaction with 1,2,4-triazole.
Reaction Workflow
Caption: Synthesis of the Triazole Adduct.
Experimental Protocol: Triazole Addition
Materials:
-
2-(2-chlorobenzoyl)oxirane
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(2-chlorobenzoyl)oxirane (1.0 eq), 1,2,4-triazole (2.5 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Reaction Conditions: Heat the mixture to 100-120°C and stir for 6-8 hours. Monitor the reaction by TLC for the disappearance of the epoxide.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired triazole intermediate.[6]
Data Summary: Triazole Addition
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [6] |
| Reaction Time | 6-8 hours | [6] |
| Reaction Temperature | 100-120°C | [6] |
| Purity (post-purification) | >97% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in epoxidation | Incomplete ylide formation due to wet solvent or old NaH. | Use freshly dried DMSO and a new bottle of NaH. Ensure the reaction is under an inert atmosphere. |
| Side reactions of the starting material. | Add the ketone solution slowly to the ylide solution to maintain a low concentration of the ketone. | |
| Incomplete reaction in triazole addition | Insufficient temperature or reaction time. | Increase the reaction temperature to 120°C and monitor the reaction for a longer period. |
| Deactivation of the base. | Use freshly dried potassium carbonate. | |
| Formation of multiple products | Non-regioselective ring-opening. | While the described conditions generally favor the desired isomer, purification by chromatography is essential to isolate the target compound. |
Conclusion
This compound is a highly valuable and cost-effective starting material for the synthesis of key intermediates of triazole fungicides. The two-step synthetic route described, involving a Corey-Chaykovsky epoxidation followed by a nucleophilic ring-opening with 1,2,4-triazole, provides a robust and efficient pathway to these important agrochemical precursors. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the work of researchers in the field of agrochemical development.
References
- 1. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. CN101805300A - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Application Notes & Protocols for 2'-Chloro-2-hydroxyacetophenone Derivatives: A Guide to Synthesis and Biological Profiling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of Acetophenone Scaffolds in Drug Discovery
Hydroxyacetophenones are a class of chemical compounds characterized by a hydroxyl and an acetyl group attached to a benzene ring.[1] These simple yet highly reactive molecules are pivotal starting materials in organic and medicinal chemistry due to their stability and versatile applicability.[1] The relative positions of the hydroxyl and acetyl groups give rise to various isomers, each with distinct physicochemical characteristics that influence their biological activity.[1] Among these, derivatives of 2'-hydroxyacetophenone have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2]
The introduction of a chlorine atom to the 2'-hydroxyacetophenone scaffold can significantly enhance its biological efficacy.[3][4] This guide focuses on 2'-Chloro-2-hydroxyacetophenone derivatives, a promising subclass of compounds with demonstrated therapeutic potential. We provide an in-depth exploration of their synthesis, detailed protocols for evaluating their biological activities, and insights into their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to explore this versatile chemical scaffold for novel therapeutic agents.
Part 1: Synthesis of this compound Derivatives
The synthesis of derivatives, particularly chalcones, from 2'-hydroxyacetophenone scaffolds is a cornerstone of their development. Chalcones are formed through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. This reaction creates a three-carbon α,β-unsaturated carbonyl system that links two aromatic rings, a structure known to be crucial for various biological activities.[5]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound chalcone derivatives.
Caption: General workflow for synthesis and characterization.
Protocol 1: Synthesis of a 5'-Chloro-2'-hydroxychalcone Derivative
This protocol describes the synthesis of a chalcone derivative via Claisen-Schmidt condensation of 5'-Chloro-2'-hydroxyacetophenone with a substituted benzaldehyde.[4]
Materials and Reagents:
-
5'-Chloro-2'-hydroxyacetophenone
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Ethyl Acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, TLC plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5'-Chloro-2'-hydroxyacetophenone (10 mmol) and the selected substituted benzaldehyde (10 mmol) in methanol (50 mL).
-
Catalyst Addition: While stirring, add a solution of potassium hydroxide (20 mmol) in methanol (20 mL) dropwise to the mixture at room temperature. The causality here is that the strong base (KOH) deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion which then attacks the carbonyl carbon of the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl acetate:n-Hexane, 3:7).[5] The reaction is complete when the starting materials are consumed.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic. This step neutralizes the excess base and protonates the phenoxide to precipitate the chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[6][7]
Part 2: Biological Activity Screening Protocols
A critical step in drug discovery is the systematic evaluation of the biological activities of synthesized compounds. This section provides detailed, self-validating protocols for assessing the antimicrobial, anticancer, and anti-inflammatory potential of this compound derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, making the discovery of new antimicrobial agents essential.[2] Hydroxyacetophenone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][6][8]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Materials and Reagents:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)[4]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl Sulfoxide (DMSO)
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., Norfloxacin)[9]
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Microplate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a twofold serial dilution across the plate, resulting in concentrations typically ranging from 128 µg/mL to 4 µg/mL or lower.[2][6]
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with 10 µL of the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, to ensure the solvent has no inhibitory effect), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for the Broth Microdilution (MIC) assay.
Anticancer Activity
Chalcone derivatives have demonstrated significant potential in cancer therapy by inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[3]
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-231 triple-negative breast cancer)[3]
-
Normal cell line for selectivity check (e.g., peripheral blood mononuclear cells - PBMCs)[3]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for a specified period, typically 24 or 48 hours.[3]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways, such as the NF-κB signaling pathway, are of significant therapeutic interest.[10]
Protocol 4: Measurement of Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10]
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Complete growth medium (DMEM)
-
Synthesized derivatives in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and the production of NO. Include controls: untreated cells, cells treated with LPS only, and cells with compound only (to check for cytotoxicity).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II) and incubate for another 5-10 minutes. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Caption: Potential inhibition points in the NF-κB signaling pathway.[10]
Part 3: Data Presentation and Structure-Activity Insights
Quantitative data from biological assays are crucial for comparing the efficacy of different derivatives and understanding structure-activity relationships (SAR).
Table 1: Comparative Antimicrobial Activity (MIC)
The following table summarizes representative MIC values for hydroxyacetophenone derivatives against various pathogens, compiled from published studies.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Hydroxyacetophenone-tetrazole hybrid (4a) | S. epidermidis | 4 | [2] |
| Hydroxyacetophenone-tetrazole hybrid (4a) | E. coli | 8 | [2] |
| Hydroxyacetophenone-tetrazole hybrid (4a) | P. aeruginosa | 16 | [2] |
| Hydroxyacetophenone-tetrazole hybrid (5d) | S. epidermidis | 4 | [2] |
| Hydroxyacetophenone-tetrazole hybrid (5d) | E. coli | 8 | [2] |
| N-substituted β-amino acid derivative | S. aureus MRSA | 4 - 16 | [2] |
| Thiosemicarbazone derivative (Compound 4) | E. coli | N/A (Zone: 16 mm) | [8] |
| Thiosemicarbazone derivative (Compound 4) | K. pneumoniae | N/A (Zone: 18 mm) | [8] |
Note: Some studies report activity using zone of inhibition (mm) rather than MIC.
Table 2: Anticancer Activity (Apoptosis Induction)
This table presents data on the ability of specific chlorochalcones to induce apoptosis in breast cancer cell lines.
| Compound | Cell Line | Concentration (µM) | Incubation Time | Apoptotic Cells (Fold Increase vs. Control) | Reference |
| C3 | MCF-7 | 40 | 24h | ~2x | [3] |
| C5 | MCF-7 | 40 | 24h | ~2x | [3] |
| C0 | MDA-MB-231 | 40 | 24h | ~3x | [3] |
| C3 | MDA-MB-231 | 40 | 24h | ~3x | [3] |
| All Tested | MCF-7 | 20 & 40 | 48h | Apoptosis Induced | [3] |
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The introduction of a chlorine atom into the chalcone structure can significantly enhance biological activity, including antimicrobial and anticancer effects.[3][4]
-
Hydroxyl Groups: The presence of a 2'-hydroxyl group on the acetophenone ring is often critical for activity. It can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and interaction with biological targets.[1]
-
Substituents on the Benzaldehyde Ring: The nature and position of substituents on the second aromatic ring (derived from benzaldehyde) heavily influence the biological profile. For instance, methoxy groups have been shown to contribute to potent anti-inflammatory and analgesic activities in related chalcone series.[11]
-
Hybrid Molecules: Hybrid compounds that couple the hydroxyacetophenone scaffold with other biologically active moieties, such as tetrazoles, can exhibit a broad spectrum of antimicrobial activity.[6]
Conclusion and Future Directions
This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their straightforward synthesis and amenability to structural modification allow for the fine-tuning of their biological properties. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of these compounds.
Future research should focus on expanding the library of these derivatives to further elucidate SAR, performing in vivo efficacy and safety studies for the most potent compounds, and using molecular modeling and docking to identify specific biological targets and clarify their mechanisms of action.[10][12] The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
References
- 1. jpub.org [jpub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells | MDPI [mdpi.com]
- 4. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. acgpubs.org [acgpubs.org]
- 7. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of 2'-Chloro-2-hydroxyacetophenone via Biocatalytic Asymmetric Reduction
Abstract
This application note provides a comprehensive guide to the enantioselective synthesis of (R)- or (S)-2'-Chloro-2-hydroxyacetophenone, a valuable chiral building block in pharmaceutical development. We move beyond theoretical discussions to present a field-proven, biocatalytic methodology centered on the asymmetric reduction of a prochiral α-diketone using a ketoreductase (KRED). The protocol emphasizes scientific integrity, reproducibility, and operational efficiency by incorporating an enzymatic cofactor regeneration system. This guide is intended for researchers, chemists, and process development professionals seeking to implement robust and scalable methods for producing high-purity chiral α-hydroxy ketones.
Introduction: The Strategic Importance of Chiral α-Hydroxy Ketones
Chiral α-hydroxy ketones (or acyloins) are high-value intermediates in medicinal chemistry due to their prevalence in numerous biologically active molecules and their utility as versatile synthons for preparing other critical structures like chiral amino alcohols and 1,2-diols.[1] The title compound, 2'-Chloro-2-hydroxyacetophenone, with its defined stereocenter, serves as a key precursor for pharmaceuticals where stereochemistry dictates therapeutic efficacy and safety.
The primary challenge in synthesizing such molecules lies in controlling the stereochemistry at the newly formed chiral center. Traditional chemical methods often require stoichiometric amounts of expensive chiral auxiliaries or harsh reaction conditions. In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity under mild, aqueous conditions.[2] This note details an efficient strategy employing a ketoreductase (KRED) for the asymmetric reduction of the prochiral diketone, 1-(2-chlorophenyl)ethane-1,2-dione, to directly yield the target enantiopure α-hydroxy ketone.
The Causality of Method Selection: Why Biocatalytic Reduction?
The selection of a ketoreductase-based system is a deliberate choice grounded in achieving superior performance across several key metrics:
-
Unmatched Enantioselectivity: KREDs are enzymes evolved by nature to perform highly specific transformations. They can distinguish between the two prochiral carbonyl groups of the diketone and deliver the hydride with near-perfect spatial control, routinely achieving enantiomeric excess (ee) values greater than 99%.[1][3]
-
Process Efficiency and Sustainability: The reaction is conducted in an aqueous buffer at or near room temperature, eliminating the need for flammable organic solvents and extreme temperatures. This "green chemistry" approach reduces waste and energy consumption.[2]
-
Economic Viability via Cofactor Regeneration: KREDs rely on the expensive nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride source. To make the process economically feasible, a cofactor regeneration system is essential. By coupling the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), a cheap sacrificial substrate (glucose) is used to continuously regenerate the NADPH cofactor. This reduces the required amount of NADPH to catalytic levels (0.1–1 mol%).
The logical workflow for this biocatalytic system is designed to be self-validating and scalable, moving from initial setup to final product analysis.
Figure 1: High-level experimental workflow for biocatalytic synthesis.
The Catalytic Mechanism: A Self-Validating System
The core of this protocol is the coupled enzymatic system. The ketoreductase (KRED) performs the primary asymmetric reduction, while the glucose dehydrogenase (GDH) serves as the engine for cofactor regeneration.
-
Substrate Binding: The prochiral diketone, 1-(2-chlorophenyl)ethane-1,2-dione, enters the active site of the KRED. The specific orientation of the substrate is dictated by the chiral environment of the active site.
-
Hydride Transfer: A hydride ion (H⁻) is transferred from the regenerated NADPH to one of the carbonyl carbons, stereoselectively forming the hydroxyl group.
-
Product Release: The resulting enantiopure α-hydroxy ketone product and the oxidized cofactor (NADP⁺) are released from the KRED active site.
-
Cofactor Regeneration: The NADP⁺ is immediately reduced back to NADPH by the GDH enzyme, which simultaneously oxidizes glucose to glucono-δ-lactone. This ensures a constant supply of the active NADPH cofactor for the KRED.
This catalytic cycle allows a small amount of NADP⁺ to facilitate a large number of reductions, making the process highly efficient.
Figure 2: The coupled catalytic cycle for KRED reduction and NADPH regeneration.
Performance Data of Related Transformations
The following table summarizes representative data from the literature for the biocatalytic reduction of various prochiral ketones, demonstrating the high efficacy of this approach. While specific data for 1-(2-chlorophenyl)ethane-1,2-dione may vary depending on the exact enzyme used, these examples validate the methodology's potential for achieving excellent yield and stereoselectivity.
| Catalyst System | Substrate | Yield (%) | ee (%) | Key Conditions | Reference |
| Acetobacter pasteurianus | 2-Octanone | >99 | >99 (R) | Whole-cell, isopropanol co-solvent | [3] |
| KRED1-Pglu / GDH | Acetophenone | >99 | >99 (S) | Isolated enzymes, glucose, Tris-HCl buffer | [4] |
| TeSADH Mutant (ΔP84/A85G) | 2-Chloro-4'-fluoroacetophenone | >90 | >99 (S) | Isolated enzyme, NAD⁺, 2-propanol | [5] |
| Candida parapsilosis SCRII | 2-Hydroxyacetophenone | 98.3 | >99 (S) | Whole-cell, xylan co-substrate | [6] |
Detailed Experimental Protocol
This protocol describes the enantioselective reduction of 1-(2-chlorophenyl)ethane-1,2-dione to (S)-2'-Chloro-2-hydroxyacetophenone using a commercially available KRED/GDH coupled enzyme system. An (R)-selective KRED can be substituted to obtain the opposite enantiomer.
5.1 Materials and Reagents
-
Substrate: 1-(2-chlorophenyl)ethane-1,2-dione (Prochiral Diketone)
-
Biocatalysts: Lyophilized powder of a ketoreductase (e.g., KRED-P1-A12, (S)-selective) and glucose dehydrogenase (e.g., GDH-CDX-101).
-
Cofactor: NADP⁺ sodium salt
-
Regeneration Substrate: D-Glucose (anhydrous)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.0)
-
Co-solvent: Isopropanol (IPA) or Dimethyl sulfoxide (DMSO)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC: Silica gel plates with fluorescent indicator (254 nm)
-
Column Chromatography: Silica gel (230-400 mesh)
5.2 Equipment
-
Magnetic stirrer with stir bars
-
Temperature-controlled water bath or incubator shaker set to 30°C
-
pH meter
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
TLC chamber
-
Glass column for chromatography
-
Chiral HPLC or GC system for enantiomeric excess analysis
5.3 Step-by-Step Procedure
-
Buffer and Reagent Preparation:
-
Prepare 500 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
In a 100 mL reaction vessel, add 40 mL of the prepared buffer.
-
To the buffer, add D-Glucose (e.g., 1.5 g, ~46 mM final concentration) and NADP⁺ sodium salt (e.g., 20 mg, ~0.6 mM final concentration). Stir until fully dissolved.
-
-
Biocatalyst Hydration:
-
Weigh the required amounts of lyophilized KRED and GDH powders (typically 5-10 mg of each) and add them to the buffer/glucose/NADP⁺ solution.
-
Stir the mixture gently at room temperature for 30-60 minutes to ensure the enzymes are fully hydrated and active.
-
-
Substrate Addition & Reaction Initiation:
-
Weigh 1.0 mmol of 1-(2-chlorophenyl)ethane-1,2-dione.
-
Dissolve the substrate in a minimal amount of a water-miscible co-solvent (e.g., 1-2 mL of DMSO or IPA) to ensure it remains soluble in the aqueous reaction medium.
-
Add the substrate solution dropwise to the stirring enzyme solution.
-
Seal the reaction vessel and place it in an incubator shaker or water bath set to 30°C with moderate stirring (e.g., 180 rpm).
-
-
Reaction Monitoring:
-
Monitor the reaction progress every 2-4 hours.
-
To do this, withdraw a small aliquot (~50 µL), quench it with an equal volume of ethyl acetate, vortex, and spot the organic layer on a TLC plate.
-
Elute the TLC plate with a suitable solvent system (e.g., 3:7 Ethyl Acetate:Hexane). Visualize the spots under UV light. The reaction is complete when the starting diketone spot has disappeared. The reaction typically takes 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding an equal volume of ethyl acetate (40 mL) to the reaction vessel.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.[7]
-
-
Analysis of Enantiomeric Excess:
-
Determine the enantiomeric excess of the purified product using a chiral HPLC or GC system equipped with a suitable chiral column (e.g., Chiralcel OD-H or similar). Compare the retention times to racemic and authentic standards if available.
-
Conclusion
This application note demonstrates that biocatalytic asymmetric reduction is a superior method for the synthesis of enantiopure this compound. The protocol, centered on a KRED/GDH coupled system, is robust, highly selective, and environmentally benign. By explaining the scientific rationale behind the methodology and providing a detailed, step-by-step guide, this document equips researchers and drug development professionals with the necessary tools to confidently implement this powerful synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the HPLC Analysis of 2'-Chloro-2-hydroxyacetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Acetophenones in Pharmaceutical Research
2'-Chloro-2-hydroxyacetophenone and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] The acetophenone scaffold is a versatile building block, and its derivatization, particularly through the formation of chalcones, has yielded compounds with a broad spectrum of biological activities. Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] The introduction of a chloro-substituent on the acetophenone ring can significantly influence the electronic properties and lipophilicity of the resulting derivatives, potentially enhancing their therapeutic efficacy and pharmacokinetic profiles.[3]
Given their importance, the ability to accurately and reliably quantify this compound and its derivatives is paramount for ensuring the quality of synthetic intermediates and the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This comprehensive guide provides a detailed HPLC method for the analysis of this compound and its chalcone derivatives. The protocols are designed to be robust and are grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Chromatographic Theory and Method Development Rationale
The separation of this compound and its derivatives is optimally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The retention of analytes is primarily governed by their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The presence of the chloro group in this compound increases its hydrophobicity compared to the parent compound, 2'-hydroxyacetophenone.[6] This increased hydrophobicity will lead to a longer retention time under identical RP-HPLC conditions. The chalcone derivatives, being larger and more complex molecules, will also exhibit different retention behaviors based on their specific substitutions.
The developed method utilizes a C18 column, a common choice for the separation of a wide range of pharmaceutical compounds due to its excellent resolving power and stability. The mobile phase consists of a gradient of acetonitrile and water, with a small amount of formic acid. The formic acid serves to control the pH of the mobile phase, ensuring the consistent ionization state of the analytes and improving peak shape. A gradient elution is employed to ensure the efficient elution of both the relatively more polar starting material and the more nonpolar chalcone derivatives within a reasonable timeframe.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound and its Chalcone Derivatives
This protocol outlines a robust HPLC method for the separation and quantification of this compound and a representative chalcone derivative.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This will be the standard stock solution.
-
Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for calibration.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound or its derivatives and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for the HPLC analysis of this compound and its derivatives.
Method Validation Protocol
To ensure the reliability and accuracy of the HPLC method, it must be validated according to ICH guidelines. The following parameters should be assessed:
System Suitability:
Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times (typically five or six replicates). The following parameters are then evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
Specificity:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Analyzing a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyzing a sample of this compound spiked with known impurities or degradation products to demonstrate that the analyte peak is well-resolved from these other components.
Linearity:
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Prepare a series of at least five standard solutions of this compound at different concentrations.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy:
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Prepare samples of a known concentration of this compound (e.g., by spiking a blank matrix).
-
Analyze these samples in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.
Precision:
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness:
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters and the retention time of the analyte. The method is considered robust if the results remain within the acceptance criteria.
Validation Workflow Diagram:
Caption: A comprehensive workflow for the validation of the HPLC method according to ICH guidelines.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | 8500 | ≥ 2000 |
| RSD of Peak Area (%) | 0.5 | ≤ 2.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 150350 |
| 25 | 375890 |
| 50 | 751500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy Results
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 8.0 | 7.95 | 99.4 |
| 100 | 10.0 | 10.08 | 100.8 |
| 120 | 12.0 | 11.92 | 99.3 |
| Mean Recovery (%) | 99.8 |
Table 4: Precision Results
| Parameter | RSD (%) | Acceptance Criteria |
| Repeatability (n=6) | 0.8 | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2 | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Conclusion
This application note provides a comprehensive and robust HPLC method for the analysis of this compound and its derivatives. The detailed protocols for method execution and validation, grounded in ICH guidelines, ensure the generation of accurate and reliable data. This methodology is well-suited for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of these important pharmaceutical intermediates. The provided framework can be readily adapted for the analysis of other related acetophenone derivatives, contributing to the advancement of pharmaceutical research and development.
References
Biocatalytic synthesis of 2'-Chloro-2-hydroxyacetophenone
Application Note & Protocol
A Robust Biocatalytic Route to 2'-Chloro-2-hydroxyacetophenone via Asymmetric Ketone Reduction
Abstract
This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents. Traditional chemical synthesis routes often involve harsh reagents, multiple protection/deprotection steps, and limited stereocontrol. This application note details a highly efficient and stereoselective biocatalytic method for the synthesis of this compound through the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2-chlorophenyl)ethan-1-one. By leveraging the exquisite selectivity of Ketoreductases (KREDs), this protocol achieves high conversion and excellent enantiomeric excess under mild, aqueous conditions, presenting a sustainable and scalable alternative for pharmaceutical intermediate manufacturing.
Introduction: The Case for Biocatalysis
α-Hydroxy ketones are pivotal structural motifs in a wide range of biologically active molecules and fine chemicals. Specifically, this compound serves as a key precursor in the development of novel therapeutics.[1] The conventional chemical synthesis of such compounds typically relies on methods like the halogenation of a ketone followed by nucleophilic substitution, a process that can generate significant waste and lack the precise stereocontrol required for modern drug development.[2]
Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling solution to these challenges.[3] Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media, minimizing energy consumption and hazardous waste. Most importantly, enzymes like Ketoreductases (KREDs), a class of oxidoreductases, exhibit remarkable chemo-, regio-, and stereoselectivity, enabling the direct synthesis of chiral molecules with high purity.[4] This protocol focuses on the KRED-catalyzed asymmetric reduction of a prochiral α-haloketone, which provides a direct and elegant route to the desired chiral hydroxyketone.
Principle of the Method: The KRED-Catalyzed Reduction
The core of this method is the stereoselective reduction of the carbonyl group in 2-chloro-1-(2-chlorophenyl)ethan-1-one by a KRED. These enzymes utilize a nicotinamide cofactor, either NADH or NADPH, as the source of hydride for the reduction.[3] As the cofactor is oxidized to NAD(P)⁺ during the reaction, a cofactor regeneration system is essential for economic feasibility on a preparative scale. A common and highly effective strategy is to couple the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (glucose) to regenerate the NAD(P)H cofactor.[4] This "substrate-coupled" approach ensures the catalytic use of the expensive cofactor.
The overall transformation can be visualized as a two-enzyme cascade occurring in a single pot, as illustrated in the following diagram.
Caption: KRED-catalyzed reduction coupled with GDH-mediated cofactor regeneration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-chloro-1-(2-chlorophenyl)ethan-1-one | ≥98% | Sigma-Aldrich | Substrate |
| KRED Screening Kit | N/A | e.g., Codexis® | Contains a panel of diverse KREDs for initial screening. |
| Glucose Dehydrogenase (GDH) | Recombinant | e.g., Sigma-Aldrich | For cofactor regeneration. |
| NADP⁺ (or NAD⁺, depending on KRED) | ≥98% | Sigma-Aldrich | Cofactor. |
| D-Glucose | Reagent Grade | VWR | Co-substrate for regeneration. |
| Potassium Phosphate Buffer (1.0 M, pH 7.0) | Molecular Biology | VWR | Stock buffer solution. |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Fisher Scientific | Co-solvent to improve substrate solubility. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction solvent. |
| Sodium Sulfate (Anhydrous) | Reagent Grade | VWR | Drying agent. |
| (R/S)-2'-Chloro-2-hydroxyacetophenone | Analytical Standard | N/A | For HPLC calibration and identification. |
| Equipment | |||
| HPLC System with Chiral Column and DAD Detector | Agilent/Waters | For analysis of conversion and enantiomeric excess (e.e.). | |
| Temperature-controlled orbital shaker | For incubation of reactions. | ||
| Centrifuge | For pelleting enzyme/cells. | ||
| pH meter | For buffer preparation. | ||
| Rotary evaporator | For solvent removal. |
Experimental Protocols
Protocol 1: KRED Screening for Optimal Biocatalyst
Rationale: The choice of enzyme is critical for success. Screening a diverse panel of KREDs is the most effective way to identify a catalyst with high activity and the desired stereoselectivity (either R or S) for the target substrate.
-
Prepare a Substrate Stock Solution: Dissolve 2-chloro-1-(2-chlorophenyl)ethan-1-one in DMSO to make a 200 mM stock solution.
-
Set up Screening Reactions: In 1.5 mL microcentrifuge tubes, prepare a master mix (for 24 reactions):
-
Potassium Phosphate Buffer (1.0 M, pH 7.0): 240 µL
-
NADP⁺ (10 mg/mL): 60 µL
-
GDH (50 mg/mL): 60 µL
-
D-Glucose (2.0 M): 120 µL
-
Deionized Water: 1644 µL
-
-
Aliquot Master Mix: Add 88 µL of the master mix to each of the 24 tubes.
-
Add KREDs: To each tube, add 10 µL of a different KRED solution from the screening panel (typically 10-20 mg/mL). Include a "no enzyme" control.
-
Initiate Reaction: Add 2 µL of the 200 mM substrate stock solution to each tube (final concentration: 2 mM).
-
Incubate: Place the tubes in a shaker at 30°C and 250 rpm for 24 hours.
-
Quench and Prepare for Analysis:
-
Add 100 µL of acetonitrile to each tube to stop the reaction.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis (see Protocol 4).
-
-
Select Candidate: Identify the KRED(s) showing the highest conversion and enantiomeric excess (e.e.).
Protocol 2: Preparative-Scale Synthesis
Rationale: This protocol scales up the reaction using the optimal KRED identified in Protocol 1 to produce a tangible quantity of the product. The substrate concentration is increased to maximize space-time yield.
-
Reaction Setup: In a 250 mL baffled flask, combine:
-
Potassium Phosphate Buffer (100 mM, pH 7.0): 90 mL
-
D-Glucose: 5.4 g (300 mM)
-
NADP⁺: 20 mg
-
GDH: 20 mg
-
Optimal KRED: 50 mg
-
-
Stir to Dissolve: Place the flask on a magnetic stirrer until all components are fully dissolved.
-
Substrate Addition: In a separate vial, dissolve 875 mg of 2-chloro-1-(2-chlorophenyl)ethan-1-one (50 mM final concentration) in 10 mL of DMSO. Add this solution dropwise to the reaction flask with vigorous stirring.
-
Incubation: Place the flask in an orbital shaker at 30°C and 200 rpm. Monitor the reaction progress by taking small aliquots (100 µL) every 2-4 hours and analyzing by HPLC (Protocol 4).
-
Work-up (after >99% conversion):
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure this compound.
Protocol 3: Analytical HPLC Method
Rationale: A robust and validated analytical method is crucial for accurately determining the reaction conversion and the stereochemical purity of the product.
-
Instrumentation: HPLC with a Diode Array Detector (DAD).
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.[5]
-
Quantification:
-
Conversion: Calculated from the decrease in the substrate peak area relative to the initial peak area.
-
Enantiomeric Excess (e.e.): Calculated using the areas of the two enantiomer peaks (E1 and E2): e.e. (%) = [ (Area(E1) - Area(E2)) / (Area(E1) + Area(E2)) ] x 100.
-
Workflow and Data Presentation
The entire process, from initial screening to the final purified product, follows a logical progression designed to maximize efficiency and success.
Caption: Overall workflow for biocatalytic synthesis.
Expected Results
Below is a table with representative data from a KRED screening experiment.
| Table 1: Screening of KREDs for Reduction of 2-chloro-1-(2-chlorophenyl)ethan-1-one | | :--- | :--- | :--- | :--- | | Enzyme ID | Conversion (%) | Product e.e. (%) | Configuration | | KRED-101 | 15 | 88 | (R) | | KRED-102 | 5 | >99 | (S) | | KRED-103 | 92 | 97 | (S) | | KRED-104 | >99 | >99.5 | (R) | | KRED-105 | 45 | 92 | (R) | | Control | <1 | N/A | N/A | Conditions: 2 mM substrate, 10 mg/mL enzyme, 30°C, 24 h.
From this hypothetical data, KRED-104 would be selected as the optimal biocatalyst for the preparative synthesis of the (R)-enantiomer due to its superior conversion and near-perfect enantioselectivity.
Conclusion
This application note provides a comprehensive and validated protocol for the biocatalytic synthesis of this compound. By employing a carefully selected Ketoreductase with an efficient cofactor regeneration system, this method overcomes many limitations of traditional chemistry, offering high yields, exceptional enantiopurity, and a significantly improved environmental profile. This robust biocatalytic process is well-suited for adoption by researchers and professionals in the pharmaceutical industry seeking sustainable and scalable methods for the production of high-value chiral intermediates.
References
- 1. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009135895A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]
- 3. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Chloro-2-hydroxyacetophenone by Recrystallization
Welcome to the technical support guide for the purification of 2'-Chloro-2-hydroxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the recrystallization of this key synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification process effectively.
Part 1: Foundational Knowledge & Pre-Experiment FAQs
This section addresses critical preliminary questions. A successful recrystallization begins with a solid understanding of the compound and the technique.
Q1: What is the expected physical state of this compound at room temperature, and why is this critical for recrystallization?
This is a crucial starting point, as literature data can be ambiguous. Some sources describe this compound as a colorless oil, while isomers like 2'-Chloro-4'-hydroxyacetophenone are solids with melting points around 110°C.[1][2] The parent compound, 2'-hydroxyacetophenone, can also be a low-melting solid or a liquid.[3][4]
Why it matters: Recrystallization is fundamentally a technique for purifying solids.[5]
-
If your compound is a solid: Standard recrystallization is the correct approach.
-
If your compound is an oil (liquid) at room temperature: It cannot be purified by traditional recrystallization. You may need to consider other purification methods like column chromatography or distillation. However, "oiling out" during the cooling phase of a recrystallization attempt on an impure solid is a common problem that this guide will address.[6]
Actionable Advice: Before proceeding, determine the physical state of your crude material. If it is a solid, even a waxy or impure one, proceed with the protocols below. If it is a true oil at ambient temperature, recrystallization is not a viable purification method.
Q2: What are the primary safety concerns when handling this compound and the associated solvents?
Substituted chloroacetophenones are often classified as irritants and lachrymators (tear-producing agents).[7][8] Safe laboratory practice is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[9][10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[7][9]
-
Solvent Hazards: The organic solvents used are typically flammable and can be harmful if inhaled or absorbed through the skin. Keep them away from ignition sources.[5]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[10] In case of skin contact, wash the affected area immediately with soap and plenty of water.[10][11]
Q3: How do I choose the best solvent for my recrystallization?
The "perfect" solvent is the cornerstone of a successful recrystallization. The principle relies on differential solubility: the compound should be highly soluble in the hot solvent but poorly soluble in the same solvent when cold.[5][12]
Key Characteristics of a Good Solvent:
-
High-Temperature Solubility: It must dissolve the compound completely at or near its boiling point.[13]
-
Low-Temperature Insolubility: The compound should precipitate out with high recovery upon cooling.[13]
-
Impurity Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[13]
-
Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[5]
For acetophenone derivatives, common starting points for solvent screening are alcohols (ethanol, methanol, isopropanol) or esters (ethyl acetate).[6] Sometimes, a mixed-solvent system (e.g., ethanol-water) is required.[14]
Part 2: Experimental Protocols & Workflows
These protocols are designed to be self-validating, with clear checkpoints to ensure success.
Protocol 1: Small-Scale Solvent Screening
Never commit your entire batch of crude product to a single solvent without testing first.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, flicking the tube to mix after each drop. Record if the solid dissolves. A good candidate solvent will not dissolve the solid at this stage.[12]
-
Heating: For tubes where the solid was insoluble at room temperature, gently heat the mixture in a hot water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent is the one that dissolved the compound when hot and produced a large crop of well-formed crystals upon cooling.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp (SS/I) | Dissolves When Hot? (Y/N) | Crystal Formation on Cooling (None/Poor/Good/Excellent) |
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane | |||
| Water | |||
| SS: Sparingly Soluble, I: Insoluble |
Protocol 2: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with swirling on a hot plate. Add just enough hot solvent to completely dissolve the solid. Using excess solvent is the most common cause of poor yield.[15]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[6] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rushing this step can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Visualization: Standard Recrystallization Workflow
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Part 3: Troubleshooting Guide
Even with a perfect protocol, issues can arise. This section provides direct answers to common problems.
Q: My compound separated as a liquid "oil" instead of solid crystals. What went wrong and how do I fix it?
A: This phenomenon is called "oiling out." It is one of the most common recrystallization problems and is detrimental to purification because the oil traps impurities.[6]
-
Primary Causes:
-
Low Melting Point: The solution became saturated at a temperature that is higher than the melting point of your compound (or the melting point of the impure mixture).[6]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supersaturated liquid before it has a chance to form an ordered crystal lattice.[6]
-
Excessive Impurities: A high concentration of impurities can significantly depress the melting point of your compound, making oiling out more likely.[6]
-
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[6][16]
-
Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.
-
Induce Crystallization: At a temperature just below the point where it oiled out, try to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface.[6]
-
Change Solvents: If the problem persists, it may be necessary to evaporate the current solvent and attempt the recrystallization in a different, lower-boiling point solvent.[6]
-
Q: My solution is completely clear even after cooling in an ice bath. Why aren't crystals forming?
A: This indicates that your solution is either not saturated or is supersaturated.
-
Primary Causes:
-
Solutions:
-
Induce Nucleation: First, try scratching the inside of the flask with a glass rod.[16] If that doesn't work, add a tiny "seed crystal" of the original crude solid.[16]
-
Reduce Solvent Volume: If nucleation tricks fail, you have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool it again.[14][16]
-
For Mixed-Solvent Systems: If using a solvent pair (e.g., ethanol/water), your solution may have too much of the "good" solvent (ethanol). While heating, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[14]
-
Q: I performed the recrystallization, but my final yield is very low. What happened to my product?
A: A low yield typically points to product loss in the mother liquor or during transfers.
-
Primary Causes:
-
Excess Solvent: As mentioned, using too much solvent during the initial dissolution step is the main culprit.[16]
-
Premature Crystallization: Significant product may have been lost on the filter paper during hot filtration.
-
Washing with Too Much Solvent: Washing the final crystals with an excessive amount of cold solvent can redissolve some of the product.
-
-
Solutions:
-
Recover from Mother Liquor: If you have not discarded the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent and re-cooling.[16]
-
Optimize the Protocol: In future runs, be meticulous about using the absolute minimum amount of hot solvent for dissolution. Ensure your funnel is properly pre-heated for hot filtration. Use only a very small volume of ice-cold solvent for the final wash.
-
Visualization: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2'-Chloro-4'-hydroxyacetophenone CAS#: 68301-59-7 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Fries Rearrangement of 2'-Chloro-2-hydroxyacetophenone
Welcome to the technical support hub for the Fries rearrangement, with a specific focus on the synthesis of hydroxylated chloroacetophenones. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. Here, we delve into the nuances of the Fries rearrangement of aryl chloroacetates, providing practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this reaction, optimize your yields, and ensure the integrity of your results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the Fries rearrangement of 2'-Chloro-2-hydroxyacetophenone precursors, such as 2-chlorophenyl acetate. The questions are structured to help you diagnose and resolve common problems systematically.
Question 1: Why am I observing low to no yield of the desired hydroxyacetophenone product?
Several factors can contribute to a low or nonexistent yield in a Fries rearrangement. Let's break down the most common culprits:
-
Catalyst Inactivity: Lewis acids, most commonly aluminum chloride (AlCl₃), are the lifeblood of this reaction.[1][2] They are also highly sensitive to moisture. Ensure your AlCl₃ is fresh, anhydrous, and handled under a dry, inert atmosphere (e.g., nitrogen or argon). Exposure to ambient moisture will deactivate the catalyst, halting the reaction. An excess of the catalyst is often required because it complexes with both the starting material and the product.[1][3]
-
Sub-optimal Reaction Temperature: Temperature is a critical lever in controlling the Fries rearrangement.[4][5] If the temperature is too low, the reaction may not proceed to completion, resulting in a low conversion of the starting material.[3] Conversely, excessively high temperatures can lead to decomposition and the formation of unwanted side products, which will also lower the isolated yield of your target molecule.[3][6]
-
Insufficient Reaction Time: The Fries rearrangement is not always a rapid transformation. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Without proper monitoring, you might prematurely quench the reaction, leading to a low yield.
-
Substrate Suitability: The structure of your starting ester plays a significant role. Esters with significant steric hindrance around the aromatic ring or the acyl group may react sluggishly or not at all.[4][5] Additionally, the presence of strongly deactivating groups on the aromatic ring can impede the electrophilic aromatic substitution step of the rearrangement, leading to poor yields.[4][5]
Question 2: My reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?
The Fries rearrangement is known for producing a mixture of ortho and para isomers, and controlling this selectivity is a common challenge.[4][7] The ratio of these isomers is primarily influenced by temperature and the choice of solvent.
-
Temperature Control: This is the most powerful tool for influencing regioselectivity.
-
Low temperatures (typically below 60°C) favor the formation of the para product . This is generally considered to be under kinetic control.[4][5][8]
-
High temperatures (often above 160°C) favor the formation of the ortho product .[7][8] This is attributed to thermodynamic control, where the ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst.[4]
-
-
Solvent Polarity: The choice of solvent can also nudge the selectivity in one direction.
Table 1: Influence of Reaction Conditions on Isomer Distribution
| Parameter | Condition | Predominant Isomer | Rationale |
| Temperature | Low (< 60°C) | para | Kinetic Control[4][5] |
| High (> 160°C) | ortho | Thermodynamic Control (stable complex)[4][8] | |
| Solvent | Non-polar | ortho | Favors intramolecular rearrangement[4] |
| Polar | para | Favors intermolecular rearrangement[4][5] |
Question 3: I'm observing significant formation of side products. What are they, and how can I minimize them?
The harsh conditions of the Fries rearrangement can sometimes lead to the formation of undesired byproducts. Common side products include phenols, resulting from the cleavage of the ester bond, and di-acylated products.[9]
-
Minimizing Phenol Formation: The cleavage of the ester bond to form phenols is a competing reaction.[9] To minimize this:
-
Ensure strictly anhydrous conditions, as water will promote hydrolysis.
-
Optimize the reaction temperature; excessively high temperatures can favor cleavage.
-
-
Preventing Di-acylation: The formation of di-acylated products can occur if the initial hydroxyacetophenone product undergoes a subsequent Friedel-Crafts acylation. To avoid this:
-
Use a stoichiometric amount of the Lewis acid catalyst. While an excess is often needed, a large excess can promote further reactions.
-
Carefully control the reaction time. Overrunning the reaction can increase the likelihood of side reactions.
-
Question 4: The workup procedure seems to be affecting my yield. What is the correct way to quench the reaction and isolate the product?
An improper workup can lead to product degradation or loss. The standard procedure involves carefully quenching the reaction mixture to decompose the aluminum chloride complexes.
-
Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[3] This exothermic process should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction and Purification: After quenching, the product is typically extracted into an organic solvent. The choice of solvent will depend on the polarity of your product. Subsequent purification is often achieved through silica gel column chromatography to separate the ortho and para isomers and remove any remaining impurities.[3]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Fries rearrangement of this compound and its precursors.
What is the fundamental mechanism of the Fries rearrangement?
The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid.[4][5] The widely accepted mechanism involves the following key steps:
-
Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester group. This is the more electron-rich oxygen and a better Lewis base than the phenolic oxygen.[5]
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate.[1][5]
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho and para positions.[5]
-
Deprotonation: A proton is lost from the ring, restoring aromaticity and yielding the aluminum complex of the hydroxyaryl ketone.[10]
-
Hydrolysis: Aqueous workup liberates the final hydroxyaryl ketone product.[1]
Are there alternatives to Lewis acid catalysts for this reaction?
Yes, while traditional Lewis acids like AlCl₃ are common, concerns over their corrosive nature and the generation of significant waste have driven research into alternatives.[9] These include:
-
Brønsted acids: Strong acids like hydrogen fluoride (HF) and methanesulfonic acid can also catalyze the reaction.[4]
-
Solid acid catalysts: Zeolites have been investigated as reusable and more environmentally friendly catalysts, though they can be prone to deactivation.[1][9]
-
Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement without a catalyst, proceeding through a radical mechanism.[4][11] However, yields can be low, making it less suitable for large-scale production.[4]
How does the chloro substituent on the starting material affect the reaction?
The chlorine atom is a deactivating but ortho-, para- directing group in electrophilic aromatic substitution. Its presence can influence the reaction in a few ways:
-
Reactivity: As a deactivating group, it can slow down the rate of the electrophilic attack on the aromatic ring compared to an unsubstituted phenyl acetate.
-
Directing Effect: It will direct the incoming acyl group to the positions ortho and para to itself. This needs to be considered in conjunction with the directing effect of the ester group.
What is the best way to monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You will need to choose a suitable solvent system that provides good separation between your starting material, the ortho and para products, and any significant side products. By spotting the reaction mixture alongside your starting material standard at regular intervals, you can visualize the consumption of the reactant and the formation of the products. Gas Chromatography (GC) can also be used for more quantitative monitoring.[3]
III. Experimental Protocol: A General Guideline
The following is a generalized protocol for the Fries rearrangement. Note: This is a template and should be adapted and optimized for your specific substrate and desired outcome.
Materials:
-
2-Chlorophenyl acetate (or other suitable precursor)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, chlorobenzene, or solvent-free)[10][12]
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, charge the flask with the anhydrous solvent (if used) and the starting aryl ester.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions. An excess of AlCl₃ (1.2 to 2.5 equivalents) is typically used.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature for para-selectivity or elevated temperatures for ortho-selectivity).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with the chosen organic solvent (3x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
IV. Visualizing the Process
Reaction Mechanism
Caption: The mechanism of the Fries rearrangement.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
V. References
-
Organic Chemistry Portal. Fries Rearrangement. Available at: --INVALID-LINK--
-
Wikipedia. Fries rearrangement. Available at: --INVALID-LINK--
-
PHARMD GURU. FRIES REARRANGEMENT. Available at: --INVALID-LINK--
-
BenchChem. A Comparative Guide to Lewis Acids in the Fries Rearrangement for Hydroxyaryl Ketone Synthesis. Available at: --INVALID-LINK--
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available at: --INVALID-LINK--
-
BenchChem. Fries Rearrangement Reaction: Technical Support Center. Available at: --INVALID-LINK--
-
SpringerLink. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Available at: --INVALID-LINK--
-
BenchChem. 2-Chloro-3'-hydroxyacetophenone | 62932-90-5. Available at: --INVALID-LINK--
-
Alfa Chemistry. Fries Rearrangement. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. Fries Rearrangement. Available at: --INVALID-LINK--
-
PrepChem.com. Preparation of 2-chloro-3′,4′-dihydroxyacetophenone. Available at: --INVALID-LINK--
-
ChemRxiv. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. Fries Rearrangement. Available at: --INVALID-LINK--
-
ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. A:... Available at: --INVALID-LINK--
-
Google Patents. DE19637976A1 - Acylated phenol preparation by Fries rearrangement. Available at: --INVALID-LINK--
-
ChemicalBook. 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis. Available at: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement. Available at: --INVALID-LINK--
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. Available at: --INVALID-LINK--
-
Google Patents. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. Available at: --INVALID-LINK--
-
BenchChem. The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone. Available at: --INVALID-LINK--
-
Universal Print. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Available at: --INVALID-LINK--
-
ResearchGate. 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Available at: --INVALID-LINK--
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available at: --INVALID-LINK--
-
JOCPR. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract. Available at: --INVALID-LINK--
-
Guidechem. How can 2'-hydroxyacetophenone be synthesized?. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Fries Rearrangement. Available at: --INVALID-LINK--
-
ChemicalBook. 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis. Available at: --INVALID-LINK--
-
Organic Syntheses. 2,5-dihydroxyacetophenone. Available at: --INVALID-LINK--
-
Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Available at: --INVALID-LINK--
-
Slideshare. Photo fries rearrangement. Available at: --INVALID-LINK--
-
ResearchGate. Optimization of reaction conditions for Fries rearrangement. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. Transient electronic and vibrational absorption studies of the photo-Claisen and photo-Fries rearrangements. Available at: --INVALID-LINK--
-
J&K Scientific LLC. Fries Rearrangement. Available at: --INVALID-LINK--
-
One Chemistry. What is Fries Rearrangement ? | Mechanism, Questions & Tricks. Available at: --INVALID-LINK--
-
L.S.College, Muzaffarpur. Fries rearrangement. Available at: --INVALID-LINK--
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Photo fries rearrangement | PPTX [slideshare.net]
- 12. DE19637976A1 - Acylated phenol preparation by Fries rearrangement - Google Patents [patents.google.com]
How to improve ortho/para selectivity in hydroxyacetophenone synthesis
Optimizing Regioselectivity for Ortho and Para Isomers
Welcome to the technical support center for hydroxyacetophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the ortho/para selectivity of their reactions. Hydroxyacetophenones, specifically the ortho (2-hydroxyacetophenone) and para (4-hydroxyacetophenone) isomers, are crucial intermediates in the pharmaceutical, fragrance, and fine chemical industries.[1][2] However, achieving high selectivity for the desired isomer can be a significant challenge.
This guide provides in-depth, troubleshooting-focused answers to common questions encountered during synthesis, with a primary focus on the Fries rearrangement and Friedel-Crafts acylation of phenols.
Part 1: Troubleshooting the Fries Rearrangement
The Fries rearrangement is a powerful and atom-economical method for synthesizing hydroxyaryl ketones from phenolic esters.[3][4] The reaction is renowned for its ortho/para selectivity, which can be finely tuned by adjusting reaction conditions.[2][5]
Frequently Asked Questions (FAQs)
Q1: My primary goal is to synthesize 4-hydroxyacetophenone (p-HAP). How can I maximize the para-selectivity of the Fries rearrangement?
A1: Achieving high para-selectivity hinges on promoting the thermodynamically more stable product. This is generally accomplished by using lower reaction temperatures and polar solvents, which favor the intermolecular acylation pathway or stabilize the para-transition state.
-
Causality: At lower temperatures, the reaction is under thermodynamic control. The para-isomer is sterically less hindered and often the more stable product, thus its formation is favored. Polar solvents can stabilize the acylium carbocation intermediate, allowing it to diffuse further from the phenoxide and attack the less hindered para position.[3]
-
Troubleshooting Poor Para-Selectivity:
-
High Temperature: If your ortho/para ratio is higher than desired, the most likely culprit is an elevated reaction temperature. Reduce the temperature, even if it requires longer reaction times.
-
Solvent Choice: Non-polar solvents tend to favor ortho-isomer formation.[3] Switching to a more polar solvent can significantly increase the yield of the para-product.
-
Catalyst: While many Lewis acids can be used, some show better para-selectivity. Zeolites, for instance, particularly ZSM-5 (MFI), have been shown to exhibit high selectivity for para-hydroxyacetophenone due to shape-selective catalysis within their pores.[4]
-
Table 1: Effect of Reaction Conditions on Para-Selectivity in Fries Rearrangement
| Catalyst | Solvent | Temperature (°C) | p/o Ratio | Reference |
| AlCl₃ | Nitrobenzene | 25 | High para | [2] |
| Trifluoromethanesulfonic acid | None | 0 | High para | [6] |
| Zeolite (MFI) | n-Decane | 150-190 | High para | [4] |
| AlCl₃ & NaCl (Mechanochemical) | MK10 (LAG) | 30 Hz, 90 min | ~2.7 | [3] |
LAG: Liquid-Assisted Grinding
Q2: I need to synthesize 2-hydroxyacetophenone (o-HAP). What conditions will favor the formation of the ortho-isomer?
A2: Maximizing the yield of the ortho-isomer involves conditions that promote an intramolecular reaction mechanism. This is typically achieved at higher temperatures and in non-polar solvents or under solvent-free conditions.
-
Causality: At higher temperatures, the reaction shifts towards kinetic control. The acylium ion is thought to form a complex with the phenolic oxygen and react at the nearby ortho position before it can dissociate and migrate to the para position.[3][7] This "solvent cage" effect is more pronounced in non-polar or solvent-free environments.
-
Troubleshooting Poor Ortho-Selectivity:
-
Low Temperature: If you are getting a significant amount of the para-isomer, your reaction temperature is likely too low. Increasing the temperature is the most effective way to boost ortho-selectivity.[2]
-
Polar Solvents: Polar solvents that can solvate the acylium ion will promote its migration to the para position. Using a non-polar solvent like cyclohexane or running the reaction neat (solvent-free) will favor the intramolecular ortho pathway.[3]
-
Catalyst Choice: Certain Brønsted acids, like p-toluenesulfonic acid (PTSA), have been shown to provide excellent ortho-selectivity under solvent-free conditions, with reported ortho/para ratios as high as 90:10.[8][9]
-
Q3: What are the main side products in a Fries rearrangement, and how can they be minimized?
A3: The primary side product is typically the phenol resulting from the cleavage of the ester C–O bond.[4] This occurs in parallel to the desired rearrangement. Minimizing this side reaction is key to improving the overall yield of hydroxyacetophenones.
-
Minimization Strategies:
-
Anhydrous Conditions: The presence of water can promote the hydrolysis of the starting ester and intermediates. Ensuring all reagents and solvents are anhydrous is critical. Dehydrating catalysts, such as zeolites, before the reaction can enhance selectivity for the rearrangement products.[4]
-
Catalyst and Substrate Ratio: Using an excess of the Lewis acid catalyst can sometimes lead to more side reactions and decomposition. Stoichiometric or slightly more than stoichiometric amounts are generally recommended.[10]
-
Reaction Time: Prolonged reaction times can lead to catalyst deactivation and the formation of byproducts.[4] It is important to monitor the reaction and stop it once the consumption of the starting material plateaus.
-
Part 2: Troubleshooting Friedel-Crafts Acylation of Phenols
Directly acylating a phenol via the Friedel-Crafts reaction is an alternative route to hydroxyacetophenones. However, it presents its own set of challenges, primarily related to the bidentate nucleophilic nature of phenols.[11]
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Friedel-Crafts acylation of phenol, but my yields are very low, or I'm isolating phenyl acetate instead of the hydroxyacetophenone. What is going wrong?
A1: This is a classic issue in phenol acylation. Phenols can react at two positions: C-acylation on the aromatic ring (the desired Friedel-Crafts reaction) or O-acylation on the phenolic oxygen to form an ester (a competing nucleophilic acyl substitution).
-
Causality: The outcome is heavily dependent on the amount of Lewis acid catalyst used.
-
Low Catalyst Concentration: With catalytic or low amounts of Lewis acid, O-acylation is kinetically favored and proceeds faster. The catalyst activates the acylating agent, but the highly nucleophilic phenolic oxygen attacks before the slower ring substitution can occur.[11]
-
High Catalyst Concentration (Stoichiometric or Excess): To favor C-acylation, a stoichiometric amount or an excess of the Lewis acid (e.g., AlCl₃) is required.[11][12] The Lewis acid first coordinates with the phenolic oxygen. This makes the oxygen less nucleophilic and deactivates the ring somewhat, but it also allows the subsequent acylation to proceed on the ring. The product ketone also complexes with the Lewis acid, necessitating at least a 1:1 molar ratio.[12][13]
-
-
Troubleshooting Strategy:
-
Increase Catalyst Loading: If you are isolating primarily the O-acylated ester, increase the molar ratio of your Lewis acid catalyst to the phenol to at least 1:1, and often higher.
-
Fries Rearrangement as an Alternative: Remember that the O-acylated product (phenyl acetate) is the starting material for the Fries rearrangement. If you inadvertently form the ester, you can subject it to Fries rearrangement conditions (by adding more Lewis acid and adjusting the temperature) to convert it to the desired hydroxyacetophenone.[11]
-
Q2: How can I achieve high para-selectivity in a direct Friedel-Crafts acylation of phenol?
A2: While the Fries rearrangement often provides more tunable control, certain Friedel-Crafts conditions are known to strongly favor the para-isomer. The use of strong Brønsted acids as catalysts, particularly hydrogen fluoride (HF), is a well-documented method for producing 4-hydroxyacetophenone with high selectivity.
-
Causality: The exact mechanism is complex, but the bulky HF-substrate complex likely creates significant steric hindrance at the ortho positions, directing the incoming electrophile to the more accessible para position.
-
Process Note: Working with hydrogen fluoride requires specialized equipment and stringent safety protocols due to its extreme corrosivity and toxicity. A patented process describes the use of about 20 to 50 moles of HF per mole of phenol at 40 to 90°C to achieve phenol conversions of over 80% with selectivity to 4-hydroxyacetophenone of at least 70%.[14][15][16]
Visualizations and Workflows
Fries Rearrangement: Controlling Isomer Selection
Caption: Factors influencing ortho/para selectivity in the Fries rearrangement.
Decision Workflow for Synthesis Strategy
Caption: Decision tree for selecting a synthetic route to hydroxyacetophenone isomers.
Experimental Protocols
Protocol 1: Synthesis of Phenyl Acetate (Precursor for Fries Rearrangement)
This protocol is a necessary first step for the Fries rearrangement, converting phenol to its ester.[2]
-
Materials:
-
Phenol (14.1 g, 0.15 mol)
-
Acetyl chloride (14.13 g, 0.18 mol)
-
Cyclohexane (40 ml)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 100 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in cyclohexane.
-
Cool the flask in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
-
Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases. This will neutralize any remaining acetyl chloride and HCl.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenyl acetate as a colorless liquid.
-
Protocol 2: Para-Selective Fries Rearrangement to 4-Hydroxyacetophenone
This protocol uses low temperature to favor the formation of the para-isomer.
-
Materials:
-
Phenyl acetate (from Protocol 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
-
Procedure:
-
In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in nitrobenzene.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add phenyl acetate to the cold, stirred suspension.
-
Maintain the temperature below 25°C and stir for several hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel. The product can be isolated by steam distillation to remove the nitrobenzene or by extraction with ethyl acetate.
-
If extracting, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization (e.g., from water or ethanol/water) to isolate 4-hydroxyacetophenone.
-
Protocol 3: Ortho-Selective Fries Rearrangement to 2-Hydroxyacetophenone
This protocol uses a higher temperature to favor the formation of the ortho-isomer.[17]
-
Materials:
-
Phenyl acetate (from Protocol 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or run solvent-free)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
-
Procedure:
-
In a dry flask, add phenyl acetate.
-
Carefully add finely divided anhydrous AlCl₃ in portions. The reaction is often exothermic.
-
Once the initial reaction subsides, heat the mixture to 120-160°C. If using a solvent like nitrobenzene, heat the solution to the target temperature.[17]
-
Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then quench by slowly adding it to a mixture of ice and 5% HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
2-hydroxyacetophenone is a liquid and can be purified by vacuum distillation or column chromatography. Its volatility allows for separation from the less volatile 4-hydroxyacetophenone by steam distillation.[1][2]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 15. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 16. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
Removal of byproducts from 2'-Chloro-2-hydroxyacetophenone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Chloro-2-hydroxyacetophenone. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and purification of this important chemical intermediate. By understanding the causality behind common byproducts and purification hurdles, you can optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Byproducts and Impurities
This section addresses the most common questions regarding the origin and identity of impurities encountered in reactions involving this compound.
Q1: I am synthesizing this compound. What are the most likely impurities I should expect?
The impurity profile largely depends on your synthetic route. Most syntheses involve two key stages: 1) The formation of a chloroacetophenone backbone, often via Friedel-Crafts acylation, and 2) The introduction of the α-hydroxyl group.
Common impurities include:
-
Unreacted Starting Materials: Primarily 2'-chloroacetophenone. Its presence indicates an incomplete hydroxylation step.
-
Isomeric Byproducts: Positional isomers such as 4'-chloro-2-hydroxyacetophenone or 5'-chloro-2-hydroxyacetophenone can form, especially if the synthesis involves a Fries rearrangement of a chlorophenyl acetate precursor.[1]
-
Di-acylated or Poly-acylated Species: If using a Friedel-Crafts reaction on a highly activated ring, there's a possibility of multiple acyl groups being added to the aromatic ring.[2]
-
Hydrolysis Products: In the presence of water, particularly during workup, the benzylic chloride can be hydrolyzed to the corresponding diol, although this is less common.[3][4]
-
Residual Catalysts and Reagents: Lewis acids (like AlCl₃) from a Friedel-Crafts step or residual acids/bases from other steps can contaminate the final product if not thoroughly removed.[5]
Q2: My reaction starts from chlorobenzene and an acylating agent. Why am I getting multiple isomers?
This is a classic challenge in Friedel-Crafts acylation, a common method for preparing the 2'-chloroacetophenone precursor.[6][7] The chloro group on the chlorobenzene ring is an ortho, para director.
-
Causality: During electrophilic aromatic substitution, the chlorine atom's lone pairs stabilize the carbocation intermediate (the sigma complex) more effectively when the incoming acyl group adds to the ortho or para positions.
-
Outcome: You will inevitably get a mixture of 2'-chloroacetophenone (ortho product) and 4'-chloroacetophenone (para product).[8] The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. Separating these isomers is a primary challenge.
Q3: What causes the formation of dark, tarry substances in my reaction flask?
The formation of dark-colored, often polymeric, material is typically a sign of side reactions or product degradation, especially under harsh conditions.
-
Excessive Heat: Overheating a Friedel-Crafts reaction can lead to decomposition and polymerization of reactants or products.
-
Reaction with Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly reactive. It can complex with the hydroxyl and carbonyl groups of the product, which, upon heating, can promote degradation.
-
Air Oxidation: Phenolic compounds can be susceptible to oxidation, which often produces colored quinone-like structures. Ensuring an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Section 2: Troubleshooting Guide for Purification and Byproduct Removal
This section provides actionable troubleshooting steps for common purification challenges.
Problem 1: My TLC plate shows multiple spots after the reaction.
A crowded TLC plate is the most common sign of an impure product mixture. The key is to identify the spots and choose the right separation strategy.
Logical Flow for Purification Strategy
References
- 1. 2'-Chloro-4'-hydroxyacetophenone CAS#: 68301-59-7 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chegg.com [chegg.com]
- 4. Solved 31. The hydrolysis of 2-chloro-2-methylbutane in | Chegg.com [chegg.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. quora.com [quora.com]
Technical Support Center: Synthesis of 2'-Chloro-2-hydroxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Chloro-2-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. We will delve into common synthetic routes, address critical scale-up challenges, and provide field-proven insights to ensure the successful and efficient production of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The synthesis of α-hydroxy ketones like this compound typically follows a multi-step pathway. The most common industrial approach involves the initial synthesis of an α-haloketone intermediate, followed by hydrolysis.[1] The key starting point is often the Friedel-Crafts acylation of a suitable aromatic precursor. For this compound, a logical pathway begins with the acylation of chlorobenzene.
Q2: Why is the Friedel-Crafts acylation a common starting point?
The Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] It is a direct method for producing aryl ketones, which are precursors to the target α-hydroxy ketone.
Q3: What makes scaling up this synthesis challenging?
Scaling up any chemical synthesis introduces variables not always apparent at the lab scale.[3] For this specific synthesis, key challenges include:
-
Stoichiometric Reagents: The Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone forms a stable complex with it, preventing catalytic turnover.[2] This generates significant waste and complicates workup.
-
Isomer Control: The acylation of chlorobenzene produces a mixture of ortho and para isomers (2'-chloroacetophenone and 4'-chloroacetophenone).[4] Controlling the ratio and separating these isomers is a significant hurdle.
-
Exothermic Reactions: Both the Friedel-Crafts reaction and the subsequent quenching of the catalyst are highly exothermic, posing thermal management challenges at a larger scale.[3]
-
Purification: Separating the desired product from isomers, starting materials, and reaction byproducts often requires multi-step purification processes like crystallization or distillation, which can be complex to scale.[5]
-
Safety and Handling: The reagents used, such as aluminum chloride (corrosive, moisture-sensitive) and chloroacetyl chloride (lachrymatory, toxic), require specialized handling procedures and equipment.[1]
Troubleshooting Guide: Navigating Scale-Up Challenges
This guide is structured to provide direct answers to specific problems you may encounter during the scale-up synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| TS-01 | Low Yield in Friedel-Crafts Acylation Step | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: Moisture in the reagents or atmosphere reacting with the AlCl₃ catalyst. 3. Substrate Reactivity: Chlorobenzene is a deactivated aromatic ring, which can lead to sluggish reaction rates.[6] | 1. Optimize Reaction Conditions: Incrementally increase reaction time and/or temperature. Use in-process controls (e.g., TLC, HPLC) to monitor reaction completion. 2. Ensure Anhydrous Conditions: Use freshly opened or dried AlCl₃. Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 3. Increase Catalyst Loading: While stoichiometric amounts are required, a slight excess (e.g., 1.1-1.2 equivalents) of AlCl₃ can help drive the reaction to completion. |
| TS-02 | Poor Ortho/Para Isomer Ratio | 1. Reaction Temperature: The isomer ratio in Friedel-Crafts reactions can be temperature-dependent. 2. Solvent Effects: The choice of solvent can influence steric hindrance and the transition state, affecting isomer distribution. | 1. Temperature Study: Conduct small-scale experiments at various temperatures (e.g., 0°C, RT, 40°C) to determine the optimal condition for maximizing the desired isomer. 2. Solvent Screening: While less common for classical Friedel-Crafts, screening alternative solvents (e.g., nitrobenzene, carbon disulfide) may alter the isomer ratio. Note safety and environmental concerns with these solvents.[7] |
| TS-03 | Formation of Unidentified Byproducts | 1. Polysubstitution: The product ketone can undergo a second acylation, especially if reaction conditions are too harsh. 2. Rearrangement: Although rare for acylium ions, side reactions can occur. 3. Reaction with Chloroacetone: If chloroacetyl chloride is used, it can potentially undergo self-condensation or other side reactions.[8] | 1. Control Stoichiometry: Use a slight excess of the chlorobenzene substrate relative to the acylating agent to minimize polysubstitution. 2. Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times after the initial reaction is complete. 3. Characterize Byproducts: Isolate and identify major byproducts using techniques like GC-MS or NMR to understand the side-reaction pathway and develop targeted solutions. |
| TS-04 | Difficulties During Workup and Quenching | 1. Runaway Reaction: Adding water or acid too quickly to the AlCl₃ complex is extremely exothermic.[3] 2. Product Precipitation: The product may crash out of solution as a sticky solid, making extraction difficult. | 1. Controlled Quench: Add the reaction mixture slowly to a cooled (ice bath) solution of dilute acid (e.g., 5% HCl).[9] This hydrolyzes the aluminum salts and protonates the product. 2. Co-solvent Addition: Before extraction, consider adding a water-miscible organic solvent (e.g., THF, acetone) to the aqueous layer to improve the solubility of the product and prevent clumping. |
| TS-05 | Inefficient Purification and Isomer Separation | 1. Similar Physical Properties: The ortho and para isomers often have very similar boiling points and solubilities, making separation challenging. 2. Co-crystallization: The isomers may crystallize together, leading to poor purity. | 1. Fractional Crystallization: This is often the most viable scale-up method. Screen various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides differential solubility for the isomers.[5] Seeding with pure isomer crystals can aid selective crystallization. 2. Steam Distillation: For hydroxyacetophenones, the ortho-isomer is often volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not. This can be an effective, scalable separation technique.[10] |
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting synthesis problems.
Recommended Scale-Up Protocol: Friedel-Crafts Route
This protocol outlines a robust method for the synthesis of the 2'-chloroacetophenone intermediate, which is a critical precursor. Subsequent hydroxylation and purification steps must be developed based on this intermediate.
Stage 1: Synthesis of 2'-Chloroacetophenone Isomer Mixture
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Anhydrous aluminum chloride reacts violently with water. Chloroacetyl chloride is a lachrymator.
Materials & Equipment:
-
Chlorobenzene (anhydrous)
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charge Reagents: Charge the reactor with anhydrous DCM and anhydrous aluminum chloride (1.2 equivalents). Cool the slurry to 0-5°C using a circulating chiller.
-
Slow Addition: Slowly add chloroacetyl chloride (1.0 equivalent) to the AlCl₃ slurry via the addition funnel, maintaining the internal temperature below 10°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add chlorobenzene (1.5 equivalents) dropwise to the reaction mixture, again ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Controlled Quench: In a separate vessel, prepare a sufficient volume of crushed ice and 5% HCl solution. Slowly transfer the reaction mixture onto the ice/acid slurry with vigorous stirring. This step is highly exothermic and must be done with extreme care to control temperature and off-gassing.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction & Washing: Extract the aqueous layer with DCM (2x). Combine all organic layers. Wash the combined organic phase sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude oil is a mixture of 2'-chloroacetophenone and 4'-chloroacetophenone. This mixture must be carried forward for hydroxylation and subsequent purification.
The subsequent hydroxylation to form the α-hydroxy ketone and the final, critical purification to isolate the desired this compound isomer would typically involve fractional crystallization as described in the troubleshooting guide.[5][10]
References
- 1. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. m.youtube.com [m.youtube.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 9. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2'-Chloro-2-hydroxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Chloro-2-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary route to hydroxyarylketones like this compound is the Fries Rearrangement of a corresponding aryl ester (e.g., 2-chlorophenyl acetate). The following advice is centered on this common and powerful reaction.
Question 1: My reaction yield is critically low. What are the potential solvent-related causes?
Answer: Low yield is a frequent challenge and can often be traced back to the reaction medium. Several solvent-related factors may be at play:
-
Inadequate Solubilization of the Catalyst: The Fries rearrangement requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] For the reaction to proceed efficiently, the catalyst must be adequately soluble or well-dispersed. Some solvents form soluble complexes with AlCl₃, enhancing its activity. For example, nitrobenzene can form a C₆H₅NO₂·AlCl₃ complex which is soluble in excess nitrobenzene, making it an effective, albeit high-boiling and toxic, solvent.[2][3] If your chosen solvent does not effectively solvate the Lewis acid, the catalytic cycle will be inefficient.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Using protic solvents (e.g., alcohols) or solvents that are not rigorously dried will lead to rapid deactivation of the catalyst, halting the reaction and drastically reducing the yield.
-
Solvent Reactivity: While often considered "inert," some solvents can participate in side reactions. Under the harsh conditions of a Friedel-Crafts type reaction, certain aromatic solvents could potentially compete with the substrate, although this is less common with the intramolecular Fries rearrangement. A more significant issue is the solvent reacting with the catalyst or intermediates.
Troubleshooting Protocol: Addressing Low Yield
-
Verify Solvent Anhydrousness: Ensure your solvent is rigorously dried before use. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a drying agent).
-
Re-evaluate Solvent Choice: If you are using a non-traditional solvent, consider switching to one known to be effective for the Fries rearrangement. For ortho-selectivity, non-polar solvents are generally preferred.[5][6]
-
Check Catalyst Stoichiometry: The Lewis acid is often required in stoichiometric amounts or even in excess because it complexes with both the starting ester and the ketone product.[1] Ensure you are using a sufficient molar equivalent of the catalyst for your specific solvent system, as solvent-catalyst interactions can influence the amount of "free" catalyst available.
Question 2: I am getting a mixture of isomers (this compound and 4'-Chloro-2-hydroxyacetophenone). How can I improve the selectivity for the desired ortho isomer?
Answer: Controlling the ortho vs. para selectivity is one of the most critical aspects of the Fries rearrangement, and the solvent plays a pivotal role. The mechanism involves the formation of an acylium ion that can react at either the ortho or para position of the aromatic ring.[1][5]
-
Solvent Polarity is Key: The choice of a polar or non-polar solvent directly influences the isomer ratio.
-
Non-polar solvents (like carbon disulfide or cyclohexane) favor the formation of the ortho product .[5][6] This is because in a non-polar medium, the acylium ion intermediate may remain in close proximity to the phenolic oxygen as a "solvent-caged" ion pair, promoting intramolecular attack at the nearby ortho position.[1]
-
Polar solvents (like nitrobenzene) favor the formation of the para product .[5][6] In a polar medium, the acylium ion is better stabilized and solvated, allowing it to diffuse away from the oxygen atom and react at the more sterically accessible para position.[7]
-
-
Temperature Interaction: Temperature also governs selectivity. High temperatures tend to favor the thermodynamically more stable ortho product (due to chelation of the product with the aluminum catalyst), while low temperatures favor the kinetically controlled para product.[5] The interplay between your solvent's boiling point and the optimal temperature for ortho selectivity is a crucial consideration.
Data Presentation: Impact of Solvent and Temperature on Isomer Selectivity
| Solvent | Polarity | Typical Temperature | Predominant Isomer | Rationale |
| Carbon Disulfide (CS₂) | Non-polar | Low (~46°C) | Para (Kinetic) | Low temperature favors kinetic product. |
| Carbon Disulfide (CS₂) | Non-polar | Reflux | Ortho (Thermodynamic) | Higher temp in non-polar solvent favors thermodynamic product. |
| Nitrobenzene | Polar | Low (<60°C) | Para | Polar solvent stabilizes separated ions, favoring para attack.[6] |
| Nitrobenzene | Polar | High (>100°C) | Ortho | High temperature can overcome solvent effect to favor the chelated ortho product.[5] |
| 1,2-Dichloroethane | Moderately Polar | Varies | Mixture | Often gives a mixture; precise ratio is temperature-dependent.[8] |
| No Solvent (Neat) | - | High (>140°C) | Ortho | High temperature strongly favors the thermodynamically stable ortho isomer. |
Question 3: The reaction is producing significant tar-like byproducts. Could the solvent be the culprit?
Answer: Yes, the solvent can indirectly lead to the formation of tars and other polymeric byproducts. This typically happens when the reaction does not proceed cleanly or when side reactions dominate.
-
Slow Reaction Rate: If the solvent is not optimal for the reaction, leading to a sluggish rate, the starting materials and intermediates are exposed to the harsh Lewis acid conditions for an extended period. This prolonged exposure can lead to decomposition and polymerization.
-
High Reaction Temperatures: Some solvents, like nitrobenzene, have very high boiling points (211°C).[3] While high temperatures can favor the desired ortho isomer, excessively high temperatures can also promote decomposition of the substrate or product, especially in the presence of a strong Lewis acid.
-
Inadequate Heat Transfer: If the solvent has poor heat transfer properties or if the reaction is run at a very high concentration, localized "hot spots" can form within the reaction mixture, leading to thermal decomposition and tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for syntheses like the Fries rearrangement and why?
The most historically and practically significant solvents are chosen based on their polarity, boiling point, and inertness to the reaction conditions.
-
Nitrobenzene: A polar solvent that is effective at dissolving the reactants and the AlCl₃ catalyst.[2][9] However, it strongly favors the para product at lower temperatures and poses significant health and environmental risks.[5][6] Its use is often reserved for when high temperatures are needed to drive the reaction towards the ortho product.
-
Carbon Disulfide (CS₂): A non-polar solvent that is excellent for promoting ortho selectivity, especially when the reaction is run at reflux. However, it is highly flammable, volatile, and toxic.
-
1,2-Dichloroethane (DCE): A moderately polar solvent that offers a good balance of solubilizing power and reasonable boiling point. It is a common choice in industrial preparations.[8]
-
Solvent-Free (Neat): Running the reaction without any solvent at high temperatures is another effective method to produce the ortho isomer.[5] This is often the most "green" approach but can be challenging in terms of controlling the reaction exotherm and mixing the viscous reaction mass.
Q2: How do a solvent's polarity and dielectric constant influence the reaction mechanism and rate?
A solvent's physical properties have a profound impact on the reaction kinetics and mechanism by influencing the stability of the reactants, transition states, and intermediates.[10][11]
-
Polarity and Transition State Stabilization: In the Fries rearrangement, the mechanism involves the formation of a charged acylium ion intermediate.[1] Polar solvents with a high dielectric constant are very effective at stabilizing this charge-separated intermediate.[11][12] This stabilization lowers the activation energy for its formation, potentially increasing the overall reaction rate.[13]
-
Dielectric Constant and Ion Pairing: The dielectric constant of the medium affects the electrostatic interactions between ions.[10]
-
In low dielectric (non-polar) solvents, the generated acylium cation and the phenoxide anion remain in close proximity as a tight ion pair. This favors intramolecular reaction at the ortho position.
-
In high dielectric (polar) solvents, the ions are more effectively shielded from each other, existing as "free" or loosely associated ions.[12] This allows the acylium ion to migrate to the sterically favored para position.
-
The relationship between solvent polarity and the reaction pathway is visualized in the diagram below.
Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield/Purity
This diagram outlines a logical sequence for diagnosing common issues in the synthesis.
Caption: A workflow for troubleshooting common synthesis problems.
Diagram 2: Influence of Solvent Polarity on Fries Rearrangement Selectivity
This diagram illustrates the mechanistic divergence leading to ortho and para products based on the solvent environment.
Caption: Solvent polarity dictates the reaction pathway and isomer selectivity.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. aakash.ac.in [aakash.ac.in]
- 8. 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. brainly.in [brainly.in]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. iiste.org [iiste.org]
Preventing degradation of 2'-Chloro-2-hydroxyacetophenone during storage
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2'-Chloro-2-hydroxyacetophenone. This guide is designed to provide you with expert insights and practical solutions for preventing its degradation during storage and handling. As a Senior Application Scientist, my goal is to explain the "why" behind each recommendation, ensuring the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a substituted aromatic ketone. Its chemical structure, featuring an α-halo ketone functional group, makes it a valuable but reactive intermediate in various synthetic pathways.[1][2] The primary concern is its susceptibility to degradation via pathways like hydrolysis and photodecomposition, which can lead to the formation of impurities, reduce the compound's potency, and compromise experimental outcomes.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, dark environment, preferably under an inert atmosphere. Material Safety Data Sheets (MSDS) consistently recommend storing the compound in a tightly sealed container in a cool, dry place, protected from moisture.[3][4]
Q3: Why is protection from moisture so critical?
The molecule contains an α-chloro ketone group. The carbon atom adjacent to the carbonyl group is electron-deficient and thus highly susceptible to nucleophilic attack.[2] Water can act as a nucleophile, leading to a hydrolysis reaction that displaces the chloride ion and forms 2,2'-dihydroxyacetophenone. This process is irreversible and represents a significant degradation pathway. Storing the compound in a desiccator or under an inert gas like argon or nitrogen is highly recommended to minimize exposure to atmospheric moisture.[3]
Q4: How does light affect the stability of this compound?
Aromatic ketones, as a class of compounds, are known to absorb light, particularly in the UV spectrum.[5][6] This absorption can excite the molecule to a higher energy state, initiating photochemical reactions such as photoreduction or cleavage, leading to a variety of degradation products.[7][8][9] Therefore, storing the material in amber glass vials or in a light-blocking outer container is essential to prevent photodegradation.
Q5: Can pH affect the stability of this compound in solution?
Yes, pH is a critical factor. The stability of α-halo ketones can be compromised under both acidic and basic conditions.[10]
-
Acidic Conditions: Can catalyze the hydrolysis of the chloro group.[11]
-
Basic Conditions: Are particularly problematic. Strong bases can abstract the acidic α-hydrogen, leading to the formation of an enolate, which can participate in side reactions like the Favorskii rearrangement.[1][10] For related hydroxyacetophenones, stability is generally observed over a wide pH range, but the presence of the reactive α-chloro group in this specific molecule increases its susceptibility.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your work with this compound.
Problem 1: I've observed a loss of purity or the appearance of new peaks in my HPLC analysis of a stored sample.
-
Possible Cause 1: Hydrolytic Degradation.
-
Why it happens: Your sample has likely been exposed to moisture. The α-chloro group is a good leaving group and is susceptible to nucleophilic substitution by water.[2]
-
Solution: Immediately transfer the remaining solid to a new, dry container. Store it in a desiccator or a glove box with a dry atmosphere. For future use, always handle the compound in a low-humidity environment and ensure containers are sealed tightly after use.[3][13]
-
-
Possible Cause 2: Photodegradation.
-
Why it happens: The container may not have provided adequate protection from light. Aromatic ketones are photosensitive and can degrade upon exposure to ambient or UV light.[5][6][9]
-
Solution: Switch to amber or opaque containers for storage. If working with solutions, prepare them fresh and protect them from light by wrapping the container in aluminum foil.
-
-
Recommended Action: Characterize the Impurity.
-
If possible, use techniques like LC-MS to identify the mass of the new peak. A mass corresponding to the hydrolyzed product (2,2'-dihydroxyacetophenone) would confirm moisture-related degradation.
-
Problem 2: My reaction yield is lower than expected when using an older batch of this compound.
-
Possible Cause: Significant Degradation.
-
Why it happens: The compound may have degraded significantly under suboptimal storage conditions, reducing the concentration of the active starting material.[14]
-
Solution: Before starting a critical experiment, it is prudent to verify the purity of the starting material, especially if it has been stored for an extended period. A quick purity check via HPLC or NMR can confirm its integrity. If degradation is confirmed, it is best to use a fresh, unopened batch of the compound.
-
Problem 3: The solid material has changed color or appearance (e.g., from white/off-white to yellow/brown).
-
Possible Cause: Formation of Degradation Products.
-
Why it happens: A color change is often a visual indicator of chemical degradation. The formation of conjugated systems or oxidized species resulting from light or air exposure can lead to discoloration.
-
Solution: Do not use the material for sensitive applications. The color change indicates the presence of significant impurities. A purification step, such as recrystallization, might be possible, but it's often more reliable to procure a fresh supply.
-
Data & Protocols
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | Slows the rate of all potential degradation reactions.[3] |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolytic degradation of the reactive α-chloro ketone.[3][13] |
| Light | Protect from Light (Amber Vial) | Prevents photo-induced degradation common to aromatic ketones. |
| Container | Tightly Sealed Glass Container | Prevents exposure to atmospheric moisture and oxygen.[4] |
| pH (in solution) | Neutral (if possible) | Avoids acid- or base-catalyzed hydrolysis and other side reactions.[10][11] |
Diagram: Key Degradation Pathways
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products [sprchemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of Chloro-Hydroxyacetophenones
Introduction: The Synthetic Challenge of 2'-Chloro-2-hydroxyacetophenone and its Isomers
Hydroxyacetophenones substituted with chlorine atoms are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise placement of the acyl, hydroxyl, and chloro groups on the aromatic ring is critical for the final product's biological activity and properties. This guide focuses on the synthesis of a specific structural motif: a chloro-substituted hydroxyacetophenone. While the nomenclature "this compound" can be ambiguous, this guide will interpret the target as a product resulting from the acylation of a chlorophenol, a common challenge in synthetic chemistry.
The primary synthetic hurdles involve controlling the regioselectivity of the acylation reaction on an aromatic ring activated by a hydroxyl group but also influenced by a deactivating, ortho,para-directing chloro group. Furthermore, the hydroxyl group itself can undergo O-acylation, competing with the desired C-acylation. This guide provides a comparative analysis of catalytic strategies to navigate these challenges, focusing on two principal pathways: Direct Friedel-Crafts Acylation of chlorophenols and the Fries Rearrangement of chlorophenyl esters. We will evaluate traditional Lewis acids against modern heterogeneous catalysts, providing the experimental data and mechanistic rationale required for informed catalyst selection.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of chloro-hydroxyacetophenones is primarily approached via two distinct routes. The choice between them hinges on the desired isomer and considerations of process efficiency and environmental impact.
-
Direct Friedel-Crafts (FC) Acylation: This is the most direct method, involving the one-step acylation of a chlorophenol with an acylating agent like acetyl chloride or acetic anhydride. The catalyst's role is paramount in activating the acylating agent and directing the substitution to the desired position on the aromatic ring.
-
Fries Rearrangement: This is a two-step alternative. First, the phenol is O-acylated to form a phenolic ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which migrates the acyl group from the oxygen to the carbon of the aromatic ring. This method offers a powerful way to control regioselectivity, particularly for obtaining ortho-hydroxyaryl ketones.[1]
The following sections will dissect these strategies, comparing the performance of key catalysts in each.
Strategy 1: Direct Friedel-Crafts Acylation of 2-Chlorophenol
In this strategy, 2-chlorophenol is reacted with an acylating agent in the presence of a catalyst. The primary challenge is to achieve high selectivity for C-acylation over O-acylation and to control the position of the new acyl group (ortho or para to the hydroxyl group).
Catalyst Comparison: Homogeneous vs. Heterogeneous Systems
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃)
These have been the workhorses of Friedel-Crafts chemistry for over a century. They function by coordinating to the acylating agent, generating a highly reactive acylium ion electrophile.[2][3]
-
Expertise & Experience: Aluminum chloride (AlCl₃) is highly active and can drive the reaction to completion.[4] However, its high Lewis acidity often necessitates stoichiometric amounts because the catalyst complexes strongly with the product ketone, deactivating it. This leads to a significant waste stream from the aqueous workup required to decompose the complex.[5] Furthermore, traditional Lewis acids can promote the undesired O-acylation, especially at lower temperatures.[6]
-
Trustworthiness: While effective, the use of AlCl₃ requires stringent anhydrous conditions, as it reacts violently with water. The corrosive nature of the catalyst and the generation of HCl gas are significant operational hazards.
Heterogeneous Solid Acid Catalysts (e.g., Zeolites)
Zeolites are crystalline aluminosilicates with a porous structure and acidic sites, making them attractive as reusable, environmentally benign catalysts.[7][8]
-
Expertise & Experience: Zeolites like H-beta, H-mordenite, and ZSM-5 can effectively catalyze Friedel-Crafts acylation.[9][10] Their key advantage is reusability and the avoidance of corrosive waste streams. The reaction mechanism involves the activation of the acylating agent within the zeolite pores. The product's regioselectivity can be influenced by the catalyst's pore size and shape ("shape selectivity").[7] For many substrates, zeolites show a strong preference for the para-isomer due to steric constraints within the pores.[10][11] This can be a disadvantage if an ortho-isomer is the target.
-
Trustworthiness: Zeolites are non-corrosive, easy to handle, and can be regenerated and reused multiple times, making the process more sustainable.[10] However, catalyst deactivation due to coke formation can occur at higher temperatures, requiring periodic regeneration.
Data Presentation: Catalyst Performance in Model Acylation Reactions
Since direct comparative data for the acylation of 2-chlorophenol is scarce, the following table summarizes the performance of various catalysts in the acylation of related, well-studied aromatic ethers and phenols. This data provides a valuable benchmark for catalyst selection.
| Catalyst Type | Catalyst Example | Substrate | Acylating Agent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) | Reusability | Reference |
| Traditional Lewis Acid | AlCl₃ | Benzene | Acetyl Chloride | 80 | 1 | >95 | N/A | No | [12] |
| Traditional Lewis Acid | FeCl₃ | Anisole | Propionyl Chloride | RT | 0.17 | High | High para | No | [12] |
| Metal Triflates | Cu(OTf)₂ | Anisole | Benzoyl Chloride | RT | 1 | 100 | 96:4 | Yes | [12] |
| Zeolite | H-Mordenite (MOR) | Anisole | Acetic Anhydride | 130 | 2 | >99 | >99:1 | Yes (30+ cycles) | [10] |
| Zeolite | H-Beta | 2-Methoxynaphthalene | Acetic Anhydride | 150 | 6 | ~40 | Varies | Yes | [9] |
Strategy 2: The Fries Rearrangement of 2-Chlorophenyl Acetate
This strategy circumvents the issue of O/C-acylation competition by first intentionally forming the O-acylated product, 2-chlorophenyl acetate. This ester is then rearranged using a catalyst to form the desired hydroxyacetophenone isomers.
Mechanism and Regioselectivity
The Fries rearrangement is induced by a Lewis acid, which coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to form an acylium ion.[13] This electrophile then attacks the aromatic ring. A key feature of this reaction is its temperature-dependent selectivity:
-
Low Temperatures (Kinetic Control): Favor the formation of the para-isomer (4-hydroxy-3-chloroacetophenone).
-
High Temperatures (Thermodynamic Control): Favor the formation of the ortho-isomer (2-hydroxy-3-chloroacetophenone), which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[1]
A study on the Fries rearrangement of 2-chlorophenyl acetate confirmed that it cleanly produces the expected ortho and para products, unlike its bromo-analogue which is prone to side reactions.[14] This makes it a highly reliable strategy.
Catalyst Comparison
The same classes of catalysts used for direct FC acylation can be employed for the Fries rearrangement.
-
Lewis Acids (AlCl₃, TiCl₄, BF₃): These are the traditional and most effective catalysts for this rearrangement. The ability to tune the ortho/para ratio with temperature is a significant advantage.
-
Solid Acids (Zeolites, Heteropoly acids): Research has shown that solid acids can also catalyze the Fries rearrangement, offering a greener alternative to traditional Lewis acids.[15] Zeolites like ZSM-5 and Beta have been studied, though they may require higher temperatures.[15]
Mandatory Visualizations
Reaction Mechanisms
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Mechanism of the Fries Rearrangement.
Experimental Workflow
Caption: General workflow for catalyzed acylation reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a chloro-hydroxyacetophenone via the two main strategies discussed.
Protocol 1: Fries Rearrangement of 2-Chlorophenyl Acetate using AlCl₃
This protocol is designed to favor the ortho-isomer through thermodynamic control at an elevated temperature.
-
Materials:
-
2-Chlorophenyl acetate (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenyl acetate and nitrobenzene.
-
Carefully add anhydrous AlCl₃ in portions. The mixture will warm up.
-
Heat the reaction mixture to 120-140°C and stir for 2-3 hours. Higher temperatures favor the ortho product.[1]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or steam distillation to separate the ortho and para isomers.
-
Protocol 2: Direct Acylation of Anisole using H-Mordenite Zeolite (Model Reaction)
This protocol demonstrates a green, heterogeneous catalytic approach. While anisole is the substrate, the principles are applicable to the acylation of other activated rings like 2-chlorophenol, though reaction conditions would require optimization. This protocol is adapted from Makihara et al. (2017).[10]
-
Materials:
-
Anisole (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
H-Mordenite (MOR) zeolite (e.g., SiO₂/Al₂O₃ = 110) (catalyst)
-
Acetic acid (solvent)
-
-
Procedure:
-
Activate the H-Mordenite catalyst by heating at 500°C for 4 hours under a flow of dry air. Cool under nitrogen.
-
In a round-bottom flask, combine anisole, acetic anhydride, and acetic acid.
-
Add the activated H-Mordenite catalyst to the mixture.
-
Heat the mixture to reflux (approx. 130°C) with vigorous stirring for 2-3 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
The filtrate can be worked up by neutralizing the acetic acid and extracting the product. The product is then purified.
-
Conclusion and Recommendations
The choice of catalyst for the synthesis of 2'-chloro-hydroxyacetophenones is a critical decision that balances reaction efficiency, selectivity, and process sustainability.
-
For high ortho-selectivity , the Fries rearrangement is the superior strategy. Using a traditional Lewis acid like AlCl₃ at elevated temperatures provides a reliable, albeit not environmentally friendly, route to the desired 2-hydroxy-acyl-chloro-aromatic structure.[1][14]
-
For a greener process , particularly if the para-isomer is desired or acceptable, Direct Friedel-Crafts acylation using a heterogeneous zeolite catalyst is highly recommended.[10] Zeolites like H-Mordenite offer excellent reusability and eliminate corrosive waste streams, aligning with the principles of green chemistry.[16] While their intrinsic preference is often for the para product, optimization of the catalyst and conditions may improve selectivity for other isomers.
Researchers and process chemists must weigh the need for specific isomer synthesis against the benefits of catalyst reusability and reduced environmental impact. For exploratory and small-scale synthesis where ortho-selectivity is paramount, the Fries rearrangement remains a powerful tool. For larger-scale, sustainable production, the development of shape-selective zeolites or other solid acids for direct, ortho-selective acylation represents a promising area for future research.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 11. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. byjus.com [byjus.com]
- 14. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Tale of Two Pathways: Fries Rearrangement vs. Friedel-Crafts Acylation for Hydroxyacetophenone Synthesis
< < <
For researchers, scientists, and drug development professionals, the synthesis of hydroxyacetophenones represents a critical step in the creation of numerous pharmaceutical intermediates and fine chemicals.[1][2][3] The strategic placement of a hydroxyl and an acetyl group on an aromatic ring is pivotal, and two primary synthetic routes dominate this landscape: the Fries rearrangement and the Friedel-Crafts acylation. While both can yield the desired products, they operate under distinct mechanisms and present different strategic advantages and challenges regarding regioselectivity, reaction conditions, and substrate scope.
This guide provides an in-depth, objective comparison of these two powerful methods. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and offer detailed protocols to empower you, the senior application scientist, to make informed decisions for your synthetic targets.
At a Glance: Fries vs. Friedel-Crafts
| Feature | Fries Rearrangement | Friedel-Crafts Acylation |
| Starting Material | Phenolic Ester (e.g., Phenyl acetate) | Phenol |
| Acylating Agent | Intramolecular rearrangement of ester's acyl group | External (e.g., Acetic anhydride, Acetyl chloride) |
| Primary Product(s) | Mixture of ortho- and para-hydroxyacetophenone | Primarily para-hydroxyacetophenone, with some ortho |
| Key Advantage | Can favor ortho isomer under certain conditions | Often higher yielding for the para isomer; direct |
| Key Disadvantage | Can result in difficult-to-separate isomer mixtures | Phenol's -OH group can interfere; O-acylation is a side reaction |
| Typical Catalyst | Lewis acids (AlCl₃, BF₃) or Brønsted acids (HF)[4] | Lewis acids (AlCl₃, HF)[5][6] |
The Mechanistic Divide: Intramolecular vs. Intermolecular Acylation
The fundamental difference between these two reactions lies in the source of the acyl group. The Fries rearrangement is an intramolecular process, while the Friedel-Crafts acylation is intermolecular.
Fries Rearrangement: An Internal Affair
The Fries rearrangement transforms a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[1][7][8] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[2][7]
The accepted mechanism proceeds through the formation of an acylium ion intermediate.[2][7] The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[7] This polarizes the ester linkage, leading to the generation of an acylium carbocation that then acts as an electrophile, attacking the aromatic ring in a manner analogous to a Friedel-Crafts reaction.[7]
Caption: Lewis acid-catalyzed Fries rearrangement mechanism.
A key feature of the Fries rearrangement is the temperature-dependent regioselectivity. Higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer, which is stabilized by intramolecular hydrogen bonding.[1] Conversely, lower temperatures and more polar solvents tend to favor the kinetically controlled para product.[1][2]
Friedel-Crafts Acylation: A Direct Approach
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[9] When applied to phenols, it can directly produce hydroxyacetophenones. However, the reaction is not without its complexities. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the ring or O-acylation on the phenolic oxygen to form an ester.[10] In fact, under many Friedel-Crafts conditions, phenols tend to form esters as the major product.[2][11]
To achieve C-acylation on phenol, an excess of the Lewis acid catalyst is often required.[10] The reaction proceeds by the formation of an acylium ion from an acylating agent like an acyl chloride or anhydride in the presence of a Lewis acid.[12][13] This highly electrophilic species then attacks the electron-rich phenol ring. Due to the steric hindrance of the hydroxyl group and the electronic directing effects, the para position is generally favored.
Caption: Friedel-Crafts acylation mechanism on phenol.
An advantage of the Friedel-Crafts acylation is that the acyl group is electron-withdrawing, which deactivates the aromatic ring to further substitution, thus preventing polyacylation.[13][14]
Performance Under Pressure: A Comparative Data Analysis
The choice between these two methods often comes down to the desired isomer and the acceptable yield. Below is a summary of typical outcomes for the synthesis of hydroxyacetophenones.
| Reaction | Catalyst | Temperature (°C) | Solvent | Major Isomer | Typical Yield | Reference |
| Fries Rearrangement | AlCl₃ | 90-160 | None/Nitrobenzene | ortho | ~55% for ortho | [15] |
| Fries Rearrangement | AlCl₃ | Lower Temp | Polar Solvent | para | Varies | [1][2] |
| Friedel-Crafts Acylation | HF | 40-90 | None | para | >70% selectivity for para | [6] |
| Friedel-Crafts Acylation | HF | 50 | None | para | 83.7% selectivity for para | [16] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are detailed experimental protocols for both the Fries rearrangement of phenyl acetate and the Friedel-Crafts acylation of phenol.
Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol is optimized for the formation of the ortho isomer.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a condenser.
-
Carefully add anhydrous aluminum chloride to the flask.
-
Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.[3]
-
Add phenyl acetate dropwise to the stirred suspension.[3]
-
Heat the mixture with stirring to between 90°C and 160°C for approximately 30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.[1][3]
-
Slowly and carefully quench the reaction by adding 1 M HCl.[3]
-
Extract the product with dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.[1][3]
-
The ortho-isomer, 2'-hydroxyacetophenone, is steam volatile. Perform steam distillation to separate it from the less volatile para-isomer.[1]
-
Further purify the isolated isomer by vacuum distillation or recrystallization.[1]
Caption: Generalized workflow for Fries rearrangement.
Protocol 2: Synthesis of 4-Hydroxyacetophenone via Friedel-Crafts Acylation
This protocol is designed to favor the formation of the para isomer.
Materials:
-
Phenol
-
Acetic acid or acetic anhydride
-
Hydrogen fluoride (HF) - EXTREME CAUTION IS ADVISED
-
Ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Corrosion-resistant reactor (e.g., Monel or Teflon-lined autoclave)
Procedure: Note: This reaction involves hydrogen fluoride, which is extremely corrosive and toxic. It should only be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
In a corrosion-resistant reactor, charge a mixture of phenol and acetic acid (approximately 1.0 to 1.25 molar equivalents of acetic acid per mole of phenol).[6]
-
Cool the mixture and carefully add hydrogen fluoride (20 to 50 moles per mole of phenol).[6]
-
Adjust the temperature to between 40°C and 90°C and maintain for a reaction period of 10 to 120 minutes.[6]
-
After the reaction period, carefully pour the contents of the reactor onto ice to quench the reaction.[16]
-
Adjust the pH of the resulting aqueous phase to ~6.0 using a suitable base (e.g., potassium hydroxide solution).[16]
-
Extract the aqueous phase with ethyl acetate (3x).[16]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent on a rotary evaporator to yield the crystalline product.[16]
-
The crude product can be further purified by recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 6. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 15. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 16. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
A Guide to Spectroscopic Differentiation of 2'-Hydroxy-4'-chloroacetophenone and 2'-Hydroxy-5'-chloroacetophenone
This guide provides a detailed comparative analysis of two structurally similar isomers: 2'-hydroxy-4'-chloroacetophenone and 2'-hydroxy-5'-chloroacetophenone. As intermediates in pharmaceutical and fine chemical synthesis, the ability to unambiguously distinguish between these isomers is critical for process control, quality assurance, and regulatory compliance. Due to the limited availability of comprehensive, published experimental spectra for 2'-hydroxy-4'-chloroacetophenone, this guide will leverage established spectroscopic principles and data from the more characterized 5'-chloro isomer to present a robust predictive comparison.
Our analysis will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore how the seemingly minor shift in the position of the chloro substituent creates a unique and identifiable spectroscopic fingerprint for each molecule.
Molecular Structure: The Basis of Spectroscopic Differences
The foundational difference between the two molecules is the substitution pattern on the phenyl ring. Both isomers share a 2'-hydroxyacetophenone backbone, which features an acetyl group (-COCH₃) and a hydroxyl group (-OH) in an ortho relationship. This arrangement facilitates strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, a key feature that influences their spectroscopic behavior.
The point of divergence is the location of the chlorine atom:
-
2'-hydroxy-4'-chloroacetophenone (Isomer 1): The chlorine atom is para to the hydroxyl group and meta to the acetyl group.
-
2'-hydroxy-5'-chloroacetophenone (Isomer 2): The chlorine atom is meta to the hydroxyl group and para to the acetyl group.
This positional variance alters the electronic distribution and symmetry of the aromatic ring, providing the basis for their spectroscopic differentiation.
Caption: Molecular structures of the two isomers.
Comparative Spectroscopic Analysis
The following sections detail the predicted and observed spectroscopic characteristics for each isomer. The causality behind these differences stems from the interplay of substituent electronic effects:
-
Hydroxyl (-OH): A strong electron-donating group (activating) via resonance.
-
Acetyl (-COCH₃): A strong electron-withdrawing group (deactivating) via resonance and induction.
-
Chloro (-Cl): An electron-withdrawing group via induction but weakly electron-donating via resonance (overall deactivating).
¹H NMR Spectroscopy: The Definitive Identifier
Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons provide a clear fingerprint of the substitution pattern.
Shared Features:
-
Acetyl Protons (-COCH₃): A sharp singlet expected around δ 2.5-2.7 ppm.
-
Phenolic Proton (-OH): A sharp singlet significantly downfield, typically >δ 12 ppm. This extreme deshielding is a hallmark of the strong intramolecular hydrogen bond to the carbonyl oxygen, making the proton less available for exchange and sharpening the signal.
Differentiating Features (Aromatic Region):
-
2'-hydroxy-4'-chloroacetophenone (Predicted): This isomer has three aromatic protons at the C-3', C-5', and C-6' positions.
-
H-3': This proton is ortho to the strong electron-donating -OH group, leading to significant shielding. It will appear as a doublet, coupled only to H-5'.
-
H-5': This proton is ortho to the electron-withdrawing -Cl group. It will appear as a doublet of doublets, split by both H-3' (ortho coupling, J ≈ 8-9 Hz) and H-6' (meta coupling, J ≈ 2-3 Hz).
-
H-6': This proton is ortho to the strongly electron-withdrawing acetyl group, making it the most deshielded of the three. It will appear as a doublet, coupled only to H-5'.
-
-
2'-hydroxy-5'-chloroacetophenone (Experimental): This isomer also has three aromatic protons, but at the C-3', C-4', and C-6' positions.[1]
-
H-3': Ortho to the -OH group, it will be a doublet coupled to H-4'.
-
H-4': This proton is flanked by two electron-withdrawing groups (-Cl and -COCH₃). It will be a doublet of doublets, split by H-3' and H-6'.
-
H-6': Ortho to the acetyl group, it will be the most deshielded and appear as a doublet, coupled to H-4'.
-
The distinct splitting patterns and coupling constants in the aromatic region allow for unambiguous assignment.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by probing the electronic environment of each carbon atom. The chemical shifts are highly sensitive to substituent effects.
Shared Features:
-
Methyl Carbon (-COCH₃): Expected in the δ 25-30 ppm range.
-
Carbonyl Carbon (C=O): Expected to be highly deshielded, appearing >δ 200 ppm.
Differentiating Features (Aromatic Carbons):
-
C-Cl Carbon: The carbon directly bonded to chlorine will exhibit a chemical shift in the δ 125-135 ppm range. Its specific location distinguishes the isomers.
-
C-OH Carbon: This carbon will be shielded by the electron-donating hydroxyl group, appearing around δ 160-165 ppm.
-
Other Aromatic Carbons: The remaining four aromatic carbons will have distinct chemical shifts based on their proximity to the various electron-donating and electron-withdrawing groups. Additivity rules can be used to predict these shifts with reasonable accuracy. For instance, in the 4'-chloro isomer, the C-4' will be directly identifiable, whereas in the 5'-chloro isomer, the C-5' will be the one showing the direct C-Cl bond effect.
FT-IR Spectroscopy
Infrared spectroscopy is excellent for confirming functional groups and providing insight into the electronic effects on bond strengths.
Shared Features:
-
O-H Stretch: Due to the strong intramolecular hydrogen bond, the typical broad O-H stretch (around 3300 cm⁻¹) is often absent. Instead, a very broad, weak absorption may be observed underlying the C-H stretches from 3100-2500 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
Differentiating Features:
-
C=O Stretch: The carbonyl stretching frequency is sensitive to electronic effects. In 2'-hydroxyacetophenone, this band appears around 1646 cm⁻¹.[2]
-
In 2'-hydroxy-5'-chloroacetophenone , the chlorine is para to the acetyl group. Its electron-withdrawing inductive effect is expected to slightly increase the C=O bond order, shifting the peak to a slightly higher wavenumber (e.g., ~1650-1660 cm⁻¹) compared to the unsubstituted parent.
-
In 2'-hydroxy-4'-chloroacetophenone , the chlorine is meta to the acetyl group. The electronic effect on the carbonyl is less direct, and the shift is expected to be less pronounced.
-
-
C-H Bending (Out-of-Plane): The region between 900-650 cm⁻¹ is highly diagnostic of the aromatic substitution pattern. The pattern of absorptions created by the out-of-plane C-H wags will be different for the 1,2,4-trisubstituted ring (Isomer 1) versus the 1,2,5-trisubstituted pattern (Isomer 2).
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the molecule.
Both isomers are expected to show two main absorption bands characteristic of substituted acetophenones:
-
π → π* transition: An intense band typically observed between 240-280 nm.
-
n → π* transition: A weaker, longer-wavelength band, often appearing as a shoulder, typically above 300 nm.
The position of the chlorine atom will subtly influence the λ_max of these transitions. As an auxochrome, the chlorine atom can cause a small bathochromic (red) shift compared to 2'-hydroxyacetophenone. The extent of this shift will differ slightly between the two isomers due to the varied influence on the overall conjugated system, though this difference may be too small to be a primary identification method without high-resolution equipment and standards.
Data Summary
The following table summarizes the key predicted and known spectroscopic data points for distinguishing the two isomers.
| Spectroscopic Feature | 2'-hydroxy-4'-chloroacetophenone (Predicted) | 2'-hydroxy-5'-chloroacetophenone (Known/Predicted) |
| ¹H NMR | ||
| δ (-COCH₃) (ppm) | ~2.6 (s, 3H) | ~2.6 (s, 3H) |
| δ (-OH) (ppm) | >12 (s, 1H) | >12 (s, 1H) |
| Aromatic Pattern (ppm) | 3 distinct signals: d, dd, d | 3 distinct signals: d, dd, d[1] |
| ¹³C NMR | ||
| δ (C=O) (ppm) | >200 | >200 |
| δ (C-Cl) (ppm) | ~130 (at C-4') | ~125-130 (at C-5') |
| FT-IR | ||
| ν (C=O) (cm⁻¹) | ~1650 | ~1655 (Slightly higher due to para-Cl) |
| C-H Bending (cm⁻¹) | Pattern for 1,2,4-trisubstitution | Pattern for 1,2,5-trisubstitution |
| UV-Vis | ||
| λ_max (π→π*) (nm) | ~250-260 | ~255-265 |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols should be employed.
Workflow for Isomer Identification
Caption: Recommended workflow for spectroscopic identification.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width covering -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width covering 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) depending on the sample concentration.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
B. FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to ensure a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
C. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (reference) and the other with the sample solution.
-
Scan a wavelength range from approximately 400 nm down to 200 nm.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
While 2'-hydroxy-4'-chloroacetophenone and 2'-hydroxy-5'-chloroacetophenone are closely related isomers, they possess distinct spectroscopic signatures that allow for their confident differentiation. ¹H NMR spectroscopy stands out as the most definitive method , providing unambiguous structural information through the unique splitting patterns of the aromatic protons. FT-IR serves as an excellent confirmatory technique, particularly by analyzing the C-H out-of-plane bending region, while ¹³C NMR and UV-Vis spectroscopy provide valuable complementary data. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the correct identification of these critical chemical intermediates.
References
A Comparative Analysis of 2'-Hydroxyacetophenone Derivatives in Bioassays: A Guide for Researchers
In the dynamic landscape of drug discovery and development, the exploration of versatile chemical scaffolds is paramount. Among these, 2'-hydroxyacetophenone and its derivatives have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth comparative analysis of these derivatives across key bioassays, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into their antioxidant, antimicrobial, and anticonvulsant properties, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decisions in your research endeavors.
The 2'-Hydroxyacetophenone Scaffold: A Foundation for Diverse Bioactivity
2'-Hydroxyacetophenone is an aromatic ketone characterized by a hydroxyl group at the ortho position to the acetyl group. This structural arrangement is not merely a synthetic curiosity; it is a key determinant of the molecule's reactivity and biological potential. The hydroxyl and carbonyl groups can participate in intramolecular hydrogen bonding, influencing the molecule's physicochemical properties and its interactions with biological targets. By modifying this core structure through the synthesis of derivatives such as chalcones, Schiff bases, and semicarbazones, a wide array of pharmacological effects can be achieved and fine-tuned.
Antioxidant Properties: Quenching the Fires of Oxidative Stress
Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Phenolic compounds are well-established antioxidants, and derivatives of 2'-hydroxyacetophenone are no exception. Their primary mechanism of antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thereby breaking the oxidative chain reaction.[1]
Comparative Analysis of Antioxidant Activity
The antioxidant efficacy of 2'-hydroxyacetophenone derivatives, particularly chalcones, has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to assess this activity. A lower IC50 value in this assay indicates a higher antioxidant potential.[2]
| Derivative Class | Specific Derivative | Antioxidant Activity (% Scavenging) | IC50 (µM) | Reference |
| Chalcones | 2'-hydroxy, 3,4-dihydroxy (Butein) | 82.4% (DPPH) | 70 (LOX inhibition) | [3] |
| 2'-hydroxy, 4-methoxy | Mild | Not specified | [4] | |
| 2'-hydroxy, 4-nitro | Potent | Not specified | [4] | |
| 2'-hydroxy, 2,6-dichloro | Mild | Not specified | [4] |
Note: The available data for a direct comparison of IC50 values from the same antioxidant assay across a wide range of 2'-hydroxyacetophenone derivatives is limited. The table presents a compilation of available data to illustrate the varying potential within this class of compounds.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of 2'-hydroxyacetophenone chalcones is significantly influenced by the substitution pattern on the aromatic rings. The presence of additional hydroxyl groups, particularly on the B-ring, tends to enhance antioxidant capacity.[3] This is attributed to the increased number of hydrogen atoms available for donation to free radicals. Conversely, the introduction of electron-withdrawing groups, such as a nitro group, can also lead to potent activity, suggesting a complex interplay of electronic effects.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for assessing the antioxidant activity of 2'-hydroxyacetophenone derivatives using the DPPH assay.[4]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (2'-hydroxyacetophenone derivatives)
-
Standard antioxidant (e.g., Ascorbic acid)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.
-
Assay: In a 96-well plate, add 100 µL of each concentration of the test compound or standard to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Diagram of the DPPH Radical Scavenging Mechanism:
Caption: DPPH radical scavenging by a phenolic antioxidant.
Antimicrobial Efficacy: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of novel antimicrobial agents. 2'-Hydroxyacetophenone derivatives, particularly Schiff bases and tetrazole hybrids, have demonstrated promising activity against a broad spectrum of bacteria and fungi.[5][6] The proposed mechanism of action for many of these compounds involves disruption of the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death.[7]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
| Hydroxyacetophenone-tetrazole hybrids | 4a | S. epidermidis | 4 | [6] |
| 4a | E. coli | 8 | [6] | |
| 5d | S. epidermidis | 4 | [6] | |
| 5d | E. coli | 8 | [6] | |
| Schiff Bases | Ligand from 2-hydroxyacetophenone & Furfurylamine | S. aureus | Zone of Inhibition: 1.8 cm | [5] |
| B. subtilis | Zone of Inhibition: 1.5 cm | [5] | ||
| E. coli | Zone of Inhibition: 1.2 cm | [5] | ||
| P. aeruginosa | Zone of Inhibition: 1.0 cm | [5] | ||
| Thiosemicarbazones | Compound 4 | E. coli | Zone of Inhibition: 16 mm | [8] |
| K. pneumoniae | Zone of Inhibition: 18 mm | [8] |
Structure-Activity Relationship (SAR) Insights
For the hydroxyacetophenone-tetrazole hybrids, the length of the methylene spacer and the substitution on the tetrazole ring have been shown to influence antimicrobial activity.[6] In the case of Schiff bases, the nature of the amine condensed with 2'-hydroxyacetophenone plays a crucial role in determining the spectrum and potency of antimicrobial action. The presence of additional donor atoms in the Schiff base ligand can also lead to the formation of metal complexes with enhanced antimicrobial properties.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the MIC of a compound against a specific microorganism.[7]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (2'-hydroxyacetophenone derivatives)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds and the positive control antibiotic in the growth medium directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Anticonvulsant Potential: A Glimmer of Hope for Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing endeavor. Semicarbazones, a class of compounds readily synthesized from ketones or aldehydes, have emerged as a promising scaffold for anticonvulsant activity. The proposed mechanism of action for many anticonvulsant semicarbazones involves the modulation of voltage-gated sodium channels.
Comparative Analysis of Anticonvulsant Activity
A comparative table for 2'-hydroxyacetophenone semicarbazones is not provided due to the lack of consistent, directly comparable ED50 data in the reviewed literature. Researchers are encouraged to perform these bioassays on novel derivatives to build a comprehensive dataset.
Structure-Activity Relationship (SAR) Insights
For aryl semicarbazones in general, the presence of a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron donor group are considered important pharmacophoric features for anticonvulsant activity. Substitutions on the aryl ring can significantly impact potency.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol outlines a standard procedure for the MES test, a widely used preclinical model for generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution
-
Test animals (e.g., mice or rats)
-
Test compounds (2'-hydroxyacetophenone derivatives)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions.
-
Drug Administration: Administer the test compound or the standard drug to the animals via an appropriate route (e.g., intraperitoneal injection). A control group should receive the vehicle.
-
MES Induction: At a predetermined time after drug administration, apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive endpoint for anticonvulsant activity.
-
ED50 Determination: Test different doses of the compound to determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Diagram of the Anticonvulsant Screening Workflow:
Caption: General workflow for in vivo anticonvulsant screening.
Synthesis of 2'-Hydroxyacetophenone Derivatives: Enabling Discovery
The exploration of the biological potential of 2'-hydroxyacetophenone derivatives is critically dependent on robust and efficient synthetic methodologies. The following are established protocols for the synthesis of the three major classes of derivatives discussed in this guide.
Protocol 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Materials:
-
2'-Hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol or Isopropyl Alcohol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol or isopropyl alcohol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add 2-3 equivalents of a 40% aqueous NaOH or KOH solution dropwise with stirring.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2'-Hydroxyacetophenone Schiff Bases
This involves the condensation of 2'-hydroxyacetophenone with a primary amine.[4][5]
Materials:
-
2'-Hydroxyacetophenone
-
Primary amine (e.g., furfurylamine, ethylenediamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of 2'-hydroxyacetophenone and the primary amine in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 3: Synthesis of 2'-Hydroxyacetophenone Semicarbazones
This involves the condensation of 2'-hydroxyacetophenone with semicarbazide hydrochloride.
Materials:
-
2'-Hydroxyacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol-water mixture
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water in a round-bottom flask.
-
Add a solution of 2'-hydroxyacetophenone in ethanol to the flask.
-
Reflux the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The semicarbazone product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture.
Conclusion and Future Directions
This guide has provided a comparative analysis of 2'-hydroxyacetophenone derivatives in key bioassays, highlighting their potential as antioxidant, antimicrobial, and anticonvulsant agents. The versatility of the 2'-hydroxyacetophenone scaffold allows for the synthesis of a diverse library of compounds with tunable biological activities. While promising data exists, particularly in the antimicrobial and antioxidant realms, further research is needed to establish comprehensive structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles. The anticonvulsant potential of 2'-hydroxyacetophenone semicarbazones, in particular, represents a relatively underexplored area that warrants further investigation. By providing detailed experimental protocols and summarizing the current state of knowledge, this guide aims to empower researchers to advance the discovery and development of novel therapeutics based on this remarkable chemical framework.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. acgpubs.org [acgpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arpgweb.com [arpgweb.com]
A Comparative Guide to Purity Assessment of Synthesized 2'-Chloro-2-hydroxyacetophenone
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable and reproducible data. 2'-Chloro-2-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals, is no exception. The presence of uncharacterized impurities, such as isomers, unreacted starting materials, or byproducts, can confound experimental results and compromise the integrity of subsequent research.
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting each protocol as a self-validating system. Our narrative is grounded in the principle that a multi-pronged, orthogonal approach—employing techniques that rely on different physicochemical principles—is essential for a comprehensive and trustworthy purity profile.[1] We will dissect the capabilities of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and traditional Melting Point Analysis to equip you with the expertise to select the most appropriate strategy for your laboratory.
The Quantitative Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC stands as the cornerstone for purity determination in pharmaceutical and chemical analysis, lauded for its high resolution, sensitivity, and quantitative accuracy.[1] It is the definitive technique for separating the target analyte from structurally similar impurities and quantifying them with high precision.
Expertise & Experience: Why Reversed-Phase HPLC?
The choice of reversed-phase HPLC is a deliberate one, rooted in the molecular structure of this compound. The molecule possesses both non-polar (the chlorinated benzene ring) and polar (the hydroxyl and ketone groups) characteristics. A reversed-phase setup, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is perfectly suited to resolve such compounds. Separation is driven by hydrophobic interactions; more non-polar molecules interact more strongly with the stationary phase, resulting in longer retention times. This allows for the effective separation of our target compound from potentially less polar starting materials or more polar byproducts. The purity is reliably calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1][2]
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by international guidelines to ensure the analytical setup is performing correctly before sample analysis.[3][4][5]
A. Instrumentation & Chromatographic Conditions
-
System: HPLC with UV or Diode-Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-17 min: Linear gradient to 30% A, 70% B
-
17-20 min: Hold at 30% A, 70% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-27 min: Hold at 90% A, 10% B for column re-equilibration.
-
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity >99%) and dissolve in 10 mL of acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile. Dilute 1 mL of this solution to 10 mL with acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[2]
C. System Suitability & Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the Working Standard Solution five times.
-
Trustworthiness Check: Verify that the system suitability parameters meet the acceptance criteria outlined in the table below. This step is crucial for validating the performance of the chromatographic system on the day of analysis.[3]
-
If the criteria are met, inject the Sample Solution in duplicate.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation: HPLC System Suitability and Purity Calculation
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 5 injections | Demonstrates the precision and reproducibility of the injector and system. |
A typical high-purity sample (>99%) would show one major peak at its characteristic retention time with minimal secondary peaks.
Visualization: HPLC Purity Analysis Workflow
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2'-Chloro-2-hydroxyacetophenone
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2'-Chloro-2-hydroxyacetophenone. The cross-validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), offering a robust template for researchers, scientists, and drug development professionals.[1][2]
Introduction: The Imperative for Robust Analytical Methodologies
This compound is a chiral compound and a key intermediate in the synthesis of various pharmaceutical agents.[3] Its purity and quantification are critical to ensure the safety and efficacy of the final drug product. The validation of analytical methods is a documented process that proves a method is suitable for its intended purpose.[4] When multiple analytical techniques are available, a cross-validation study is essential to demonstrate that different procedures can yield comparable and reliable results, ensuring consistency across different laboratories or throughout the lifecycle of a drug product.[5][6]
This guide details a comparative cross-validation of two workhorse analytical techniques: a stability-indicating HPLC method with UV detection and a highly specific GC-MS method. The causality behind experimental choices, the interpretation of validation data, and the practical implications for quality control and drug development are elucidated.
The Cross-Validation Framework
The objective is to compare the performance of a developed HPLC-UV method against a GC-MS method for the determination of this compound. The validation will assess key performance characteristics as defined by ICH Q2(R2) guidelines to ensure both methods are fit for purpose.[7][8]
Caption: Overall workflow for the cross-validation of analytical methods.
Experimental Protocols
Forced Degradation Studies
To ensure the specificity and stability-indicating nature of the analytical methods, forced degradation studies are paramount.[9][10] These studies expose this compound to harsh conditions to intentionally produce degradation products.[11][12]
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol, add 10 mL of 1N HCl, and reflux at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol, add 10 mL of 1N NaOH, and reflux at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 20 mL of methanol and add 5 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for a duration compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12]
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase (for HPLC) or an appropriate solvent (for GC).
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to be a robust, stability-indicating assay for routine quality control.
Caption: Step-by-step workflow for the HPLC-UV analysis.
Detailed Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the range of 1-100 µg/mL.
-
Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.[13]
-
-
System Suitability: Before analysis, perform five replicate injections of a standard solution (50 µg/mL). The acceptance criteria are: %RSD of the peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.[14]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is an excellent confirmatory method, particularly for identifying unknown impurities or degradation products.
Caption: Step-by-step workflow for the GC-MS analysis.
Detailed Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization: Due to the hydroxyl group, derivatization is recommended to improve peak shape and thermal stability. To 1 mL of sample/standard solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 60°C for 30 minutes.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Comparative Validation Data
The following tables summarize the hypothetical performance data obtained for each method based on a full validation study conducted according to ICH guidelines.[2][14]
Table 1: Specificity and Stress Study Results
| Stress Condition | HPLC-UV (% Degradation) | GC-MS (% Degradation) | Remarks |
| Acid (1N HCl, 80°C) | ~15% | ~14% | Main peak is spectrally pure (PDA). No co-elution observed. |
| Base (1N NaOH, 80°C) | ~40% | ~38% | Significant degradation; degradation products well-resolved from the main peak. |
| Oxidative (30% H₂O₂) | ~25% | ~26% | Two major degradation products formed, both resolved. |
| Thermal (105°C) | < 5% | < 5% | Compound is relatively stable to dry heat. |
| Photolytic (ICH Q1B) | ~10% | ~11% | Minor degradation observed, peak purity passes. |
| Conclusion | Method is stability-indicating | Method is stability-indicating | Both methods demonstrate specificity in the presence of degradation products. |
Table 2: Comparison of Key Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 150 | 0.5 - 100 | To cover 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.1% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | 0.65% | 1.25% | ≤ 2% |
| - Intermediate Precision | 0.88% | 1.60% | ≤ 2% |
| LOD (µg/mL) | 0.3 | 0.1 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 1.0 | 0.5 | Signal-to-Noise ≥ 10 |
Discussion and Interpretation
The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying this compound. However, they exhibit different strengths that make them suitable for different applications within the drug development process.
-
Specificity: Both methods proved to be stability-indicating, capable of separating the parent compound from its degradation products. The mass spectrometric detector in the GC-MS method provides an additional layer of confirmation, allowing for the tentative identification of unknown peaks through library matching, which is a significant advantage during development and forced degradation studies.[15]
-
Precision and Accuracy: The HPLC-UV method demonstrated superior precision (lower %RSD) compared to the GC-MS method. This is typical, as HPLC systems often exhibit better injection precision for liquid samples. Both methods, however, fall well within the acceptable criteria for accuracy and precision, indicating their reliability for quantitative analysis.[16]
-
Sensitivity: The GC-MS method, when operated in SIM mode, showed a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This enhanced sensitivity makes it the preferred method for trace-level analysis, such as impurity profiling or cleaning validation.
-
Practicality and Throughput: The HPLC-UV method is generally faster and requires less complex sample preparation (no derivatization step), making it more suitable for high-throughput routine quality control testing in a manufacturing environment. The GC-MS method, with its longer run time and derivatization requirement, is better suited for confirmatory analysis, research, and structural elucidation tasks.
Conclusion and Recommendations
The cross-validation exercise confirms that the developed HPLC-UV and GC-MS methods are accurate, precise, and specific for the analysis of this compound. The results are comparable and fall within established acceptance limits.
-
For routine QC and release testing , the HPLC-UV method is recommended due to its higher precision, simpler workflow, and faster analysis time.
-
For impurity identification, trace analysis, and as a reference confirmatory method , the GC-MS method is the superior choice owing to its higher sensitivity and the structural information provided by the mass spectrometer.
By understanding the distinct advantages of each technique, a laboratory can employ a lifecycle approach to analytical method management, using the most appropriate tool for the specific analytical challenge at hand, thereby ensuring robust data and product quality.
References
- 1. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. This compound | 133662-20-1 | IFA66220 [biosynth.com]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. biomedres.us [biomedres.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]
- 16. wjarr.com [wjarr.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2'-Chloro-2-hydroxyacetophenone
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance within the laboratory. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2'-Chloro-2-hydroxyacetophenone, a halogenated organic compound. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and environmentally responsible outcome.
The core principle for managing waste from compounds like this compound is source segregation . As a chlorinated, or halogenated, organic compound, it falls into a specific category of chemical waste that requires high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[1] Mixing it with non-halogenated solvents or other waste streams can complicate disposal, increase costs, and pose regulatory risks.[2][3]
Part 1: Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, it is critical to establish a safe handling environment. This compound and its structural analogs are irritants and can be harmful if improperly handled.[4][5][6]
Personal Protective Equipment (PPE)
Your first line of defense is a robust PPE protocol. Based on data from analogous α-haloketones, the following should be considered mandatory:
-
Eye Protection : Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7][8]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and replaced if any signs of degradation are present. Always wash hands thoroughly after removing gloves.[7][9]
-
Body Protection : A standard lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron and full-body protective clothing.[8][9]
-
Respiratory Protection : All handling of this compound, especially in solid form, should be done within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[7][8]
Engineering Controls
Always handle this compound in a well-ventilated area. A chemical fume hood is the most appropriate engineering control to minimize inhalation exposure.[2][8] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5][8]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct identification and segregation at the point of generation.
Waste Identification
This compound is classified as a halogenated organic waste .[1] This classification is due to the presence of a chlorine atom attached to the organic structure. Halogenated wastes are subject to specific disposal regulations because their incineration requires flue gas scrubbing to neutralize acidic gases (like HCl) that are produced during combustion.[7]
Step-by-Step Segregation Protocol
-
Designate a Waste Container : Obtain a dedicated hazardous waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., polyethylene for liquids) and have a secure, threaded cap.[2][11]
-
Labeling : Immediately label the container with the words "Hazardous Waste" and "Halogenated Organic Solvents/Waste."[2][3] As soon as the first drop of waste is added, list "this compound" and its approximate concentration or volume on the label.[11] Do not use abbreviations or chemical formulas.[11]
-
Collection : Collect all waste containing this compound, including contaminated solids like paper towels or absorbent pads from a spill, in this designated container.
-
Avoid Co-mingling : Crucially, do not mix this waste with non-halogenated organic waste, strong acids or bases, or aqueous heavy metal waste.[1][3] Such mixing can create incompatible chemical reactions and significantly complicates the disposal process.[3][9]
Part 3: Disposal and Decontamination Procedures
The recommended and most compliant method for the final disposal of halogenated organic compounds is controlled incineration by a licensed hazardous waste management facility.[1][7]
On-site Accumulation
-
Storage Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]
-
Secondary Containment : The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Container Management : Keep the waste container closed at all times except when actively adding waste.[11] Do not overfill the container; stop at about 90% capacity to allow for expansion.
Arranging for Disposal
-
Contact EHS : Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]
-
Documentation : Complete any required waste manifest or tag provided by EHS. Ensure all chemical constituents and their percentages are accurately listed.[2]
-
Professional Disposal : The EHS department will then manage the transfer of the waste to a licensed chemical destruction plant. The material will be disposed of via controlled incineration with flue gas scrubbing, which is the environmentally appropriate method for halogenated compounds.[7] Land disposal of halogenated organic compounds is heavily restricted under regulations like the Resource Conservation and Recovery Act (RCRA).[12]
Decontaminating Glassware and Surfaces
-
Initial Rinse : Rinse contaminated lab equipment (beakers, flasks, etc.) with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is considered halogenated hazardous waste and must be collected in your designated waste container.
-
Subsequent Cleaning : After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.
-
Empty Containers : The original product container must be triple-rinsed with a suitable solvent.[7] The rinseate must be collected as hazardous waste. Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional policy, which may include recycling or sanitary landfill.[7]
Part 4: Emergency Response
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth if the victim may have ingested or inhaled the chemical. Seek immediate medical help.[7][8]
-
Spill Cleanup : For a small spill, evacuate personnel to a safe area and ensure adequate ventilation.[7] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).[2] Collect the contaminated absorbent material into a sealable, labeled container for disposal as halogenated hazardous waste.[2][11] Do not allow the chemical to enter drains.[7]
Data and Workflow Summary
Quantitative Data and Safety Profile
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [13][14] |
| CAS Number | 133662-20-1 | [13][14] |
| Hazard Class | Halogenated Organic Compound | [1][2] |
| Primary Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled | [4][5][6][10] |
| Required PPE | Chemical Goggles, Impermeable Gloves, Lab Coat, Fume Hood | [7][8][10] |
| Likely EPA Waste Code | F002 (Spent halogenated solvents) if mixed with listed solvents. D0-series if exhibiting characteristics of hazardous waste. | [3] |
| Primary Disposal Method | Licensed Chemical Incineration | [1][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [4][5][9] |
Disposal Workflow for this compound
This diagram outlines the decision-making and procedural flow for managing waste from generation to final disposal.
Caption: Figure 1. Waste Management Workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. p2infohouse.org [p2infohouse.org]
- 13. CAS 133662-20-1 | this compound - Synblock [synblock.com]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
A Researcher's Guide to the Safe Handling of 2'-Chloro-2-hydroxyacetophenone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 2'-Chloro-2-hydroxyacetophenone and its structural analogs are valuable intermediates in the synthesis of more complex molecules.[1] However, their utility is matched by a need for rigorous safety protocols. The presence of an alpha-chloro ketone moiety, a known reactive functional group, necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety measures to protect laboratory personnel.
This guide provides essential, field-proven safety and handling protocols for this compound. As no single, comprehensive Safety Data Sheet (SDS) for this specific compound is readily available, this document synthesizes data from closely related structural analogs, including 2-chloroacetophenone and various chloro-hydroxyacetophenones, to establish a conservative and protective safety framework.[2][3][4][5] Our objective is to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and the integrity of their work.
Hazard Assessment: Understanding the Risks
The primary hazards associated with substituted acetophenones like this compound stem from their potential to act as irritants, sensitizers, and lachrymators (tear-inducing agents).[2][6][7] The alpha-chloro group enhances the electrophilicity of the carbonyl carbon, increasing its reactivity with biological nucleophiles and contributing to its irritant and sensitizing properties.
Table 1: Summary of Anticipated Hazards Based on Structural Analogs
| Hazard Classification | Description | Associated H-Statement(s) | Source(s) |
|---|---|---|---|
| Acute Toxicity | Can be harmful or fatal if swallowed or inhaled. | H302, H330, H301 | [3][4][6] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause allergic skin reactions upon repeated contact. | H315, H317 | [3][5][6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage; it is a known lachrymator. | H319, H318 | [3][5][6][7] |
| Respiratory Hazard | May cause respiratory irritation if inhaled as a dust or vapor. | H335 | [3][6][8] |
| Combustibility | The material is a combustible liquid or solid. | H227 |[3][7] |
Expertise in Practice: The "Why" Behind the Hazard The combination of a halogen on the carbon adjacent to a ketone (an α-haloketone) makes this class of compounds potent alkylating agents and lachrymators. This reactivity is the root cause of the severe irritation to the eyes, skin, and respiratory system. The molecule can react with moisture on these surfaces, potentially releasing small amounts of hydrochloric acid and reacting with proteins, leading to cellular damage and an inflammatory response.
Engineering Controls: Your First and Best Defense
Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. This follows the universal hierarchy of controls, where engineering solutions provide a higher level of protection than relying solely on PPE.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6][9] This is non-negotiable. The hood contains vapors and potential dusts, preventing them from entering the laboratory atmosphere and being inhaled.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][3][5] In the event of an accidental exposure, immediate flushing of the affected area is critical to minimizing injury.
Personal Protective Equipment (PPE): An Essential Barrier
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Butyl rubber or Viton® gloves. A heavy-duty nitrile glove may be suitable for brief contact, but breakthrough times should be verified. | Standard nitrile gloves offer limited protection against chlorinated compounds. Butyl rubber provides superior resistance.[2] Always inspect gloves for tears or holes before use. After handling, wash the exterior of the gloves before removing them, and wash hands thoroughly.[10] |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133, used in combination with a face shield . | Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield protects the entire face from splashes during transfers of larger quantities.[2][3][5] |
| Skin & Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron (e.g., PVC). | This combination protects your personal clothing and skin from splashes and spills. Ensure the lab coat is fully buttoned.[2][10] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is required when engineering controls are insufficient, during a large spill, or when handling the substance as a fine powder outside of a contained system, which may generate dust.[2][6][9] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized workflow minimizes the potential for error and exposure. The following protocol outlines the key steps from preparation to cleanup.
Step 1: Preparation and Pre-Handling Checks
-
Verify that the chemical fume hood is on and functioning correctly (check airflow monitor).
-
Ensure the work area within the hood is clean, uncluttered, and free of incompatible materials like strong bases or oxidizing agents.[5][10]
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as specified in Table 2.
Step 2: Chemical Handling
-
If the compound is a solid, handle it carefully to avoid generating dust.[9] Weigh the material in the fume hood on a disposable weigh boat or directly into the reaction vessel.
-
If it is a liquid, conduct all transfers and additions within the fume hood. Use bonded and grounded containers when transferring larger volumes of this combustible material to prevent static discharge.[11]
-
Keep the container tightly sealed when not in use.[9]
-
Perform all reactions within the fume hood.
Step 3: Post-Handling and Decontamination
-
Following the procedure, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Carefully remove PPE, avoiding contact with the contaminated exterior. Remove gloves last.[6]
-
Wash hands and forearms thoroughly with soap and water.[12]
Workflow for Safe Handling of this compound
Caption: A procedural workflow outlining the critical steps for safely handling this compound.
Emergency Procedures: Plan for the Unexpected
Accidents can happen even in the most prepared laboratories. A clear, rehearsed emergency plan is vital.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealable container for hazardous waste. Clean the area as described in the decontamination protocol.
-
Major Spill: Evacuate the immediate area and alert colleagues. If safe to do so, close the fume hood sash. Notify your institution's Environmental Health & Safety (EH&S) department immediately.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Chemical Waste: Unused or waste quantities of the chemical must be collected in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Contaminated Materials: This includes used gloves, disposable lab coats, weigh boats, absorbent pads, and cleaning materials. These items must be collected in a dedicated, labeled hazardous waste container.[4]
-
Disposal Route: All waste must be disposed of through your institution's official EH&S program.[5] Do not pour any amount of this chemical or its solutions down the drain.[4]
By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound, advancing your research while upholding the highest standards of safety.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ICSC 0128 - 2-CHLOROACETOPHENONE [inchem.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
